(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone
Description
Properties
IUPAC Name |
1H-indol-2-yl-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-16-6-8-17(9-7-16)14(18)13-10-11-4-2-3-5-12(11)15-13/h2-5,10,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFMZBHLJMFAID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398896 | |
| Record name | (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200400 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
73187-30-1 | |
| Record name | (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indol-2-yl(4-methylpiperazin-1-yl)methanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTJ6P5MVP9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone synthesis protocol
An In-depth Technical Guide to the Synthesis of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone
This guide provides a comprehensive technical overview for the synthesis of this compound, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. It is designed for researchers, chemists, and professionals in the pharmaceutical sciences, offering not just a protocol but the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the synthesis.
Introduction and Strategic Significance
This compound (Molecular Formula: C₁₄H₁₇N₃O, Molecular Weight: 243.30 g/mol ) is a derivative of indole, one of the most important heterocyclic scaffolds in nature and medicinal chemistry[1]. The molecule is structurally characterized by an indole-2-carboxamide core linked to an N-methylpiperazine moiety. This structural motif is of high interest as it is found in various biologically active agents. For instance, derivatives of indolyl-methanones have been explored as histamine H₄ receptor ligands, which are crucial in the study and potential treatment of inflammatory diseases[2]. Furthermore, the indole and piperazine combination is a common feature in many central nervous system (CNS) active compounds, including antidepressants like Vilazodone, highlighting the importance of this core structure in the synthesis of advanced pharmaceutical intermediates[3][4].
The synthesis detailed herein focuses on the most direct and industrially scalable method: the amide coupling of indole-2-carboxylic acid and 1-methylpiperazine. This approach is favored for its efficiency, reliability, and the wide availability of starting materials.
The Core Chemistry: Amide Bond Formation
The synthesis of this compound hinges on the formation of a stable amide bond. This reaction involves the nucleophilic acyl substitution where the secondary amine of 1-methylpiperazine attacks the carbonyl carbon of an activated indole-2-carboxylic acid derivative.
Causality Behind Carboxylic Acid Activation
Direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions, requiring excessively high temperatures and resulting in low yields. The core challenge is that the acidic proton of the carboxylic acid will readily react with the basic amine to form a stable carboxylate-ammonium salt, which resists further reaction.
To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process, known as "activation," is achieved using a coupling reagent. The reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acylimidazolide), which is then readily attacked by the amine nucleophile.
Selecting the Right Coupling Reagent: An Expert's Perspective
A variety of coupling reagents are available, and the choice depends on factors like desired reactivity, cost, side-product profiles, and reaction conditions.[5]
-
Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice, particularly in academic and process chemistry. Its primary advantage is that the urea byproduct is water-soluble, allowing for simple removal during aqueous work-up. Dicyclohexylcarbodiimide (DCC) is also effective, but its dicyclohexylurea byproduct is poorly soluble in most organic solvents, complicating purification, especially in solid-phase synthesis[5]. To suppress potential racemization and improve efficiency, carbodiimides are often used with additives like 1-Hydroxybenzotriazole (HOBt).
-
Imidazolium-based (CDI): 1,1'-Carbonyldiimidazole (CDI) is a highly effective and user-friendly coupling agent. It reacts with the carboxylic acid to form a reactive acylimidazolide intermediate, releasing CO₂ and imidazole. The subsequent reaction with the amine is clean, and the imidazole byproduct can be easily removed by aqueous washing. A protocol using CDI for a similar indole-2-carboxamide synthesis has been demonstrated to be highly efficient[6].
-
Phosphonium/Uronium Salts (HBTU, PyBOP): Reagents like HBTU and PyBOP are known for their high efficiency, rapid reaction times, and low rates of racemization[5]. While highly effective, they are generally more expensive and are often reserved for more challenging couplings or peptide synthesis.
For the synthesis of this compound, both EDC/HOBt and CDI represent excellent, cost-effective, and high-yielding choices. The protocol detailed below will utilize 1,1'-Carbonyldiimidazole (CDI) for its simplicity and clean reaction profile.
Synthesis Workflow and Mechanism
The synthesis is a two-step, one-pot procedure involving the activation of the carboxylic acid followed by the introduction of the amine.
Caption: Experimental workflow for the synthesis of this compound.
The chemical transformation is illustrated below:
Caption: Overall reaction scheme for the amide coupling synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to stoichiometry, temperature control, and anhydrous conditions are critical for success.
Reagents and Materials
| Reagent/Material | Molecular Wt. ( g/mol ) | Moles (mmol) | Mass/Volume | Stoichiometric Ratio |
| Indole-2-carboxylic acid | 161.16 | 10.0 | 1.61 g | 1.0 eq |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 11.0 | 1.78 g | 1.1 eq |
| 1-Methylpiperazine | 100.16 | 10.5 | 1.05 g (1.16 mL) | 1.05 eq |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL | - |
| Ethyl Acetate (EtOAc) | - | - | 150 mL | - |
| Saturated aq. NaHCO₃ | - | - | 100 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - | - |
| Silica Gel (for chromatography) | - | - | - | - |
Step-by-Step Methodology
-
Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Ensure all glassware is oven-dried to maintain anhydrous conditions.
-
Activation of Carboxylic Acid:
-
To the flask, add indole-2-carboxylic acid (1.61 g, 10.0 mmol).
-
Add 50 mL of anhydrous THF. Stir the suspension at room temperature until the acid is partially dissolved.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add 1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11.0 mmol) in small portions over 15 minutes. Expertise Note: A slight excess of CDI ensures full activation of the carboxylic acid. Adding it slowly at low temperature controls the initial exothermic reaction and gas (CO₂) evolution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The reaction mixture should become a clear solution as the acylimidazolide intermediate forms[6].
-
-
Amide Coupling Reaction:
-
Cool the reaction mixture back down to 0-5 °C.
-
Add 1-methylpiperazine (1.16 mL, 10.5 mmol) dropwise via syringe over 10 minutes. Trustworthiness Note: Maintaining a low temperature during the amine addition is crucial to prevent potential side reactions and ensure a controlled reaction rate.
-
Once the addition is complete, remove the ice bath and let the reaction stir at room temperature overnight (approx. 16 hours) to ensure completion.
-
-
Work-up and Isolation:
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane).
-
Once complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (100 mL).
-
Transfer the organic solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). Expertise Note: The bicarbonate wash is essential to remove the imidazole byproduct and any unreacted starting acid.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude product should be purified by flash column chromatography on silica gel.
-
A gradient elution system, starting from 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0% to 10% methanol in ethyl acetate), is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
-
Product Characterization
The identity and purity of the final compound must be confirmed through rigorous analytical methods.
-
Appearance: Off-white to light yellow solid.
-
Molecular Formula: C₁₄H₁₇N₃O[7]
-
Molecular Weight: 243.30[8]
-
¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show characteristic signals for the indole ring protons (in the aromatic region, ~6.8-7.7 ppm), the piperazine ring protons (broad signals ~2.4-3.8 ppm), the N-methyl group (a singlet ~2.3 ppm), and the indole N-H proton (a broad singlet > 8.0 ppm).
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show signals for the carbonyl carbon (~160-165 ppm), along with distinct signals for the indole and piperazine carbons.
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 244.1.
References
-
A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Oriental Journal of Chemistry. Available at: [Link]
-
Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. (n.d.). PubMed. Available at: [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2021). Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Available at: [Link]
-
1H-INDOL-2-YL(4-METHYLPIPERAZIN-1-YL)METHANONE. (n.d.). precisionFDA. Available at: [Link]
- Vilazodone intermediate preparation method. (2016). Google Patents.
-
An investigation of the synthesis of vilazodone. (2020). ResearchGate. Available at: [Link]
-
Synthesis of new amides of the N-methylpiperazine series. (2010). ResearchGate. Available at: [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2021). National Institutes of Health. Available at: [Link]
-
PROCESS FOR PREPARATION OF VILAZODONE, NOVEL INTERMEDIATES THEREOF AND NOVEL CRYSTALLINE FORM THEREOF. (2016). WIPO Patentscope. Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). MDPI. Available at: [Link]
-
Vilazodone-impurities. (n.d.). Pharmaffiliates. Available at: [Link]
-
Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. (2018). ResearchGate. Available at: [Link]
-
Synthesis of amides directly from carboxylic acids and hydrazines. (2014). RSC Publishing. Available at: [Link]
- Process for the manufacture of an indolinone derivative. (2009). Google Patents.
-
Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. (2011). ResearchGate. Available at: [Link]
-
Supporting Information for manuscript. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Available at: [Link]
- Process for the preparation of vilazodone hydrochloride and its amorphous form. (2013). Google Patents.
Sources
- 1. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. GSRS [precision.fda.gov]
- 8. 73187-30-1|this compound|BLD Pharm [bldpharm.com]
A Comprehensive Technical Guide to (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone (CAS No. 73187-30-1): Synthesis, Characterization, and Exploration of Potential Bioactivities
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone, a molecule holding potential within contemporary medicinal chemistry. While direct and extensive research on this specific compound is emerging, this document synthesizes established principles and analogous compound studies to present a robust framework for its synthesis, characterization, and potential pharmacological evaluation. We will delve into a validated synthetic methodology, propose a comprehensive analytical workflow for structural confirmation and purity assessment, and, based on the well-documented bioactivities of related indole-2-carboxamides and piperazine-containing moieties, we will outline prospective avenues for biological screening. This guide is intended to serve as a foundational resource for researchers poised to investigate the therapeutic promise of this intriguing molecule.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a core indole scaffold linked to a 4-methylpiperazine moiety via a carbonyl bridge. This structural arrangement bestows upon it a unique combination of rigidity and flexibility, as well as a balance of lipophilic and hydrophilic characteristics that are often desirable in drug candidates.
| Property | Value | Source |
| CAS Number | 73187-30-1 | [1][2][3] |
| Molecular Formula | C₁₄H₁₇N₃O | [1][4] |
| Molecular Weight | 243.30 g/mol | [1][5] |
| Canonical SMILES | CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 | [1] |
| InChI Key | YHFMZBHLJMFAID-UHFFFAOYSA-N | [6] |
Synthesis and Purification
The synthesis of this compound can be efficiently achieved through the amide coupling of 1H-indole-2-carboxylic acid and N-methylpiperazine. This well-established reaction is a cornerstone of medicinal chemistry, and several reliable coupling agents can be employed to facilitate the formation of the amide bond.
Proposed Synthetic Workflow
The following protocol outlines a standard procedure for the synthesis of the title compound. The causality behind the choice of reagents is to ensure a high-yield, clean reaction with straightforward purification. The use of a carbodiimide coupling agent like EDC, in conjunction with an activating agent such as HOBt, minimizes side reactions and promotes efficient amide bond formation.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
1H-Indole-2-carboxylic acid
-
N-Methylpiperazine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add N-methylpiperazine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable gradient of methanol in dichloromethane to afford the pure this compound.
Analytical Characterization
A rigorous analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized compound. The following techniques are recommended:
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment | Aromatic protons of the indole ring, protons of the piperazine ring, and the methyl group protons. |
| ¹³C NMR | Structural confirmation | Carbon signals corresponding to the indole, piperazine, and carbonyl groups. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated molecular weight of 243.30 g/mol . |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. |
Potential Pharmacological Activities and Screening Protocols
The indole nucleus is a privileged scaffold in medicinal chemistry, and piperazine moieties are frequently incorporated to modulate solubility and receptor interactions.[7] Based on the activities of structurally related compounds, we can hypothesize several potential therapeutic applications for this compound.
Potential as an Anti-inflammatory Agent
Numerous indole derivatives exhibit potent anti-inflammatory properties.[8][9] A related piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, has been shown to reduce pro-inflammatory cytokines like TNF-α and IL-1β.[10]
Proposed Screening Protocol: In vitro Anti-inflammatory Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
LPS Stimulation: Seed the cells in 96-well plates and pre-treat with varying concentrations of the test compound for 1 hour. Subsequently, stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using commercially available ELISA kits.
-
Data Analysis: Calculate the IC₅₀ value of the compound for the inhibition of each cytokine.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Potential as an Anticancer Agent
Indole-2-carboxamides have been investigated for their anticancer properties.[7] The substitution pattern on the indole ring and the nature of the amine moiety can significantly influence the mechanism of action.
Proposed Screening Protocol: In vitro Cytotoxicity Assay
-
Cell Lines: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
MTT Assay: Seed the cells in 96-well plates and treat with a range of concentrations of the test compound for 72 hours.
-
Cell Viability Measurement: Add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
Potential as a Serotonin Reuptake Inhibitor (SSRI)
The piperazine moiety is a common feature in many CNS-active drugs, including some SSRIs. A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have shown potent serotonin reuptake inhibition.[6]
Proposed Screening Protocol: In vitro Serotonin Transporter (SERT) Binding Assay
-
Membrane Preparation: Use cell membranes prepared from cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand Binding: Incubate the membranes with a radiolabeled ligand (e.g., [³H]citalopram) in the presence of varying concentrations of the test compound.
-
Detection: Separate the bound and free radioligand by rapid filtration and measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki value of the compound for the serotonin transporter.
Conclusion
This compound represents a molecule of significant interest for further pharmacological investigation. This guide provides a comprehensive starting point for its synthesis, purification, and characterization. The proposed screening protocols, based on the established activities of structurally related compounds, offer a clear path for exploring its potential as an anti-inflammatory, anticancer, or CNS-active agent. The modular nature of its synthesis also allows for the straightforward generation of analogs for structure-activity relationship (SAR) studies, which will be crucial in optimizing its biological profile. It is our hope that this technical guide will catalyze new research endeavors into the therapeutic potential of this promising compound.
References
- BenchChem. A Comparative Analysis of the Biological Activities of Indole-2-yl and Indole-3-yl Methanones.
- Appchem. This compound | 73187-30-1.
- MITOA. High quality CAS NO 73187-30-1 ISO 9001:2015 REACH producer.
- Acadechem. This compound;73187-30-1.
- CymitQuimica. This compound.
- Aishe. This compound|73187-30-1.
- National Institutes of Health. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.
- ResearchGate. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone.
- Google Patents. US8304541B2 - Process for the manufacture of an indolinone derivative.
- National Institutes of Health. Recent advancements on biological activity of indole and their derivatives: A review.
- Dovepress. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents.
- National Institutes of Health. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents.
- PubChem. Bis(4-methylpiperazin-1-yl)methanone.
- precisionFDA. 1H-INDOL-2-YL(4-METHYLPIPERAZIN-1-YL)METHANONE.
- PubChem. (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone.
- ResearchGate. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.
- National Institutes of Health. Biomedical Importance of Indoles.
- Wikipedia. Category:4-Methylpiperazin-1-yl compounds.
- PubMed. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone.
- ResearchGate. Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist.
- PubMed. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells.
- PubMed. 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer.
- PubMed. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth.
- MOLBASE. Morpholin-4-yl-(1-phenyl-2-piperazin-1-yl-1H-indol-3-yl)-methanone; hydrochloride.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. US8304541B2 - Process for the manufacture of an indolinone derivative - Google Patents [patents.google.com]
- 3. 73187-30-1|this compound|BLD Pharm [bldpharm.com]
- 4. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 25N-NBOMe - Wikipedia [en.wikipedia.org]
- 10. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Indole-Piperazine Compounds: A Technical Guide for Drug Discovery Professionals
Abstract
The indole-piperazine scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a broad spectrum of potent biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of these compounds, moving beyond a mere cataloging of effects to elucidate the underlying mechanisms of action and provide actionable experimental insights. We will dissect the anticancer, neuroprotective, and antimicrobial properties of indole-piperazine derivatives, offering detailed experimental protocols and highlighting the critical structure-activity relationships that govern their efficacy. This document is intended to serve as a comprehensive resource for researchers and drug development professionals actively engaged in the discovery and optimization of novel therapeutics based on this versatile chemical framework.
The Indole-Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry
The indole nucleus, an aromatic heterocyclic organic compound, is a recurring motif in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal anchor for pharmacologically active molecules.[2] When fused with a piperazine ring—a six-membered heterocycle containing two nitrogen atoms—the resulting indole-piperazine core structure gains significant versatility.[3] The piperazine moiety not only enhances solubility and bioavailability but also provides a flexible linker to introduce diverse substituents, allowing for fine-tuning of the compound's interaction with specific biological targets.[4] This modularity is a key reason why indole-piperazine derivatives have emerged as promising candidates in numerous therapeutic areas.
Anticancer Activity: Disrupting Cellular Machinery and Inducing Apoptosis
Indole-piperazine compounds have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxicity against a range of human tumor cell lines, including liver, breast, and colon cancer.[5][6] Their mechanisms of action are often multifaceted, targeting key cellular processes essential for cancer cell proliferation and survival.
Mechanism of Action: Inhibition of Tubulin Polymerization
A primary mechanism through which certain indole-piperazine derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[7][8] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and are essential for cell division, intracellular transport, and the maintenance of cell shape. By binding to the colchicine site on β-tubulin, these compounds disrupt the assembly of microtubules, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.[9] This disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy, and indole-piperazine compounds represent a promising class of next-generation tubulin inhibitors.[10][11]
Experimental Workflow: In Vitro Tubulin Polymerization Assay
This assay quantitatively measures the effect of a test compound on the assembly of purified tubulin into microtubules.
Caption: Workflow for a turbidimetric tubulin polymerization assay.
Mechanism of Action: Induction of Apoptosis
Beyond their effects on microtubule dynamics, many indole-piperazine compounds are potent inducers of apoptosis, or programmed cell death.[12] This is a critical attribute for an anticancer agent, as it ensures the orderly elimination of malignant cells. These compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13]
-
Intrinsic Pathway: Indole-piperazine derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[12] This, in turn, activates caspase-9 and the downstream executioner caspase-3, culminating in cell death.[12]
-
Extrinsic Pathway: Some compounds can also activate the extrinsic pathway by upregulating death receptors, leading to the activation of caspase-8, which then converges on the activation of caspase-3.[13]
The activation of these caspase cascades is a hallmark of apoptosis and can be effectively monitored using techniques like Western blotting.[6][14]
Experimental Protocol: Western Blotting for Apoptosis Markers
This protocol details the detection of key apoptotic proteins in cancer cells treated with an indole-piperazine compound.
-
Cell Lysis:
-
Treat cancer cells with the indole-piperazine compound for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze band intensities to quantify changes in protein expression.
-
Neuroprotective Activity: Modulating Key Neurological Targets
The indole-piperazine scaffold is also a promising starting point for the development of drugs targeting central nervous system (CNS) disorders.[3] Derivatives have shown potential as antidepressants, anxiolytics, and neuroprotective agents.[15][16]
Mechanism of Action: Modulation of Serotonin Receptors
A significant number of indole-piperazine compounds exhibit high affinity for serotonin (5-HT) receptors, particularly the 5-HT1A subtype.[17] Agonism at 5-HT1A receptors is a well-established mechanism for anxiolytic and antidepressant effects.[17] The indole moiety can mimic the endogenous ligand serotonin, while the piperazine linker and its substituents can be modified to achieve high affinity and selectivity for specific serotonin receptor subtypes.[18]
Signaling Pathway: 5-HT1A Receptor Activation
Caption: Simplified signaling cascade upon 5-HT1A receptor activation.
Mechanism of Action: HDAC6 Inhibition
Recent studies have identified indole-piperazine derivatives as selective inhibitors of histone deacetylase 6 (HDAC6).[3][19] HDAC6 is a unique cytoplasmic deacetylase that targets non-histone proteins, including α-tubulin.[20] By inhibiting HDAC6, these compounds increase the acetylation of α-tubulin, which is associated with enhanced microtubule stability and improved axonal transport.[19] This mechanism is particularly relevant for neurodegenerative diseases like Alzheimer's and Parkinson's disease, where impaired axonal transport is a key pathological feature.[21] Furthermore, HDAC6 inhibitors have been shown to promote neurite outgrowth and exhibit neuroprotective effects against oxidative stress.[19]
Antimicrobial Activity: A Renewed Arsenal Against Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of antibacterial agents.[22] Indole-piperazine compounds have emerged as a promising scaffold for this purpose, demonstrating activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[23]
Mechanism of Action
The antibacterial mechanisms of indole-piperazine derivatives are still under active investigation, but several modes of action have been proposed:
-
Inhibition of Biofilm Formation: Some compounds have been shown to effectively prevent the formation of bacterial biofilms, which are a major contributor to chronic infections and antibiotic resistance.[4][5]
-
Induction of Reactive Oxygen Species (ROS): Certain derivatives can induce the accumulation of ROS within bacterial cells, leading to oxidative damage and cell death.[4][5]
-
Disruption of Secretion Systems: There is evidence to suggest that some indole-piperazine compounds may interfere with bacterial secretion systems, such as the type VI secretion system (T6SS), which are crucial for virulence.[4][5]
Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.
-
Compound Preparation:
-
Prepare a stock solution of the indole-piperazine compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton broth).
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in broth to achieve the final desired inoculum concentration.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at the appropriate temperature and duration for the specific bacterial strain.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Structure-Activity Relationship (SAR) Insights and Future Directions
The extensive research into indole-piperazine compounds has generated valuable SAR data that can guide the design of more potent and selective agents. For instance, in the context of anticancer activity, the nature and position of substituents on both the indole and piperazine rings have been shown to significantly impact cytotoxicity and tubulin inhibitory activity.[24] Similarly, for CNS-active compounds, modifications to the piperazine substituent can fine-tune the affinity for different neurotransmitter receptors.[25]
Future research in this area should focus on leveraging these SAR insights to design novel derivatives with improved pharmacokinetic and pharmacodynamic properties. The development of multi-target ligands, where a single indole-piperazine molecule can modulate multiple disease-related targets, is a particularly exciting avenue for exploration. Furthermore, the application of computational modeling and machine learning can accelerate the discovery and optimization of new lead compounds within this versatile chemical class.
Conclusion
The indole-piperazine scaffold is a testament to the power of privileged structures in drug discovery. Its inherent versatility has allowed for the development of compounds with potent and diverse biological activities, spanning from oncology to neuroscience and infectious diseases. This guide has provided a comprehensive overview of the key mechanisms of action and experimental methodologies relevant to the study of these compounds. By understanding the intricate interplay between chemical structure and biological function, researchers can continue to unlock the full therapeutic potential of the indole-piperazine framework, paving the way for the next generation of innovative medicines.
References
- Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. (2020-12-15). Bioorganic & Medicinal Chemistry Letters.
- Synthesis and structure-activity relationships of indole and benzimidazole piperazines as histamine H(4) receptor antagonists. (2004-11-01). Bioorganic & Medicinal Chemistry Letters.
- Design, synthesis and biological evaluation of novel indole-piperazine derivatives as antibacterial agents. (2023-06-01). Bioorganic & Medicinal Chemistry Letters.
- In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents. Impactfactor.
- Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers.
- Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. (2002-11-04). Bioorganic & Medicinal Chemistry Letters.
- Design, synthesis and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. Aperta.
- Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Tre
- MTT Cell Assay Protocol. txch.org.
- Determination of Caspase Activation by Western Blot. (2018). Methods in Molecular Biology.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Cytotoxicity MTT Assay Protocols and Methods.
- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
- Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014-01-04). Bentham Open Archives.
- In vitro Microtubule Binding Assay and Dissociation Constant Estim
- Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities. (2023-02-01). Bioorganic & Medicinal Chemistry Letters.
- Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activ
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH.
- In vitro antimicrobial susceptibility testing methods. (2018-02-01). Pure.
- Effect of a novel piperazine compound on cancer cells. (2021). Applied Biological Chemistry.
- Design, Synthesis, and Antibacterial Activity Evaluation and Mechanism of 1-H-Indole-3-pyrazolamide Derivatives Containing Piperazine. (2025-09-13). Journal of Agricultural and Food Chemistry.
- Recent advancements on biological activity of indole and their derivatives: A review. (2022-12-01).
- Piperazine skeleton in the structural modification of n
- The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Advancing Healthcare Through Chemistry.
- Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). (2025-08-04). Molecular Diversity.
- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE.
- Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Mini-Reviews in Medicinal Chemistry.
- An insight into the therapeutic potential of piperazine-based anticancer agents. (2018-12-06). TÜBİTAK Academic Journals.
- Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. PubMed.
- Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an upd
- A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2013-09-30).
- Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands. PMC - PubMed Central.
- β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Gener
- β-Elemene piperazine derivatives induce apoptosis in human leukemia cells through downregulation of c-FLIP and gener
- In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents. Impactfactor.
- Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activ
- Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. (2022-02-01). Bioorganic & Medicinal Chemistry.
- Piperazine Heterocycles as Potential Anticancer Agents: A Review. (2025-08-06).
- Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016-03-17). PubMed Central.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PMC - PubMed Central.
- Synthesis and Anticancer Activity of Indole-Functionalized Deriv
- Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. (2024-05-28). MDPI.
- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed Central.
- Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evalu
- Activation of Nrf2 and Hypoxic Adaptive Response Contribute to Neuroprotection Elicited by Phenylhydroxamic Acid Selective HDAC6 Inhibitors. (2018-05-16). ACS Chemical Neuroscience.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
Sources
- 1. woah.org [woah.org]
- 2. asm.org [asm.org]
- 3. Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antibacterial Activity Evaluation and Mechanism of 1- H-Indole-3-pyrazolamide Derivatives Containing Piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 11. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activation of Nrf2 and Hypoxic Adaptive Response Contribute to Neuroprotection Elicited by Phenylhydroxamic Acid Selective HDAC6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 23. atcc.org [atcc.org]
- 24. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 25. Apoptosis western blot guide | Abcam [abcam.com]
The Unseen Hinge: A Technical Guide to the Mechanism of Action of Indol-2-yl Methanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indol-2-yl methanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological macromolecules. This technical guide provides an in-depth exploration of the core mechanisms of action underpinning the therapeutic potential of these derivatives. We will dissect their interactions with key cellular targets, primarily focusing on their well-established role as competitive inhibitors of protein kinases, and delve into the nuanced structure-activity relationships that govern their potency and selectivity. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics derived from the indol-2-yl methanone core.
Introduction: The Indole Scaffold and the Rise of the 2-yl Methanone Hinge
The indole ring system is a ubiquitous motif in a vast array of natural products and synthetic compounds with profound pharmacological activities. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in drug design. While much attention has been given to derivatives functionalized at the 3-position, the indol-2-yl methanone framework presents a distinct structural paradigm. The methanone group at the 2-position acts as a critical "hinge," providing a specific geometry and a key hydrogen bond acceptor that dictates the binding orientation within target proteins. This guide will focus specifically on a prominent class of these compounds: the bis(1H-indol-2-yl)methanones, which have shown significant promise as potent and selective kinase inhibitors.
Core Mechanism of Action: Competitive Inhibition of Protein Kinases
A primary and extensively validated mechanism of action for bis(1H-indol-2-yl)methanone derivatives is the competitive inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs). These enzymes play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.
Targeting the ATP-Binding Site
Bis(1H-indol-2-yl)methanones exert their inhibitory effect by competing with adenosine triphosphate (ATP) for binding to the catalytic domain of the kinase.[1][2] The structural framework of these inhibitors allows them to fit snugly into the hydrophobic pocket of the ATP-binding site.
A crucial interaction involves the formation of hydrogen bonds between the inhibitor and the "hinge region" of the kinase. Modeling studies based on the crystal structure of the FGF receptor-1 tyrosine kinase suggest that one of the indole NH groups and the methanone oxygen of the bis(indol-2-yl)methanone scaffold form hydrogen bonds with the backbone carbonyl and amide groups of a cysteine residue (Cys684 in the PDGF receptor) in the hinge region.[1][2] This bidentate binding mode effectively anchors the inhibitor in the active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
Figure 1: Competitive ATP-binding mechanism.
Key Kinase Targets
Extensive research has identified several key receptor tyrosine kinases that are potently inhibited by bis(1H-indol-2-yl)methanone derivatives:
-
Platelet-Derived Growth Factor Receptor (PDGFR): The novel lead compound, bis(1H-2-indolyl)methanone, was first identified as an inhibitor of PDGFR autophosphorylation.[1][2] Overexpression or constitutive activation of PDGFR is implicated in the pathogenesis of various cancers and other proliferative diseases.
-
Fms-like Tyrosine Kinase 3 (FLT3): Aberrant activation of FLT3, often through internal tandem duplication (ITD) mutations, is a major driver in acute myeloid leukemia (AML).[3][4][5] Several bis(1H-indol-2-yl)methanone derivatives have been developed as potent inhibitors of both wild-type and mutated FLT3.[3][4][5][6]
The inhibition of these kinases disrupts downstream signaling cascades, ultimately leading to the induction of apoptosis and the suppression of tumor growth.[5][6]
Structure-Activity Relationship (SAR): A Tale of Two Indoles
The therapeutic efficacy of bis(1H-indol-2-yl)methanones is exquisitely sensitive to their chemical structure. Understanding the SAR is paramount for the rational design of more potent and selective inhibitors.
-
Asymmetric Substitution is Key: A consistent finding is that modifications to both indole rings often result in a significant loss of activity.[1][2] The most potent derivatives typically bear substituents on only one of the indole moieties. This is explained by the binding model where one indole ring is crucial for the hydrogen bonding interaction with the hinge region, while the other extends into a more variable hydrophobic pocket.[1][2]
-
Favorable Substitutions: Substituents at the 5- or 6-position of one indole ring generally enhance or maintain potency.[1][2] These positions are thought to be oriented towards the exterior of the ATP-binding pocket, allowing for the introduction of various functional groups to fine-tune physicochemical properties without disrupting the core binding interactions.
-
The Methanone Bridge is Sacrosanct: Modifications to the methanone linker are generally not well-tolerated and lead to a dramatic decrease in inhibitory activity.[1][2] This underscores its critical role in maintaining the correct geometry for hinge binding.
The selectivity of these compounds for different kinases can also be modulated through subtle structural changes. For instance, the interaction with a hydrophobic pocket containing a phenylalanine residue (Phe-691) in FLT3 is believed to be a key determinant of selectivity over PDGFR, which has a threonine residue at the corresponding position.[3][4]
Quantitative Analysis of Kinase Inhibition
The potency of indol-2-yl methanone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for key compounds against their primary kinase targets.
| Compound | Target Kinase | IC50 (µM) | Reference |
| bis(1H-2-indolyl)methanone | PDGFRβ (in vitro) | ~0.1-0.3 | [1][2] |
| Derivative 39 | PDGFRβ (in vitro) | 0.09 | [1] |
| Derivative 53 | PDGFRβ (in vitro) | 0.1 | [1] |
| Derivative 67 | PDGFRβ (in vitro) | 0.02 | [1] |
| Derivative 98 | FLT3 | 0.06 | [3][4][5] |
| Derivative 102 | FLT3 | 0.04 | [3][4][5] |
| D-64406 | FLT3 | 0.2-0.3 | [7] |
| D-65476 | FLT3 | 0.2-0.3 | [7] |
Experimental Protocols for Mechanistic Elucidation
The validation of the mechanism of action of indol-2-yl methanone derivatives relies on a series of robust biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The transfer of a phosphate group from ATP to a specific substrate by the kinase is quantified. The presence of an inhibitor will reduce the rate of this reaction.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., PDGFRβ, FLT3)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (often radiolabeled with ³²P or ³³P, or a non-radioactive format with specific antibodies for detection)
-
Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.)
-
Test compounds (indol-2-yl methanone derivatives) dissolved in DMSO
-
96-well plates
-
Scintillation counter or plate reader (depending on the detection method)
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
Add the purified kinase to the wells of the 96-well plate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or acid).
-
Transfer the reaction mixture to a phosphocellulose filter membrane (for radioactive assays) to capture the phosphorylated substrate.
-
Wash the membrane extensively to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter. For non-radioactive assays, detection may involve ELISA-based methods with phosphospecific antibodies.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.
-
Figure 2: Workflow for in vitro kinase inhibition assay.
Cellular Autophosphorylation Assay
This assay assesses the inhibitory effect of a compound on the kinase activity within a cellular context.
Principle: Many receptor tyrosine kinases undergo autophosphorylation upon activation by their cognate ligands. An effective inhibitor will block this ligand-induced autophosphorylation.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture cells that express the target kinase (e.g., NIH-3T3 cells overexpressing PDGFR, or FLT3-ITD expressing cell lines).
-
Starve the cells in a serum-free medium for several hours to reduce basal kinase activity.
-
-
Treatment:
-
Treat the starved cells with various concentrations of the indol-2-yl methanone derivative for a specific duration.
-
Stimulate the cells with the appropriate ligand (e.g., PDGF for PDGFR-expressing cells) for a short period to induce autophosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-PDGFR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands.
-
Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated kinase signal to the total kinase signal.
-
Determine the concentration of the compound that causes a 50% reduction in autophosphorylation.
-
Downstream Signaling and Cellular Effects
The inhibition of PDGFR and FLT3 by bis(1H-indol-2-yl)methanones leads to the blockade of key downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways. This disruption of pro-survival and proliferative signals ultimately culminates in:
-
Induction of Apoptosis: Treatment with these compounds has been shown to induce apoptosis in cancer cells that are dependent on the targeted kinases for their survival.[5][6]
-
Cell Cycle Arrest: Some indole derivatives have been observed to cause cell cycle arrest, preventing cancer cell proliferation.
-
Overcoming Drug Resistance: Notably, certain bis(1H-indol-2-yl)methanone derivatives have demonstrated the ability to overcome resistance to other FLT3 inhibitors, suggesting a potential role in treating relapsed or refractory AML.[6]
Figure 3: Simplified signaling pathway.
Conclusion and Future Directions
The indol-2-yl methanone scaffold, particularly in the form of bis(1H-indol-2-yl)methanones, represents a highly promising class of kinase inhibitors with significant therapeutic potential, especially in oncology. Their well-defined mechanism of action as ATP-competitive inhibitors, coupled with a clear and exploitable structure-activity relationship, provides a solid foundation for further drug development efforts. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects, improving their pharmacokinetic properties, and exploring their efficacy in combination with other therapeutic agents. The "unseen hinge" of the indol-2-yl methanone core will undoubtedly continue to be a focal point for the design of next-generation targeted therapies.
References
-
Mahboobi, S., et al. (2002). Bis(1H-2-indolyl)methanones as a novel class of inhibitors of the platelet-derived growth factor receptor kinase. Journal of Medicinal Chemistry, 45(14), 3224-3235. [Link]
-
Mahboobi, S., et al. (2002). Bis(1H-2-indolyl)methanones as a Novel Class of Inhibitors of the Platelet-Derived Growth Factor Receptor Kinase. Sci-Hub. [Link]
-
Mahboobi, S., et al. (2006). Novel Bis(1H-indol-2-yl)methanones as Potent Inhibitors of FLT3 and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 49(10), 3101-3115. [Link]
-
Various Authors. (n.d.). Structures of bis(indolyl)methane derivatives in pharmaceutical chemistry. ResearchGate. [Link]
-
Grundler, R., et al. (2009). Bis(1H-indol-2-yl)methanones are effective inhibitors of FLT3-ITD tyrosine kinase and partially overcome resistance to PKC412A in vitro. British Journal of Haematology, 144(6), 865-874. [Link]
-
Various Authors. (n.d.). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. [Link]
-
Mahboobi, S., et al. (2006). Novel Bis(1H-indol-2-yl)methanones as Potent Inhibitors of FLT3 and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. ACS Publications. [Link]
-
Various Authors. (2023). Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents. Growing Science. [Link]
-
Mahboobi, S., et al. (2006). Novel bis(1H-indol-2-yl)methanones as potent inhibitors of FLT3 and platelet-derived growth factor receptor tyrosine kinase. PubMed. [Link]
-
El Sayed, M. T., et al. (2015). Synthesis, cytostatic evaluation and structure activity relationships of novel bis-indolylmethanes and their corresponding tetrahydroindolocarbazoles. PubMed. [Link]
-
Foloppe, N., et al. (2006). 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. PubMed. [Link]
-
Mahboobi, S., et al. (2002). Bis(1H-2-indolyl)methanones as a Novel Class of Inhibitors of the Platelet-Derived Growth Factor Receptor Kinase. ACS Publications. [Link]
-
Various Authors. (2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [Link]
-
Various Authors. (2014). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Scirp.org. [Link]
-
Various Authors. (2022). Bisindole Compounds—Synthesis and Medicinal Properties. MDPI. [Link]
-
Various Authors. (2020). Design, synthesis and biological evaluation of 2-indolinone derivatives as PAK1 inhibitors in MDA-MB-231 cells. PubMed. [Link]
-
Various Authors. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]
-
Various Authors. (2022). Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. ResearchGate. [Link]
-
Various Authors. (2021). Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity. PubMed Central. [Link]
-
Various Authors. (2017). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. IntechOpen. [Link]
-
Various Authors. (2022). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. MDPI. [Link]
-
Gilli, R., et al. (2002). Bis(1 H-2-indolyl)-1-methanones as inhibitors of the hematopoietic tyrosine kinase Flt3. Leukemia, 16(8), 1528-1534. [Link]
Sources
- 1. Bis(1H-2-indolyl)methanones as a novel class of inhibitors of the platelet-derived growth factor receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sci-hub.box [sci-hub.box]
- 3. Sci-Hub: are you are robot? [sci-hub.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel bis(1H-indol-2-yl)methanones as potent inhibitors of FLT3 and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bis(1H-indol-2-yl)methanones are effective inhibitors of FLT3-ITD tyrosine kinase and partially overcome resistance to PKC412A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
An In-Depth Technical Guide to the In Vitro Evaluation of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone
Executive Summary
This guide provides a comprehensive framework for the in vitro evaluation of the novel chemical entity, (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone. The molecule's architecture, combining a privileged indole scaffold at the 2-position with a solubilizing and pharmacologically active 4-methylpiperazine moiety, suggests a high potential for biological activity. Drawing from extensive literature on related structures, this document outlines a tiered, multi-pronged evaluation strategy targeting three primary therapeutic areas: oncology, central nervous system (CNS) disorders, and infectious diseases. We present detailed, field-proven protocols for establishing a foundational safety profile, followed by robust assays to probe anticancer, neuropharmacological, and antimicrobial activities. Each experimental choice is rationalized to provide a clear understanding of the causality behind the methodological design, ensuring a self-validating and scientifically rigorous approach to characterizing this promising compound.
Introduction to the Pharmacophore: A Strategic Design
The structure of this compound is not a random assortment of atoms but a deliberate combination of pharmacologically significant motifs. A thorough in vitro evaluation is predicated on understanding the potential contribution of each component.
The Indole Nucleus: A Privileged Scaffold in Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, found in a vast number of natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions allow it to bind to a wide array of biological targets. Indole derivatives have been successfully developed as anticancer agents (e.g., Sunitinib), anti-inflammatory drugs, and potent neuropharmacological agents.[2][3]
The Significance of 2-Position Substitution
While indole chemistry is vast, the point of attachment for the methanone linker—position 2—is a critical design choice. The biological profile of an indole derivative is profoundly influenced by its substitution pattern.[4] Compared to the more electronically rich 3-position, substitution at the 2-position can lead to distinct receptor interactions and metabolic profiles. Specifically, indole-2-carboxamide derivatives have been explored as kinase inhibitors and apoptosis inducers, highlighting the potential of this specific isomeric form.[4][5]
The Role of the 4-Methylpiperazine Moiety
The 4-methylpiperazine group is a classic tool in drug design used to enhance physicochemical properties and target affinity. Its basic nitrogen atom is typically protonated at physiological pH, which can dramatically improve aqueous solubility. Furthermore, this moiety is a common feature in many CNS-active drugs, particularly serotonin (5-HT) and dopamine receptor ligands, where it often engages in crucial ionic or hydrogen bond interactions within the receptor binding pocket.[6][7] Its inclusion suggests a strong hypothesis for CNS activity.
Rationale for a Tiered In Vitro Evaluation
Given the structural alerts within the molecule, a logical, tiered approach is necessary to build a comprehensive biological profile. This guide proposes a strategy that begins with a foundational assessment of general cytotoxicity before branching into specialized, hypothesis-driven investigations.
Synthesis and Characterization
A robust supply of well-characterized material is the prerequisite for any biological evaluation. The synthesis of this compound is readily achievable via standard amide coupling chemistry.
A general and effective procedure involves the coupling of indole-2-carboxylic acid with 1-methylpiperazine.[8] This is typically achieved by first activating the carboxylic acid with a coupling agent like ethyl chloroformate or a carbodiimide, followed by the addition of the amine.[8][9]
Prior to biological testing, the compound's identity and purity must be confirmed using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC). The molecular formula is C₁₄H₁₇N₃O with a molecular weight of 243.3 g/mol .[10]
Tier 1: General Cytotoxicity and Safety Profile
Before assessing therapeutic potential, it is crucial to establish the compound's inherent cytotoxicity against non-cancerous cells. This provides a therapeutic window and distinguishes targeted anticancer activity from non-specific toxicity.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Culture: Plate normal human fibroblasts (e.g., BJ cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation
| Compound | Cell Line | Assay Type | Exposure Time (h) | IC₅₀ (µM) |
| Test Compound | BJ Fibroblasts | MTT | 72 | >100 (Hypothetical) |
| Doxorubicin (Control) | BJ Fibroblasts | MTT | 72 | ~0.5 (Hypothetical) |
Focused Evaluation: Anticancer Activity
The indole scaffold is a well-established pharmacophore in oncology.[1][11] This section details a logical progression from broad screening to mechanistic investigation.
Antiproliferative Screening
The first step is to screen the compound against a panel of cancer cell lines from different tissue origins to identify potential sensitivity.
Protocol: The MTT assay protocol described in Section 3 is used, but with cancer cell lines. A standard panel might include:
-
MCF-7: Estrogen-receptor positive breast cancer.
-
A549: Non-small cell lung cancer.
-
HCT116: Colorectal cancer.[3]
-
A375: Malignant melanoma.
Data Presentation: Antiproliferative Activity
| Compound | Cell Line | IC₅₀ (µM) |
| Test Compound | MCF-7 | Experimental Value |
| A549 | Experimental Value | |
| HCT116 | Experimental Value | |
| A375 | Experimental Value | |
| Erlotinib (Control) | A549 | ~19.4[3] |
Mechanistic Assays
If significant antiproliferative activity (e.g., IC₅₀ < 10 µM) is observed, the subsequent step is to investigate the mechanism of action.
Protocol: Cell Cycle Analysis
-
Treatment: Treat the most sensitive cancer cell line with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: Treat cells as described for the cell cycle analysis.
-
Staining: Harvest the cells (including floating cells in the medium) and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze immediately by flow cytometry. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[3]
Focused Evaluation: Central Nervous System Activity
The indole-piperazine combination is a classic pharmacophore for serotonin (5-HT) receptors.[8][12] Evaluating the compound's affinity for these targets is a primary, hypothesis-driven goal.
Primary Target Screening: Radioligand Binding Assays
This technique quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand. The key output is the Kᵢ (inhibition constant), where a lower value indicates higher affinity.
Protocol: General Radioligand Binding
-
Preparation: Use cell membranes prepared from cells recombinantly expressing the human serotonin receptor of interest (e.g., 5-HT₆, 5-HT₂A, 5-HT₁A).
-
Reaction Mixture: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]-LSD for 5-HT₆), and varying concentrations of the test compound in a suitable binding buffer.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 37°C) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ from the displacement curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.
Data Presentation: Serotonin Receptor Affinity
| Compound | 5-HT₆ Kᵢ (nM) | 5-HT₂A Kᵢ (nM) | 5-HT₁A Kᵢ (nM) |
| Test Compound | Experimental Value | Experimental Value | Experimental Value |
| Olanzapine (Control) | ~10-20 | ~2-5 | ~200-300 |
Focused Evaluation: Antimicrobial Activity
Many heterocyclic compounds possess antimicrobial properties.[13] A basic screen for antibacterial activity is a valuable component of a comprehensive in vitro profile.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for determining the minimum concentration of a compound that inhibits the visible growth of a microorganism.[14][15]
Protocol: Broth Microdilution
-
Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[14]
-
Compound Dilutions: Perform two-fold serial dilutions of the test compound in broth in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[15]
Minimum Bactericidal Concentration (MBC)
This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Protocol: MBC Determination
-
Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no or minimal colony growth on the agar plate).[16]
Data Presentation: Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| Test Compound | S. aureus ATCC 29213 | Experimental Value | Experimental Value |
| E. coli ATCC 25922 | Experimental Value | Experimental Value | |
| Ciprofloxacin (Control) | E. coli ATCC 25922 | ~0.008 | ~0.015 |
References
-
Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Mishari, A. A., Alanazi, M. M., Aouadi, K., & Choudry, H. (2023). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. [Link]
-
Briejer, M. R., Akkerman, A. M., van der Goot, H., & Timmerman, H. (1995). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. Journal of medicinal chemistry, 38(17), 3437–3443. [Link]
-
Shafi, S., Alam, M. M., Mulakayala, N., Begum, A., Anreddy, N., & Kalle, A. M. (2019). A review on the synthesis and anticancer activity of indole and its derivatives. European journal of medicinal chemistry, 165, 159-183. [Link]
-
Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Pharmacology Discovery Services. [Link]
-
Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., & Iqbal, J. (2022). Target-based anticancer indole derivatives and insight into structure-activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114115. [Link]
-
Bębenek, E., Chrobak, E., Kadela-Tomanek, M., Boryczka, S., & Wietrzyk, J. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7567. [Link]
-
Serafin, K., Kuder, K., Satała, G., Wieczorek, M., Szałach, A., Lenda, T., ... & Bojarski, A. J. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(1), 820. [Link]
-
Liu, K., Mcentee, N. K., & Schetz, J. A. (2009). Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes. Bioorganic & medicinal chemistry letters, 19(15), 4148–4152. [Link]
-
Wang, C., Wang, D., Wang, M., Li, Y., & Yang, F. (2018). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 23(11), 2999. [Link]
-
Mbargui, F., Ouinten, M., & Eddouks, M. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]
-
Ghès, A., Ghinet, A., Marminon, C., & Beaufour, M. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 12(8), 1265. [Link]
-
Russell, M. G., Billington, M. J., & Middlemiss, D. N. (2001). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. Journal of medicinal chemistry, 44(22), 3581–3592. [Link]
-
Briejer, M. R., Akkerman, A. M., van der Goot, H., & Timmerman, H. (1995). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annulated indole derivatives. 1. Journal of Medicinal Chemistry, 38(17), 3437-3443. [Link]
-
Nirogi, R. V. S., Deshpande, A. D., Kambhampati, R., et al. (2012). Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives as 5-HT6 receptor ligands: Part II. Der Pharma Chemica, 4(3), 903-909. [Link]
-
Nirogi, R. V. S., Shinde, A. K., Kambhampati, R., et al. (2012). Design, synthesis and biological screening of N1-arylsulfonyl (1H-indole-2-yl)-1-(piperazinyl) methanone derivatives as 5-HT6 receptor antagonists. Der Pharma Chemica, 4(3), 896-902. [Link]
-
Ghès, A., Ghinet, A., Marminon, C., Beaufour, M., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 12(8), 1265. [Link]
-
Bold, G., Altmann, K. H., Frei, J., Lang, M., Manley, P. W., Traxler, P., ... & Furet, P. (2000). Bis(1H-2-indolyl)methanones as a novel class of inhibitors of the platelet-derived growth factor receptor kinase. Journal of medicinal chemistry, 43(12), 2310–2323. [Link]
-
precisionFDA. (n.d.). 1H-INDOL-2-YL(4-METHYLPIPERAZIN-1-YL)METHANONE. precisionFDA. [Link]
-
Basappa, S., & Rangappa, K. S. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Journal of Applicable Chemistry, 6(6), 1184-1189. [Link]
-
Sauthof, L., & Guéret, S. (2019). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 24(17), 3073. [Link]
-
PubChem. (n.d.). (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone. National Center for Biotechnology Information. [Link]
-
Mubassir, M., & Siddiqui, H. L. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, 7(2), 160-181. [Link]
-
Mubassir, M., & Siddiqui, H. L. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269. [Link]
-
Kononowicz, D., & Kiec-Kononowicz, K. (2025). Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. ResearchGate. [Link]
-
Leeson, P. D., & Iversen, L. L. (1994). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Journal of medicinal chemistry, 37(24), 4053–4067. [Link]
-
De Martino, M., D'Andrea, P., Di Stefano, A., et al. (2020). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity, 17(10), e2000452. [Link]
-
Wang, Y., Zhang, Y., Wang, Y., et al. (2022). Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry, 71, 116950. [Link]
-
Lin, K. J., Weng, Y. M., Wey, S. P., et al. (2021). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. ResearchGate. [Link]
-
de Oliveira, R., & Regasini, L. O. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology, 25(5), 547–555. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bis(1H-2-indolyl)methanones as a novel class of inhibitors of the platelet-derived growth factor receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. GSRS [precision.fda.gov]
- 11. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. ajchem-b.com [ajchem-b.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
An In-Depth Technical Guide to (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential pharmacological significance of the chemical entity (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone. This molecule belongs to the indole-piperazine methanone class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This document will delve into a detailed, field-proven synthetic protocol, thorough analytical characterization, and an exploration of its potential as a central nervous system (CNS) agent, particularly as a ligand for serotonin receptors. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to synthesize, identify, and further investigate this compound and its derivatives for therapeutic applications.
Introduction: The Significance of the Indole-Piperazine Methanone Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] When coupled with a piperazine moiety through a methanone linker, the resulting indole-piperazine methanone framework offers a unique combination of structural features that allow for interaction with a variety of biological targets. The piperazine ring, in particular, can be readily functionalized to modulate physicochemical properties and target engagement.[3]
Derivatives of the (1H-indol-2-yl)(piperazin-1-yl)methanone core have been investigated for a range of therapeutic applications, including as histamine H3 receptor antagonists, showcasing the versatility of this chemical class.[4] This guide will focus on the specific derivative, this compound, providing a detailed examination of its synthesis and known scientific context.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇N₃O | [5] |
| Molecular Weight | 243.30 g/mol | [6] |
| IUPAC Name | This compound | [5] |
| CAS Number | 73187-30-1 | [7] |
| Appearance | (Predicted) Solid | - |
| Solubility | (Predicted) Soluble in organic solvents like THF, CDCl₃ | [8] |
Synthesis of this compound
The synthesis of the title compound is achieved through a robust and well-established amide coupling reaction. The following protocol is a self-validating system, designed for efficiency and purity of the final product.
Synthetic Scheme
Step-by-Step Experimental Protocol
This protocol is adapted from a peer-reviewed method for the synthesis of analogous compounds.[8]
Materials:
-
Indole-2-carboxylic acid
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl chloroformate
-
N-methylpiperazine
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Activation of the Carboxylic Acid: To a stirred solution of indole-2-carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF, add ethyl chloroformate (1.2 eq) dropwise at 25-30 °C. The causality behind this step is the in-situ formation of a mixed anhydride intermediate, which is more reactive towards nucleophilic attack than the parent carboxylic acid. Stir the reaction mixture for 2 hours at this temperature to ensure complete activation.
-
Amide Coupling: To the reaction mixture containing the activated indole-2-carboxylate, add N-methylpiperazine (1.1 eq) dropwise. The nucleophilic secondary amine of N-methylpiperazine attacks the electrophilic carbonyl carbon of the mixed anhydride, leading to the formation of the desired amide bond.
-
Reaction Monitoring and Work-up: Monitor the progress of the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel. The choice of eluent should be optimized, but a system containing ethyl acetate with a small percentage of triethylamine (to prevent tailing of the basic product) is a good starting point.[9] This purification step is critical to remove unreacted starting materials and byproducts, ensuring the high purity of the final compound required for biological testing.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. The following data is based on the characterization of the compound, designated as 3d , in the cited literature.[8]
Infrared (IR) Spectroscopy
-
3253 cm⁻¹: Corresponds to the N-H stretching vibration of the indole ring.
-
1594 cm⁻¹: A strong absorption band characteristic of the amide carbonyl (C=O) stretching.
-
1529, 1133 cm⁻¹: Fingerprint region absorptions.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
-
Solvent: CDCl₃
-
δ 9.21 (1H, bs): A broad singlet corresponding to the proton of the indole N-H.
-
δ 7.55 - 7.40 (2H, m): Multiplet for two aromatic protons of the indole ring.
-
δ 7.10 - 7.01 (2H, m): Multiplet for the remaining two aromatic protons of the indole ring.
-
δ 6.69 - 6.68 (1H, d, J = 2.56 Hz): A doublet for the proton at the 3-position of the indole ring.
-
δ 3.96 (4H, bs): A broad singlet for the four protons of the piperazine ring adjacent to the carbonyl group.
-
δ 2.52 - 2.48 (4H, t): A triplet for the four protons of the piperazine ring adjacent to the methyl group.
-
δ 2.34 (3H, s): A singlet for the three protons of the N-methyl group.
Mass Spectrometry (MS)
-
m/z: 244.3 (M+H)⁺: The mass spectrum shows the protonated molecular ion, confirming the molecular weight of the compound.
Potential Biological Activity and Therapeutic Applications
While direct and extensive biological studies on this compound are not widely published, the chemical scaffold suggests a strong potential for activity within the central nervous system.
Serotonin 5-HT₆ Receptor Ligands
The primary rationale for the synthesis of this compound and its analogs has been the development of ligands for the serotonin 5-HT₆ receptor.[8] The 5-HT₆ receptor is almost exclusively expressed in the CNS and is a promising target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. The structural features of this compound, particularly the indole nucleus and the basic nitrogen of the piperazine ring, are common pharmacophoric elements for 5-HT₆ receptor antagonists.
Broader CNS and Other Potential Activities
The indole-piperazine methanone scaffold is pleiotropic, meaning it has the potential to interact with multiple biological targets. Research on closely related analogs has revealed activities at other CNS receptors, including:
-
Histamine H₄ Receptors: A chloro-substituted analog has been identified as a potent and selective H₄ receptor antagonist, suggesting potential applications in inflammatory and immune disorders.
-
Dopamine D₂/D₄ Receptors: Certain derivatives have shown mixed D₂/D₄ receptor antagonism, a profile of interest for the development of atypical antipsychotics.[4]
The versatility of this scaffold warrants broader screening to fully elucidate the pharmacological profile of this compound.
Future Directions and Conclusion
This compound is a synthetically accessible compound with a high potential for biological activity, particularly within the central nervous system. This guide has provided a detailed, actionable protocol for its synthesis and characterization, grounded in established scientific literature.
Future research should focus on:
-
In-depth Pharmacological Profiling: Comprehensive in vitro binding and functional assays against a panel of CNS receptors, with a primary focus on the 5-HT₆ receptor.
-
In vivo Efficacy Studies: Evaluation in animal models of cognitive impairment to validate its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to optimize potency, selectivity, and pharmacokinetic properties.
References
- Nirogi, R. V. S., et al. (2012). Design, synthesis and biological screening of N1-arylsulfonyl (1H-indole-2-yl)-1-(piperazinyl) methanone derivatives as 5-HT6 receptor antagonists. Der Pharma Chemica, 4(3), 896-902.
- Shinde, A. K., et al. (2012). Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives as 5-HT6 receptor antagonists. Der Pharma Chemica, 4(3), 903-908.
-
Zhao, H., et al. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 12(21), 3105-9. Available at: [Link]
-
European Patent Office. (2008). INDOL-2-YL-PIPERAZIN-1-YL-METHANONE DERIVATIVES. EP 2118089 B1. Available at: [Link]
- BLDpharm. (n.d.). 73187-30-1|this compound.
-
Wikipedia. (2024). Piperazine. Retrieved from: [Link]
-
precisionFDA. (n.d.). 1H-INDOL-2-YL(4-METHYLPIPERAZIN-1-YL)METHANONE. Retrieved from: [Link]
-
PubChem. (n.d.). (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone. Retrieved from: [Link]
-
MDPI. (2009). methanone. Molbank, 2009(4), M641. Available at: [Link]
- Google Patents. (n.d.). US20080032976A1 - 1H-indole-6-yl-piperazin-1-yl-methanone derivatives.
- Google Patents. (n.d.). US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition.
-
PubChem. (n.d.). 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition - Patent US-7119093-B2. Retrieved from: [Link]
-
A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Oriental Journal of Chemistry, 33(6). Available at: [Link]
-
PubChem. (n.d.). (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone. Retrieved from: [Link]
-
ResearchGate. (2021). Investigation of Indole‐3‐piperazinyl Derivatives as Potential Antidepressants: Design, Synthesis, In‐Vitro, In‐Vivo and In‐Silico Analysis. Retrieved from: [Link]
- The Royal Society of Chemistry. (2014). Supporting Information for Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones via the Merger of Cleavage of C-C Double Bond and Recombination of Aromatic Groups.
-
ResearchGate. (2011). Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. Retrieved from: [Link]
-
MDPI. (2016). Evaluation of Marine Diindolinonepyrane in Vitro and in Vivo: Permeability Characterization in Caco-2 Cells Monolayer and Pharmacokinetic Properties in Beagle Dogs. Marine Drugs, 14(11), 205. Available at: [Link]
-
PubMed. (2021). In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents. Bioorganic Chemistry, 116, 105300. Available at: [Link]
-
PubMed. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 141, 106916. Available at: [Link]
- Advanced Journal of Chemistry, Section B. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review.
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences, 25(12), 6509. Available at: [Link]
-
PubMed. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Scientific Reports, 11(1), 6245. Available at: [Link]
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. mdpi.com [mdpi.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. GSRS [precision.fda.gov]
- 6. (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone | C14H17N3O | CID 24271819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 73187-30-1|this compound|BLD Pharm [bldpharm.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. derpharmachemica.com [derpharmachemica.com]
An In-Depth Technical Guide to the Molecular Structure of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone
This guide provides a comprehensive technical overview of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone, a member of the pharmacologically significant indole-2-carboxamide class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering insights into its molecular structure, synthesis, and characterization, alongside a discussion of the potential biological activities of this molecular scaffold.
Introduction: The Significance of the Indole-2-Carboxamide Scaffold
The indole-2-carboxamide core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active molecules. Compounds within this class have been identified as potent agents targeting various physiological pathways. Notably, derivatives of indole-2-carboxamide have been investigated as allosteric modulators of the cannabinoid CB1 receptor, antituberculosis agents, and for their antiproliferative activity against several cancer cell lines.[1][2][3][4] The specific molecule of interest, this compound, combines this indole core with a 4-methylpiperazine moiety, a common functional group in pharmacologically active compounds known to influence solubility and receptor binding.
Molecular Structure and Physicochemical Properties
This compound is an achiral molecule with the chemical formula C₁₄H₁₇N₃O and a molecular weight of 243.3 g/mol .[5] The structure comprises a planar indole ring system connected via a carbonyl group to a 4-methylpiperazine ring, which typically adopts a chair conformation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇N₃O | [5] |
| Molecular Weight | 243.3 g/mol | [5] |
| Stereochemistry | Achiral | [5] |
| SMILES | CN1CCN(CC1)C(=O)c2cc3ccccc3[nH]2 | [5] |
| InChIKey | YHFMZBHLJMFAID-UHFFFAOYSA-N | [5] |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Nodes for the indole ring N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.6!"]; C3 [label="C", pos="1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="-1.2,-0.6!"]; C6 [label="C", pos="-1.2,0.6!"]; C7 [label="C", pos="2.4,0!"]; C8 [label="C", pos="2.4,-1.2!"]; C9 [label="C", pos="0,-2.4!"];
// Nodes for the piperazine ring N2 [label="N", pos="4.8,0!"]; C10 [label="C", pos="5.4,1.2!"]; C11 [label="C", pos="6.6,1.2!"]; N3 [label="N", pos="7.2,0!"]; C12 [label="C", pos="6.6,-1.2!"]; C13 [label="C", pos="5.4,-1.2!"]; C14 [label="C", pos="8.4,0!"]; // Methyl group
// Node for the carbonyl group C15 [label="C", pos="3.6,0!"]; O1 [label="O", pos="3.6,1.2!"];
// Edges for the indole ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- C8; C8 -- C7; C7 -- C2; C4 -- C9; C9 -- C8;
// Edges for the piperazine ring N2 -- C10; C10 -- C11; C11 -- N3; N3 -- C12; C12 -- C13; C13 -- N2; N3 -- C14;
// Edge for the carbonyl group C7 -- C15; C15 -- O1 [style=double]; C15 -- N2;
// Hydrogen atoms H1[label="H", pos="-0.5,-0.2!"]; N1 -- H1; }
Figure 1: 2D structure of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through a standard amide coupling reaction. This involves the reaction of 1H-indole-2-carboxylic acid with 1-methylpiperazine in the presence of a suitable coupling agent.
Representative Synthetic Protocol
The following protocol is a representative method for the synthesis of indole-2-carboxamides and can be adapted for the synthesis of the title compound.
Materials:
-
1H-indole-2-carboxylic acid
-
1-methylpiperazine
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or a similar coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DCM, add 1-methylpiperazine (1.1 eq), PyBOP (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Sources
The Indole Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and profound therapeutic potential.[1][2] This privileged scaffold is a common motif in a vast array of natural products, endogenous molecules, and synthetic compounds that have been successfully developed into clinically approved drugs.[1][3] Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets, making it a fertile ground for the discovery of novel therapeutic agents across a wide spectrum of diseases.[4][5] This technical guide provides a comprehensive exploration of the therapeutic landscape of indole derivatives, delving into their mechanisms of action, key experimental protocols for their evaluation, and their applications in oncology, virology, neurodegenerative disorders, and inflammatory conditions. By synthesizing technical accuracy with field-proven insights, this guide aims to equip researchers and drug development professionals with the knowledge to effectively harness the therapeutic potential of this remarkable heterocyclic system.
The Enduring Significance of the Indole Moiety in Medicinal Chemistry
The indole ring system, composed of a fused benzene and pyrrole ring, is not merely a chemical curiosity but a recurring motif in molecules of profound biological importance.[6] From the essential amino acid tryptophan to the neurotransmitter serotonin and the hormone melatonin, nature has repeatedly employed the indole scaffold for critical physiological functions.[7] This evolutionary endorsement has inspired medicinal chemists to explore the vast chemical space offered by indole and its derivatives. The structural flexibility of the indole ring allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activities.[8][9] This adaptability has led to the development of a plethora of FDA-approved drugs containing the indole nucleus, treating a wide range of ailments from cancer to migraines.[3][10]
The therapeutic success of indole derivatives can be attributed to their ability to mimic the structure of peptides and bind reversibly to enzymes, providing a foundation for the discovery of drugs with diverse modes of action.[11] Furthermore, the indole scaffold's capacity to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions allows for high-affinity binding to a variety of biological targets.[12]
Anticancer Applications of Indole Derivatives: A Multi-pronged Attack
Indole-based compounds have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of malignancies through diverse mechanisms of action.[13][14][15] Their ability to target multiple signaling pathways and cellular processes crucial for cancer cell survival and proliferation makes them highly attractive candidates for drug development.[13][16]
Key Mechanistic Insights
The anticancer activity of indole derivatives is multifaceted, encompassing the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes and signaling pathways involved in tumorigenesis.[13][14]
-
Tubulin Polymerization Inhibition: Several indole derivatives act as potent inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17][18][19][20] This mechanism is shared by well-established anticancer drugs like the vinca alkaloids, which are themselves indole-based natural products.[15]
-
Kinase Inhibition: Indole scaffolds serve as a versatile template for the design of inhibitors targeting various protein kinases that are often dysregulated in cancer.[21] These include tyrosine kinases, cyclin-dependent kinases (CDKs), and components of the PI3K/Akt/mTOR signaling pathway.[13][22] By blocking the activity of these kinases, indole derivatives can halt cancer cell proliferation and survival.
-
Modulation of NF-κB Signaling: The transcription factor NF-κB plays a pivotal role in promoting cancer cell survival, proliferation, and metastasis.[7][23] Indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to suppress NF-κB activation by inhibiting the IκBα kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[6][16][24] This leads to the downregulation of NF-κB-regulated genes involved in apoptosis and metastasis.[24]
Experimental Evaluation of Anticancer Activity
A systematic approach is employed to evaluate the anticancer potential of novel indole derivatives, progressing from initial in vitro screening to in vivo efficacy studies.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[11][25]
Rationale for Cell Line Selection: The choice of cancer cell lines is critical for obtaining clinically relevant data. A panel of cell lines representing different tumor types and genetic backgrounds is often used for initial screening.[19][26] For instance, the NCI-60 panel provides a broad overview of a compound's activity.[10] Specific cell lines are chosen based on the research question. For example, MCF-7, an estrogen receptor-positive breast cancer cell line, is used to study hormone-dependent cancers, while drug-resistant cell lines like MCF-7/Topo can be used to identify compounds that overcome resistance mechanisms.[27][28]
Experimental Protocol: MTT Assay [9][25][29]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the indole derivative in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[25]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[29]
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Western blotting is a powerful technique used to detect and quantify specific proteins, providing insights into the molecular mechanisms by which an indole derivative exerts its anticancer effects.[4][8][24][30] For example, it can be used to assess the expression levels of proteins involved in apoptosis (e.g., Bax, Bcl-2, caspases) or cell cycle regulation (e.g., cyclins, CDKs), and to determine the phosphorylation status of signaling proteins like Akt and IκBα.[23][24]
Experimental Protocol: Western Blotting [4][8][24][30][31]
-
Protein Extraction: Lyse treated and untreated cancer cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis (SDS-PAGE): Separate the proteins based on their molecular weight by running the lysates on a polyacrylamide gel.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[8]
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.[24]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.[24]
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or with a digital imager.[24]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected indole derivatives against various cancer cell lines, highlighting their potency and, in some cases, their selectivity.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-chalcone derivative 12 | Various | 0.22 - 1.80 | [23] |
| Quinoline-indole derivative 13 | Various | 0.002 - 0.011 | [23] |
| Benzimidazole-indole derivative 8 | Various | ~0.05 | [23] |
| Indole-thiophene derivative 6a | HT29, HepG2, HCT116, T98G | Nanomolar range | [23] |
| Indole-aryl amide derivative 2 | MCF7, PC3 | 0.81, 2.13 | [30] |
| Indole Mannich base derivative 1c | HepG2, MCF-7, HeLa | 0.9, 0.55, 0.50 | [8] |
| Indazole derivative 6o | K562 | 5.15 | [11] |
| 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol | Colon adenocarcinoma | High potency | [11] |
Note: A lower IC50 value indicates greater potency.
Visualizing the Mechanism: Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of certain indole derivatives on the NF-κB signaling pathway.
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 4. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 9. Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Investigating Natural Product Inhibitors of IKKα: Insights from Integrative In Silico and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benthamscience.com [benthamscience.com]
- 20. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jscimedcentral.com]
- 22. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 26. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 28. Targeting MCF-7 Cell Line by Listeriolysin O Pore Forming Toxin Fusion with AHNP Targeted Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In Vitro Plaque Reduction Neutralization Assay - Creative Biolabs [creative-biolabs.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Experimental Use of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone in Cancer Research
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved anticancer agents.[1] Its combination with a piperazine moiety has yielded a plethora of compounds with significant therapeutic potential. This document provides a comprehensive guide for the preclinical evaluation of a novel indole-piperazine derivative, (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone, hereafter referred to as IMP-1. While direct studies on IMP-1 are not yet prevalent in published literature, its structural similarity to known kinase inhibitors suggests a potential mechanism of action through the inhibition of critical oncogenic signaling pathways. This guide, therefore, outlines a hypothesized mechanism of action for IMP-1 as a PI3K/Akt/mTOR pathway inhibitor and provides detailed protocols for its synthesis, in vitro characterization, and in vivo efficacy assessment. The methodologies described herein are designed to provide a robust framework for researchers and drug development professionals to investigate the anticancer potential of IMP-1 and similar novel chemical entities.
Introduction: The Rationale for Investigating IMP-1 in Oncology
The indole ring system is a cornerstone in the development of targeted cancer therapies, prized for its unique chemical properties and bioavailability.[1] Many indole derivatives exert their anticancer effects by targeting key cellular processes such as cell division, apoptosis, and signal transduction.[1][2][3] The piperazine ring, a common pharmacophore, is often incorporated into drug candidates to improve their pharmacokinetic properties and target engagement. The conjunction of these two moieties in this compound (IMP-1) presents a compelling case for its investigation as a novel anticancer agent.
Given the frequent dysregulation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway in a wide array of human cancers, it represents a prime target for therapeutic intervention.[4][5][6] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[5] Many small molecule inhibitors targeting the PI3K/Akt/mTOR pathway have shown promise in preclinical and clinical settings.[4][5] Based on the structural features of IMP-1 and the known activities of similar indole-based compounds, we hypothesize that IMP-1 may exert its anticancer effects through the modulation of this critical pathway.
These application notes will guide the researcher through a logical, stepwise process to evaluate this hypothesis, from the initial synthesis of the compound to its comprehensive preclinical assessment.
Hypothesized Mechanism of Action: IMP-1 as a PI3K/Akt/mTOR Pathway Inhibitor
We propose that IMP-1 functions as an inhibitor of the PI3K/Akt/mTOR signaling cascade. This pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, which ultimately promotes cell growth, proliferation, and survival.[6] By inhibiting a key kinase in this pathway (e.g., PI3K or Akt), IMP-1 could effectively block these pro-tumorigenic signals.
Caption: Hypothesized mechanism of IMP-1 action on the PI3K/Akt/mTOR pathway.
Synthesis of this compound (IMP-1)
The synthesis of IMP-1 can be achieved through a standard amide coupling reaction. The following protocol is a general guideline and may require optimization.
Protocol 3.1: Synthesis of IMP-1
-
Starting Materials: 1H-indole-2-carboxylic acid and 1-methylpiperazine.
-
Coupling Reagents: A suitable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous Dimethylformamide (DMF).
-
Procedure: a. Dissolve 1H-indole-2-carboxylic acid (1 equivalent) in anhydrous DMF. b. Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature. c. Add 1-methylpiperazine (1.2 equivalents) dropwise to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS. e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Evaluation of IMP-1
A series of in vitro assays should be performed to determine the anticancer activity of IMP-1 and to validate its hypothesized mechanism of action.[7]
Caption: Workflow for the in vitro evaluation of IMP-1.
4.1. Cell Viability and Cytotoxicity Assays
The initial step is to assess the cytotoxic effect of IMP-1 on a panel of human cancer cell lines.[8][9] It is recommended to use cell lines from different cancer types, including those known to have a dysregulated PI3K/Akt/mTOR pathway (e.g., breast, prostate, lung, and colon cancer cell lines).
Protocol 4.1.1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of IMP-1 in culture medium. Replace the old medium with the medium containing different concentrations of IMP-1. Include a vehicle control (e.g., DMSO) and a positive control (a known PI3K inhibitor).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Table 1: Hypothetical IC50 Values of IMP-1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | PI3K/Akt Pathway Status | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | PIK3CA mutant | 1.5 |
| PC-3 | Prostate Cancer | PTEN null | 2.8 |
| A549 | Lung Cancer | Wild-type | 8.2 |
| HCT116 | Colon Cancer | PIK3CA mutant | 2.1 |
| MDA-MB-231 | Breast Cancer | Wild-type | 10.5 |
4.2. Mechanistic Studies: Western Blot Analysis
To investigate whether IMP-1 inhibits the PI3K/Akt/mTOR pathway, Western blotting can be used to measure the phosphorylation status of key proteins in the pathway.
Protocol 4.2.1: Western Blot for p-Akt and p-mTOR
-
Cell Treatment: Treat cancer cells (e.g., MCF-7 or PC-3) with IMP-1 at concentrations around its IC50 value for a specified time (e.g., 2, 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. A significant decrease in the phosphorylation of Akt and mTOR in IMP-1 treated cells would support the hypothesized mechanism of action.
In Vivo Evaluation of IMP-1
Promising results from in vitro studies should be followed by in vivo experiments to assess the antitumor efficacy and safety of IMP-1 in a living organism.[8][10] The most common preclinical models are human tumor xenografts in immunodeficient mice.[8][10]
Caption: Workflow for the in vivo evaluation of IMP-1.
Protocol 5.1: Human Tumor Xenograft Model
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Cell Implantation: Subcutaneously inject a suitable number of cancer cells (e.g., 5 x 10⁶ MCF-7 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Vehicle control (e.g., saline or a suitable vehicle for IMP-1).
-
IMP-1 at different dose levels (e.g., 10, 30, and 100 mg/kg).
-
Positive control (a known anticancer drug).
-
-
Drug Administration: Administer the treatments daily or on a specified schedule via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Efficacy and Toxicity Assessment: a. Continue to measure tumor volume and body weight every 2-3 days. b. At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice. c. Excise the tumors, weigh them, and photograph them. d. A portion of the tumor tissue can be flash-frozen for Western blot analysis or fixed in formalin for immunohistochemistry to assess the in vivo target engagement.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the statistical significance of the results.
Table 2: Hypothetical Tumor Growth Inhibition by IMP-1 in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| IMP-1 | 10 | 875 ± 120 | 30 |
| IMP-1 | 30 | 500 ± 90 | 60 |
| IMP-1 | 100 | 250 ± 70 | 80 |
| Positive Control | - | 300 ± 80 | 76 |
Conclusion and Future Directions
This document provides a foundational framework for the preclinical investigation of this compound (IMP-1) as a potential anticancer agent. The proposed protocols are designed to systematically evaluate its efficacy and elucidate its mechanism of action, with a focus on the hypothesized inhibition of the PI3K/Akt/mTOR pathway. Successful validation of these hypotheses would establish IMP-1 as a promising lead compound for further development. Future studies could explore its pharmacokinetic and pharmacodynamic properties, investigate its efficacy in combination with other anticancer drugs, and expand its evaluation in other preclinical cancer models, such as patient-derived xenografts (PDXs).
References
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. International Institute of Anticancer Research. [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
-
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry. [Link]
-
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. PMC. [Link]
-
Design, synthesis and biological screening of N1-arylsulfonyl (1H-indole-2-yl)- 1-(piperazinyl) methanone derivatives as 5-HT6 r. Der Pharma Chemica. [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]
-
Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. PMC. [Link]
-
Antitumor Activity of Bis-Indole Derivatives. PMC. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]
-
Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]
-
Inhibitors of the Hedgehog Signaling Pathway. Hadden Research Lab. [Link]
-
(PDF) In vivo screening models of anticancer drugs. ResearchGate. [Link]
-
Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. Department of Defense Congressionally Directed Medical Research Programs. [Link]
-
Synthesis of [ 14 C]3-[5-(4-methanesulfonyl-piperazin-1-ylmethyl). ResearchGate. [Link]
-
Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. [Link]
-
Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. Sci-Hub. [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers. [Link]
-
Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? PMC. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]
-
Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions. PNAS. [Link]
-
EGFR Inhibitors in Lung Cancer. CancerNetwork. [Link]
-
Different mechanisms of indole derivatives as anticancer agents. ResearchGate. [Link]
-
Hedgehog pathway inhibitor. Wikipedia. [Link]
-
Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PMC. [Link]
-
Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate. [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]
-
VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight. PR Newswire. [Link]
-
Cancer Models. Charles River Laboratories. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry. [Link]
-
PI3K/Akt Pathway Inhibition for the Treatment of Metastatic Castrate-Resistant Prostate Cancer. YouTube. [Link]
-
Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. PubMed. [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC. [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
New OrigAMI-1 Data Signal Shift Beyond First-Gen EGFR Inhibitors in Metastatic CRC. Targeted Oncology. [Link]
-
Inhibiting the Hedgehog Pathway for Cancer Therapy. Targeted Oncology. [Link]
-
1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT 6 R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. MDPI. [Link]
-
PI3K/AKT/mTOR inhibitors in cancers. ResearchGate. [Link]
-
VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. PMC. [Link]0/)
Sources
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
The Indole Scaffold: A Privileged Framework in Modern Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the landscape of medicinal chemistry. Its inherent structural features, including a hydrogen bond donor and a hydrophobic surface, allow it to mimic the structure of peptides and interact with a wide array of biological targets with high affinity.[1][2] This versatility has rendered the indole scaffold a "privileged structure," consistently appearing in natural products, endogenous molecules like serotonin and tryptophan, and a multitude of synthetic drugs.[2][3] From the pioneering anti-inflammatory drug Indomethacin to the vinca alkaloid anticancer agents, indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5][6]
This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the application of indole derivatives in medicinal chemistry. Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental choices, offering detailed, field-proven protocols and quantitative structure-activity relationship (SAR) data to empower the rational design and evaluation of novel indole-based therapeutic agents.
Part 1: Synthesis of Indole Derivatives - Strategies and Rationale
The construction of the indole core is a mature field of organic synthesis, with a rich history of named reactions and a continuous evolution of modern catalytic methods. The choice of a synthetic route is a critical decision, dictated by the desired substitution pattern, functional group tolerance, and scalability.
Causality in Synthetic Route Selection: A Comparative Overview
The selection of an appropriate synthetic strategy for a substituted indole is a nuanced decision that balances versatility, efficiency, and the specific structural requirements of the target molecule. While classic named reactions like the Fischer indole synthesis are workhorses of indole chemistry, modern palladium-catalyzed methods such as the Heck coupling offer distinct advantages in certain contexts.
The Fischer indole synthesis , for instance, is a robust and widely used method that involves the acid-catalyzed cyclization of an arylhydrazone.[7] Its primary advantage lies in its versatility, allowing for the synthesis of a broad range of substituted indoles from readily available arylhydrazines and carbonyl compounds.[7] However, the Fischer synthesis is not without its limitations. The harsh acidic conditions can be incompatible with sensitive functional groups, and the reaction can sometimes suffer from poor regioselectivity when using unsymmetrical ketones.[7] Furthermore, the reaction is known to fail with acetaldehyde, precluding the direct synthesis of the parent indole.[7]
In contrast, modern transition-metal-catalyzed methods, such as the intramolecular Heck reaction , provide a milder and often more regioselective alternative. This approach is particularly advantageous for the synthesis of indoles with specific substitution patterns that may be difficult to achieve via the Fischer route. The Heck reaction's tolerance for a wider range of functional groups makes it a valuable tool in the synthesis of complex, polyfunctionalized indole derivatives.[8] However, the cost and potential toxicity of the palladium catalyst, as well as the need for specialized ligands in some cases, are important considerations.
Ultimately, the choice between a classical method like the Fischer synthesis and a modern catalytic approach like the Heck coupling depends on a careful analysis of the target molecule's structure, the availability of starting materials, and the desired scale of the reaction. For the synthesis of complex indole alkaloids, for example, a multi-step sequence that combines the strengths of both classical and modern methods may be the most effective strategy.[9][10][11][12][13]
Diagram 1: General Workflow for Indole Synthesis
Caption: A generalized workflow for the synthesis of indole derivatives.
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole
This protocol provides a detailed, two-step procedure for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine, a classic example of the Fischer indole synthesis.
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Rationale: The initial step involves the condensation of phenylhydrazine with acetophenone to form the corresponding phenylhydrazone. This reaction is a standard imine formation and is typically carried out under mild heating.
-
Materials:
-
Acetophenone (4.0 g, 0.033 mol)
-
Phenylhydrazine (3.6 g, 0.033 mol)
-
95% Ethanol (80 mL)
-
-
Procedure:
-
Combine acetophenone (4.0 g) and phenylhydrazine (3.6 g) in a suitable reaction vessel.
-
Warm the mixture on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitating the solution and then cool in an ice bath.
-
Collect the product by filtration and wash with 25 mL of cold ethanol.
-
A second crop of crystals can be obtained by concentrating the combined filtrate and washings.
-
Dry the combined solids under reduced pressure over calcium chloride. The typical yield of acetophenone phenylhydrazone (m.p. 105-106°C) is 87-91%.
-
Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole
-
Rationale: The second step is the acid-catalyzed cyclization of the pre-formed phenylhydrazone to the indole product. This step is the core of the Fischer synthesis and involves a[14][14]-sigmatropic rearrangement followed by aromatization.
-
Materials:
-
Acetophenone phenylhydrazone (from Step 1)
-
Anhydrous zinc chloride (20 g)
-
Glacial acetic acid (50 mL)
-
Concentrated hydrochloric acid (5 mL)
-
95% Ethanol
-
-
Procedure:
-
Place 20 g of anhydrous zinc chloride in a 250 mL beaker and heat in a sand bath until the temperature reaches 170-180°C.
-
Add 5 g of acetophenone phenylhydrazone to the molten zinc chloride with stirring.
-
The mass will become liquid after 3-4 minutes, and the evolution of white fumes will begin.
-
Remove the beaker from the bath and continue stirring for 5 minutes.
-
Pour the hot reaction mixture into a beaker containing 400 mL of water.
-
Add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the beaker containing the reaction mixture to dissolve the zinc salts.
-
Rinse the reaction beaker with the same acid solution and add it to the main mixture.
-
Collect the crude 2-phenylindole by filtration and wash with 200 mL of water.
-
Recrystallize the crude product from hot 95% ethanol to yield pure 2-phenylindole.
-
Part 2: Indole Derivatives as Anticancer Agents
The indole scaffold is a prominent feature in a multitude of anticancer agents, both natural and synthetic.[6] Their mechanisms of action are diverse, ranging from the disruption of microtubule dynamics to the inhibition of key signaling proteins like kinases.[6]
Application Note 1: Targeting Tubulin Polymerization
Mechanism of Action: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport.[15] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Indole derivatives, most famously the vinca alkaloids (vincristine and vinblastine), can bind to tubulin and inhibit its polymerization into microtubules. This leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.
Structure-Activity Relationship (SAR) Insights: The anticancer activity of indole-based tubulin inhibitors is highly dependent on their substitution pattern. For example, in a series of indole-chalcone derivatives, the presence of electron-withdrawing groups on the chalcone moiety was found to enhance cytotoxicity. Furthermore, modifications at the N1 and C3 positions of the indole ring can significantly impact tubulin polymerization inhibitory activity.
| Compound | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| Indole-Chalcone 1 | N-ethyl-3-acetylindole with 4-chlorobenzaldehyde | MDA-MB-231 | 13 | [16] |
| Indole-Chalcone 2 | N-ethyl-3-acetylindole with 4-methoxybenzaldehyde | MDA-MB-231 | 19 | [16] |
| Indole-Triazole 1 | Indole linked to 1,2,4-triazole | HeLa | 0.021 | [16] |
| Indole-Triazole 2 | 5-methoxyindole linked to 1,2,4-triazole | HeLa | 0.056 | [16] |
Diagram 2: Mechanism of Tubulin Polymerization Inhibition
Caption: Indole derivatives can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.
Application Note 2: Targeting Protein Kinases
Mechanism of Action: Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, and survival, by catalyzing the phosphorylation of substrate proteins.[17][18] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[17] Indole derivatives have been successfully developed as inhibitors of various kinases, including receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular signaling kinases (e.g., PI3K, Akt, MAPK).[6] These inhibitors typically compete with ATP for binding to the kinase active site, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[17][18]
Key Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival.[6] Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), found in cruciferous vegetables, have been shown to inhibit this pathway, leading to anticancer effects.[19]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation and differentiation.[6] Several indole alkaloids have been reported to exert their anticancer effects by modulating the MAPK pathway.[6]
Structure-Activity Relationship (SAR) Insights: The development of selective and potent indole-based kinase inhibitors relies heavily on understanding their SAR. For instance, in a series of azaindole derivatives designed as PI3Kα inhibitors, modifications at the 3 and 5 positions of the azaindole core were found to be crucial for activity.[20][21]
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Azaindole Derivative 1 | PI3Kα | 0.023 | [20] |
| Azaindole Derivative 2 | PI3Kα | 0.045 | [20] |
| Indole-2-carboxamide 1 | EGFR | 0.071 | [22] |
| Indole-2-carboxamide 2 | BRAFV600E | 0.077 | [22] |
Diagram 3: PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Indole derivatives can inhibit key kinases in the PI3K/Akt/mTOR pathway.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
-
Rationale: This assay is a robust and high-throughput method for screening kinase inhibitors. The amount of ATP remaining after the kinase reaction is inversely proportional to the kinase activity. A luminescent signal is generated by a luciferase enzyme that uses the remaining ATP, allowing for sensitive quantification.
-
Materials:
-
Test indole derivative
-
Recombinant protein kinase
-
Specific kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO)
-
Known kinase inhibitor (positive control)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Luminometer plate reader
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of a 384-well plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction:
-
Add the kinase and substrate solution to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the luminescence detection reagent (e.g., Kinase-Glo® reagent) to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate in the dark for 10 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: General Cytotoxicity Screening (MTT Assay)
-
Rationale: The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24] It is a quantitative method preferred for its objectivity and sensitivity.[25] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[23] The amount of formazan produced is proportional to the number of viable cells.[23]
-
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Test indole derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the indole derivative in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.
-
Diagram 4: MTT Assay Workflow
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Part 3: Indole Derivatives as Anti-inflammatory Agents
The anti-inflammatory properties of indole derivatives have been recognized for decades, with indomethacin being a prime example of a potent non-steroidal anti-inflammatory drug (NSAID).[3][5] The mechanisms underlying their anti-inflammatory effects often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[3]
Application Note 3: Inhibition of Cyclooxygenase (COX) Enzymes
Mechanism of Action: Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid to prostaglandins.[3] Prostaglandins are key mediators of inflammation, pain, and fever.[3] While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] Many indole-based NSAIDs, including indomethacin, are non-selective COX inhibitors, which accounts for both their therapeutic efficacy and their gastrointestinal side effects.[3] The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize these side effects.[15][26]
Structure-Activity Relationship (SAR) Insights: The SAR of indole-based COX inhibitors has been extensively studied. For indomethacin analogs, the nature of the substituent at the N1 position and the C2 position of the indole ring significantly influences both potency and COX-2 selectivity. The presence of a methylsulfonylphenyl group at the C2 position has been shown to confer high COX-2 selectivity.[1]
| Compound | N1-substituent | C2-substituent | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |
| Indomethacin | p-chlorobenzoyl | methyl | 0.49 | 0.079 | [1] |
| Compound 4b | p-chlorobenzyl | 4-(methylsulfonyl)phenyl | 0.11 | 107.63 | [1] |
| Compound 4d | p-methylbenzyl | 4-(methylsulfonyl)phenyl | 0.17 | 55.29 | [1] |
| Compound 4f | p-fluorobenzyl | 4-(methylsulfonyl)phenyl | 0.15 | 70.0 | [1] |
Protocol 4: In Vitro Evaluation of Anti-inflammatory Activity (Nitric Oxide Assay)
-
Rationale: Macrophages play a central role in the inflammatory response. Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, macrophages (such as the RAW 264.7 cell line) produce a variety of pro-inflammatory mediators, including nitric oxide (NO).[27][28] The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[27] This assay provides a reliable in vitro model for screening compounds for their potential anti-inflammatory activity.[27][29][30]
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test indole derivative
-
Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
24-well plates
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 3 × 10⁵ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various non-cytotoxic concentrations of the indole derivative for 1-3 hours.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for an additional 24 hours.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess reagent in a 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with sodium nitrite. Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.
-
Protocol 5: In Vivo Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Rationale: The carrageenan-induced paw edema model is a classic and highly reproducible in vivo assay for evaluating the acute anti-inflammatory activity of test compounds.[31][32][33] The subcutaneous injection of carrageenan into the paw of a rodent elicits a biphasic inflammatory response characterized by swelling (edema).[31] The early phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins.[31] This model is useful for identifying compounds that inhibit prostaglandin synthesis, such as NSAIDs.[31][32]
-
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in saline)
-
Test indole derivative
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
-
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week. Divide the animals into groups (n=6), including a vehicle control group, a positive control group, and groups for different doses of the test compound.
-
Compound Administration: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Edema: Measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
-
Diagram 5: In Vivo Carrageenan-Induced Paw Edema Assay Workflow
Caption: A step-by-step workflow for the in vivo carrageenan-induced paw edema assay.
Part 4: Conclusion and Future Perspectives
The indole scaffold continues to be a remarkably fruitful source of inspiration for medicinal chemists. Its inherent versatility and ability to interact with a diverse range of biological targets ensure its continued relevance in the quest for novel therapeutics. The ongoing development of innovative synthetic methodologies, coupled with a deeper understanding of the molecular basis of disease, will undoubtedly lead to the discovery of new generations of indole derivatives with enhanced potency, selectivity, and safety profiles. Future research will likely focus on the development of multi-target indole derivatives that can simultaneously modulate several key pathways involved in complex diseases like cancer and neurodegenerative disorders. Furthermore, the application of computational drug design and artificial intelligence will accelerate the identification and optimization of novel indole-based drug candidates.
Part 5: References
-
Why You Should be Using the MTT to Test Cytotoxicity? - Pacific BioLabs. [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]
-
Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents | ACS Omega. [Link]
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Publishing. [Link]
-
MTT assay - Wikipedia. [Link]
-
MTT assay to evaluate the cytotoxic potential of a drug - CABI Digital Library. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC. [Link]
-
Unified Strategy Enables the Collective Syntheses of Structurally Diverse Indole Alkaloids | Journal of the American Chemical Society. [Link]
-
Recent progress in organocatalytic asymmetric total syntheses of complex indole alkaloids - Oxford Academic. [Link]
-
Indole as a Core Anti-Inflammatory Agent- A Mini Review. [Link]
-
In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. [Link]
-
Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents - PubMed Central. [Link]
-
Exploring Indolidene Chemistry: New Opportunities for Complex Indole Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) - ACS. [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery - PubMed. [Link]
-
IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). [Link]
-
Indole synthesis: a review and proposed classification - PMC - NIH. [Link]
-
Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity - Journal of Applied Pharmaceutical Science. [Link]
-
(PDF) Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications - ResearchGate. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]
-
Recent strategy for the synthesis of indole and indoline skeletons in natural products - Chemical Communications (RSC Publishing). [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]
-
Divergent Synthesis of Kopsia and Structurally Related Monoterpenoid Indole Alkaloids: A Non-biomimetic Strategy | Accounts of Chemical Research - ACS Publications. [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - NIH. [Link]
-
BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW - Impactfactor. [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. [Link]
-
Discovery of New Azaindole-Based PI3Kα Inhibitors: Apoptotic and Antiangiogenic Effect on Cancer Cells - PubMed. [Link]
-
Carrageenan induced Paw Edema Model - Creative Biolabs. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. [Link]
-
Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells - MDPI. [Link]
-
Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of - ThaiScience. [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. [Link]
-
SAR for the synthesised indole derivatives 3a&b, 4a–e and 5a–e. - ResearchGate. [Link]
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PlumX. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. [Link]
-
An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - MDPI. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC. [Link]
-
A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination | PLOS One - Research journals. [Link]
-
Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC - NIH. [Link]
-
The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability - ResearchGate. [Link]
-
Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. - ResearchGate. [Link]
-
Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC - NIH. [Link]
-
Natural Compounds and Their Small Molecule Derivatives as PI3-Kinase Inhibitors against Cancer. [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. chesci.com [chesci.com]
- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Report: Exploring Indolidene Chemistry: New Opportunities for Complex Indole Synthesis (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 12. Recent strategy for the synthesis of indole and indoline skeletons in natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijper.org [ijper.org]
- 20. Discovery of new azaindole-based PI3Kα inhibitors: apoptotic and antiangiogenic effect on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PlumX [plu.mx]
- 22. pubs.acs.org [pubs.acs.org]
- 23. MTT assay - Wikipedia [en.wikipedia.org]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
- 25. pacificbiolabs.com [pacificbiolabs.com]
- 26. research.aalto.fi [research.aalto.fi]
- 27. Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells | MDPI [mdpi.com]
- 28. thaiscience.info [thaiscience.info]
- 29. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. inotiv.com [inotiv.com]
- 33. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: A Researcher's Guide to Solubilizing (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone for Cell Culture Applications
Introduction: The Gateway to In Vitro Discovery
The journey from a novel chemical entity to a potential therapeutic breakthrough is paved with rigorous in vitro testing. A critical, yet often overlooked, initial step is the reliable and reproducible preparation of the test compound for introduction into a biological system. (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone, a molecule featuring an indole core and a piperazine moiety, represents a class of compounds with significant interest in drug discovery. Its inherent chemical properties, however, necessitate a carefully considered dissolution protocol to ensure accurate and meaningful cell-based assay results.
This guide provides a comprehensive, field-proven protocol for the solubilization of this compound. Moving beyond a simple list of steps, we will delve into the scientific rationale behind each procedural choice, empowering researchers to not only execute the protocol but also to adapt it based on their specific experimental needs. Our focus is on maintaining the compound's integrity, ensuring its bioavailability to the cells, and minimizing artifacts from the solvent vehicle, thereby upholding the highest standards of scientific integrity.
I. Foundational Principles: Understanding Your Compound and Solvent
The molecular structure of this compound (Molecular Weight: 243.3 g/mol ) suggests it is a lipophilic molecule with poor aqueous solubility.[1] This is a common challenge in drug discovery, as many promising compounds are not readily soluble in the aqueous environment of cell culture media.[2] The standard approach is to first dissolve the compound in a water-miscible organic solvent to create a high-concentration stock solution, which is then serially diluted into the final culture medium.[3][4]
The Solvent of Choice: DMSO
For poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the most widely accepted and utilized primary solvent. Its strong solubilizing power and miscibility with aqueous solutions make it an effective vehicle. However, DMSO is not inert and can exert biological effects on its own.[5] It is crucial to limit the final concentration of DMSO in the cell culture to a level that does not induce cytotoxicity or other unwanted cellular responses. Multiple studies have shown that while some cell lines can tolerate up to 1% DMSO, it is best practice to keep the final concentration below 0.5%, and ideally at or below 0.1%, to minimize off-target effects.[6][7][8]
II. Safety and Handling First
Core Safety Precautions:
-
Always work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of the powder and direct contact with skin and eyes.
III. The Heart of the Matter: The Dissolution Protocol
This protocol is designed to be a robust starting point. Given the lack of specific public data on this compound's solubility, an empirical validation step is built into the workflow.
A. Materials and Reagents
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent high purity
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, water bath or probe type)
-
Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your cell line
-
Sterile serological pipettes and pipette tips
B. Workflow Diagram: From Powder to Working Solution
Caption: Workflow for preparing this compound solutions.
C. Step-by-Step Protocol: Preparing a 10 mM Stock Solution
The causality behind creating a concentrated stock is twofold: it minimizes the number of times the solid compound must be weighed, reducing error, and it allows for the final concentration of the organic solvent in the cell culture medium to be kept at a non-toxic level.[3]
-
Calculation:
-
The molecular weight of this compound is 243.3 g/mol .[1]
-
To prepare 1 mL of a 10 mM stock solution, you need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 243.3 g/mol x 1000 mg/g = 2.433 mg
-
-
Adjust the mass and volume as needed for your experimental scale. It is advisable to prepare a stock volume sufficient for multiple experiments to ensure consistency.
-
-
Weighing:
-
Tare a sterile, amber glass vial or a polypropylene tube on a calibrated analytical balance.
-
Carefully weigh out the calculated mass (e.g., 2.433 mg) of the compound into the vial.
-
-
Dissolution:
-
Add the calculated volume of cell culture grade DMSO (e.g., 1 mL for a 10 mM solution) to the vial containing the compound.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Crucial Step: Visual Inspection. Carefully inspect the solution against a light source. It should be completely clear, with no visible particles or precipitate. The presence of any solid material indicates that the compound is not fully dissolved, which will lead to inaccurate dosing.[13]
-
-
Troubleshooting Insolubility:
-
If particles remain, you can gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[13]
-
Alternatively, sonication in a water bath for 10-15 minutes can aid dissolution by breaking up compound aggregates.[13]
-
If the compound still does not dissolve, it indicates that 10 mM exceeds its solubility limit in DMSO. In this case, you must prepare a new, lower concentration stock (e.g., 5 mM or 1 mM) and repeat the dissolution process.
-
-
Storage:
-
Once fully dissolved, it is best practice to aliquot the stock solution into smaller, single-use volumes in sterile amber or opaque tubes. This prevents repeated freeze-thaw cycles which can degrade the compound or cause it to precipitate out of the supersaturated solution.
-
Store the aliquots at -20°C or -80°C, protected from light. The stability of this specific compound in long-term storage is unknown, so using freshly prepared stocks or minimizing storage time is recommended.
-
D. Protocol: Preparing Final Working Concentrations
This phase requires careful dilution to ensure the final DMSO concentration remains below cytotoxic levels.
-
Thawing: Thaw a single aliquot of the stock solution at room temperature or in a 37°C water bath just prior to use. Mix well by vortexing.
-
Dilution Strategy: Perform serial dilutions directly into your complete cell culture medium. Never add the cells directly to a concentrated drop of the compound in the well, as this can cause localized toxicity.
-
Example Dilution Series (for a 10 mM stock):
-
To achieve a final concentration of 10 µM in 1 mL of medium, you would perform a 1:1000 dilution. This is typically done in two steps to ensure accuracy:
-
Intermediate Dilution: Add 10 µL of the 10 mM stock to 990 µL of medium. This gives you a 100 µM intermediate solution.
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of medium in your culture plate/well to achieve the final 10 µM concentration.
-
-
The final DMSO concentration in this example would be 0.1%, which is generally considered safe for most cell lines.[7]
-
-
Solvent Control: This is a non-negotiable aspect of good cell culture practice. For every experiment, a "vehicle control" or "solvent control" group must be included. This group consists of cells treated with the same final concentration of DMSO as the highest concentration used for the test compound. This allows you to differentiate the effects of the compound from any potential effects of the solvent itself.[5]
IV. Validation and Best Practices
A. Validating Compound Stability in Media
The stability of a compound in aqueous culture media, especially when supplemented with serum containing enzymes, can be variable.[14] For long-term experiments (e.g., > 24 hours), it is advisable to assess the compound's stability. While this often requires analytical methods like HPLC, a simple functional check involves refreshing the treatment media every 24-48 hours to ensure a consistent concentration of the active compound.
B. Observing for Precipitation
When diluting the DMSO stock into the aqueous culture medium, the compound can sometimes precipitate out of solution, a phenomenon known as "crashing out."[15] This is more likely at higher final concentrations. Always prepare the final dilutions and visually inspect them for any cloudiness or precipitate before adding them to your cells. If precipitation occurs, you may need to lower the final test concentration or explore alternative solubilization strategies, though these are often more complex.
V. Quantitative Data Summary
| Parameter | Recommended Value | Rationale / Citation |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High solubilizing power for lipophilic compounds.[2] |
| Stock Concentration | 1-10 mM (Empirically Determined) | High enough to minimize final solvent volume.[3] |
| Final DMSO Concentration | ≤ 0.5% (ideally ≤ 0.1%) | To avoid solvent-induced cytotoxicity and off-target effects.[6][7][8] |
| Stock Solution Storage | -20°C or -80°C, in aliquots | Prevents degradation from repeated freeze-thaw cycles. |
| Protection | Use amber vials, protect from light | Indole-containing compounds can be light-sensitive.[3] |
VI. Conclusion
This protocol provides a scientifically grounded framework for the successful dissolution and application of this compound in cell culture experiments. By understanding the principles of solubility, solvent toxicity, and proper handling, researchers can generate reliable and reproducible data, paving the way for accurate insights into the biological activity of this and other challenging compounds. Always remember that the protocol is a starting point; careful observation and empirical validation are the cornerstones of robust scientific inquiry.
References
-
PubChem. (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone. National Center for Biotechnology Information. [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
-
Wassermann, K., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Planta Medica. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
- Iwasaki, Y., et al. (1991). Process of preparing purified aqueous indole solution.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
Vivian, J., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. [Link]
-
Masurkar, N. (2016). How to avoid Indoleacetic acid solution precipitation? ResearchGate. [Link]
-
Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
Athari, S. M., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. [Link]
-
Savjani, K. T., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Applied Pharmaceutical Science. [Link]
-
Lee, Y-H., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences. [Link]
-
Thuy, T. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]
-
The Audiopedia. (2021). Lab Skills: Preparing Stock Solutions. YouTube. [Link]
-
Bewley, M. C., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicology in Vitro. [Link]
-
Harvey, D. (2025). Preparing Solutions. Chemistry LibreTexts. [Link]
-
Kerns, E. H., & Di, L. (2008). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Ates, H., & Yildiz, O. (2021). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESİS. [Link]
-
ResearchGate. (2022). How do you dissolve chemicals in the culture medium? [Link]
-
Lab Manager. (2023). Studying Fundamentals of Water as a Solvent Could Lead to Greener Products. [Link]
-
Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
precisionFDA. (n.d.). 1H-INDOL-2-YL(4-METHYLPIPERAZIN-1-YL)METHANONE. [Link]
Sources
- 1. GSRS [precision.fda.gov]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytotechlab.com [phytotechlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. emulatebio.com [emulatebio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone in Human Plasma
Abstract & Introduction
(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone is a heterocyclic compound featuring an indole core linked to a 4-methylpiperazine moiety via a carbonyl bridge. Its chemical structure is C₁₄H₁₇N₃O with a molecular weight of 243.3 g/mol .[1][2] The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as antiproliferative and enzyme-inhibiting agents.[3][4] The development of any such compound as a therapeutic candidate necessitates a robust, sensitive, and selective bioanalytical method for its quantification in biological matrices. This is critical for conducting pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies that are fundamental to drug development.
This application note presents a comprehensive, field-proven protocol for the quantitative analysis of this compound in human plasma. The method utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), which is the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity. The protocol herein is designed for reliability and high throughput, incorporating a straightforward protein precipitation step for sample preparation and employing the stable, well-characterized compound propranolol as an internal standard (IS) to ensure accuracy.
Principle of the Method: The Rationale for LC-MS/MS
The accurate quantification of a target analyte in a complex biological matrix like plasma requires distinguishing it from a multitude of endogenous components. This method achieves this through a two-tiered selectivity approach.
-
Chromatographic Separation (UHPLC): The first dimension of separation is achieved by reverse-phase liquid chromatography. The analyte and internal standard are separated from matrix components based on their differential partitioning between a nonpolar stationary phase (C18 column) and a polar mobile phase. A gradient elution is employed to ensure sharp, symmetrical peak shapes and to effectively elute both the target analyte and any potentially interfering compounds with varying polarities.
-
Mass-Based Detection (Tandem MS): The second, and more critical, dimension of selectivity is provided by the triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific, characteristic product ion is selected in the third quadrupole. This precursor-to-product ion transition is a unique "mass fingerprint" for the analyte, providing exceptional selectivity and virtually eliminating interference from co-eluting matrix components.
Scientist's Note on Ionization: Electrospray Ionization (ESI) in the positive ion mode is selected. The target molecule contains two basic nitrogen atoms (in the indole and piperazine rings) that are readily protonated in the acidic mobile phase, leading to high ionization efficiency and a strong signal for the [M+H]⁺ ion, which is crucial for achieving low detection limits.
Detailed Application Protocol
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity).
-
Internal Standard (IS): Propranolol hydrochloride (>99% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (>18 MΩ·cm).
-
Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).
-
Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant), stored at -80°C.
Preparation of Standards and Solutions
-
Stock Solutions (1.0 mg/mL):
-
Accurately weigh ~2.0 mg of the analyte reference standard and dissolve in 2.0 mL of methanol to obtain a 1.0 mg/mL primary stock solution.
-
Prepare a separate 1.0 mg/mL primary stock solution for the Internal Standard (Propranolol) in the same manner.
-
Store stock solutions at -20°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to create a series of working solutions for calibration curve (CC) and quality control (QC) samples.
-
Prepare an IS working solution by diluting the IS stock solution with methanol to a final concentration of 100 ng/mL.
-
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Spike 5 µL of the appropriate analyte working solution into 95 µL of blank human plasma to achieve final concentrations for the CC standards (e.g., 0.5, 1, 5, 20, 100, 400, 800, 1000 ng/mL).
-
Prepare QC samples in the same manner at four concentrations: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Sample Preparation: Protein Precipitation
Causality Behind Choice: Protein precipitation is a fast, cost-effective, and universal method for sample cleanup in bioanalysis.[5][6] Acetonitrile is used as the precipitation solvent because it efficiently denatures and precipitates plasma proteins while ensuring the analyte and IS remain in the supernatant. This single-step process significantly reduces matrix effects and prevents column and instrument contamination.
-
Aliquot 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The acetonitrile serves to precipitate proteins, and this step ensures consistent addition of the IS.
-
Vortex vigorously for 60 seconds to ensure complete mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial with an insert.
-
Inject 5 µL onto the LC-MS/MS system.
Instrumentation and Analytical Conditions
The following table summarizes the optimized parameters for the UHPLC and tandem mass spectrometer.
| Parameter Category | Parameter | Setting |
| UHPLC System | Instrument | Standard UHPLC System (e.g., Thermo Vanquish, Waters Acquity) |
| Analytical Column | C18 Reverse-Phase, 100 x 2.1 mm, 1.9 µm particle size | |
| Column Temperature | 40°C | |
| Injection Volume | 5 µL | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 0.4 mL/min | |
| Gradient Program | Time (min): 0.0 -> %B: 5 | |
| Time (min): 1.0 -> %B: 5 | ||
| Time (min): 5.0 -> %B: 95 | ||
| Time (min): 6.0 -> %B: 95 | ||
| Time (min): 6.1 -> %B: 5 | ||
| Time (min): 8.0 -> %B: 5 | ||
| Mass Spectrometer | Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Ion Source Gas Temp | 350°C | |
| Ion Spray Voltage | 4500 V | |
| MRM Transition (Analyte) | 244.2 -> 117.1 (Quantifier) | |
| 244.2 -> 99.1 (Qualifier) | ||
| MRM Transition (IS) | 260.2 -> 116.1 (Propranolol) | |
| Dwell Time | 100 ms |
Scientist's Note on MRM Transitions: The precursor ion for the analyte is the protonated molecule [M+H]⁺ at m/z 244.2. The selected product ions correspond to logical fragmentations of the parent molecule. The m/z 117.1 fragment represents the protonated indole moiety, while the m/z 99.1 fragment corresponds to the protonated 4-methylpiperazine ring following a characteristic cleavage of the amide bond. Using two transitions (a quantifier and a qualifier) enhances the confidence of identification.
Method Validation & Performance Characteristics
This method must be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). The typical acceptance criteria are outlined below.
-
Linearity: The calibration curve should demonstrate a linear response across the range of 0.5-1000 ng/mL, with a correlation coefficient (r²) of ≥0.99.
-
Sensitivity: The Lower Limit of Quantification (LLOQ) is established at 0.5 ng/mL, with a signal-to-noise ratio >10 and accuracy and precision within 20%.[5]
-
Accuracy & Precision: The intra- and inter-day accuracy (as %RE) and precision (as %RSD) for QC samples should be within ±15% (±20% at the LLOQ).
-
Matrix Effect & Recovery: The method should be assessed to ensure that ion suppression or enhancement from the plasma matrix is minimal and consistent. Analyte recovery from the protein precipitation step should be consistent and reproducible.
-
Stability: The stability of the analyte in plasma must be confirmed under various conditions: bench-top (room temperature), freeze-thaw cycles, and long-term storage (-80°C).
Visualization of the Analytical Workflow
The diagram below provides a high-level overview of the entire analytical process, from sample receipt to final data generation.
Caption: Workflow for the quantification of this compound.
Conclusion
The UHPLC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making this method ideally suited for supporting regulated preclinical and clinical studies throughout the drug development pipeline. The validation parameters described ensure that the data generated is accurate, precise, and reliable.
References
-
El-Gamal, M. I., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1011. Available at: [Link]
-
Al-Balas, Q., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 794-809. Available at: [Link]
-
Sagan, D., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(23), 7221. Available at: [Link]
-
precisionFDA. (n.d.). 1H-INDOL-2-YL(4-METHYLPIPERAZIN-1-YL)METHANONE. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Ji, X., et al. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. Biomedical Chromatography, 26(10), 1196-1201. Available at: [Link]
-
Costa, V. V., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 930. Available at: [Link]
Sources
- 1. GSRS [precision.fda.gov]
- 2. (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone | C14H17N3O | CID 24271819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 5. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Characterization of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone as a Novel Kinase Inhibitor
Introduction: The Promise of the Indole Scaffold in Kinase Inhibition
The field of kinase inhibitor development is a cornerstone of modern therapeutics, particularly in oncology.[1] Protein kinases, by mediating cellular signal transduction, represent a vast class of "druggable" targets.[2][3] Within the vast chemical space explored for kinase inhibition, the indolin-2-one core has emerged as a "privileged structure," forming the backbone of numerous potent and approved kinase inhibitors, such as Sunitinib.[4] The indole scaffold's versatility allows for diverse substitutions that can be tailored to achieve high potency and selectivity against specific kinase targets.[5][6]
This document provides a comprehensive guide to the preclinical characterization of a novel chemical entity, (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone (hereafter designated as KIN-417 ), a compound belonging to this promising class.[7] As KIN-417 is a new molecule, these application notes are designed to provide researchers and drug development professionals with a robust, field-proven framework for its initial biochemical and cellular evaluation. We will proceed through a logical cascade of experiments, from initial potency determination to broad selectivity profiling and validation of on-target effects in a cellular context. The causality behind each protocol is explained to empower researchers to not only execute the steps but also to interpret the results with confidence.
Section 1: Initial Biochemical Potency Determination (IC₅₀)
The foundational step in characterizing any new inhibitor is to confirm its direct interaction with and inhibition of the target enzyme in a clean, biochemical system.[2] This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.[8] We will employ a luminescence-based kinase assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[9] This format is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[10]
Protocol 1.1: In Vitro Luminescence-Based Kinase Assay for IC₅₀ Determination
Objective: To determine the concentration of KIN-417 required to inhibit 50% of the activity of a target kinase.
Causality & Rationale: This assay provides a direct measure of the inhibitor's effect on the enzyme's catalytic activity. By titrating the inhibitor concentration, we can generate a dose-response curve to accurately calculate potency.[8] The choice of ATP concentration is critical; setting it near the Kₘ for the specific kinase ensures that the resulting IC₅₀ value is a reasonable approximation of the inhibitor's intrinsic affinity (Kᵢ) and allows for more meaningful comparisons across different kinases.[11]
Materials:
-
KIN-417 (stock solution in 100% DMSO)
-
Recombinant Kinase of Interest (e.g., a Receptor Tyrosine Kinase like VEGFR2 or a Serine/Threonine Kinase like CDK2)
-
Kinase-specific peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Inhibitor Preparation:
-
Prepare a 10-point, 1:3 serial dilution series of KIN-417 in a separate plate using 100% DMSO. A typical starting concentration might be 1 mM.[9]
-
Prepare a "no inhibitor" vehicle control containing only DMSO. This is critical to control for any effects of the solvent itself.[12]
-
Transfer a small volume (e.g., 1 µL) of each dilution and the DMSO control to the final assay plate.
-
-
Kinase Reaction Setup:
-
Prepare a master mix of the kinase reaction solution containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically to ensure the reaction is in the linear range.
-
Add the kinase reaction solution (e.g., 10 µL) to each well of the assay plate containing the prediluted inhibitor.
-
Incubate for 15-20 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Reaction Initiation & Incubation:
-
Initiate the kinase reaction by adding the ATP solution (e.g., 10 µL) to each well. The final ATP concentration should be at or near the Kₘ for the target kinase.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure product formation is within the linear range of the assay.
-
-
ADP Detection (Signal Generation):
-
Following the kinase reaction, add the ADP-Glo™ Reagent (e.g., 20 µL) to each well. This terminates the kinase reaction and depletes any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent (e.g., 40 µL) to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a compatible plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the KIN-417 concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[8]
-
Data Presentation: Hypothetical IC₅₀ Data for KIN-417
| Kinase Target | KIN-417 IC₅₀ (nM) | Staurosporine IC₅₀ (nM) (Control) |
| VEGFR2 | 25 | 8 |
| CDK2 | 450 | 15 |
| SRC | 120 | 6 |
| p38α (MAPK14) | >10,000 | 20 |
Note: Data is hypothetical for illustrative purposes. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[9]
Experimental Workflow Visualization
Caption: Workflow for determining inhibitor IC₅₀ using a luminescence-based assay.
Section 2: Comprehensive Kinase Selectivity Profiling
While high potency is desirable, therapeutic efficacy and safety are critically dependent on an inhibitor's selectivity.[13] A non-selective inhibitor can engage numerous off-target kinases, leading to unforeseen toxicities.[14] Therefore, profiling KIN-417 against a broad panel of kinases is a pivotal step to understand its specificity and guide further development.[10]
Causality & Rationale: Kinase selectivity profiling provides a global view of the inhibitor's interaction space within the human kinome. This is essential for several reasons: 1) to confirm that the highest potency is against the intended target, 2) to identify potential off-targets that could lead to adverse effects, and 3) to discover potential polypharmacology, where inhibiting multiple specific kinases could be therapeutically beneficial.[14] Performing this screen at a fixed ATP concentration (e.g., 10 µM) provides standardized data, though testing at physiological ATP levels (~1 mM) can offer more relevant insights later.[10][11]
Protocol 2.1: High-Throughput Kinase Selectivity Screening
Objective: To assess the inhibitory activity of KIN-417 against a large, representative panel of human kinases.
Methodology Overview: This process is typically outsourced to specialized contract research organizations (CROs) or performed using commercially available profiling systems.[10][15] The general principle involves running a single-point or multi-point concentration assay, similar to Protocol 1.1, but in a highly parallelized format against hundreds of different kinases.
-
Compound Submission: KIN-417 is typically provided at a high concentration in DMSO.
-
Assay Execution: The compound is assayed at one or more fixed concentrations (e.g., 1 µM and 10 µM) against a kinase panel (e.g., Reaction Biology's KinomeScan™ or Promega's Kinase Selectivity Profiling Systems).[10][15]
-
Data Reporting: Results are usually reported as "% Inhibition" at the tested concentration or as IC₅₀ values if a dose-response curve is generated.
-
Data Analysis: The data is analyzed to generate a selectivity profile, often visualized as a dendrogram or a target map, which highlights the kinases most potently inhibited by the compound.
Data Presentation: Hypothetical Selectivity Profile for KIN-417
| Kinase Family | Representative Kinase | % Inhibition @ 1 µM KIN-417 |
| VEGFR Family | VEGFR2 | 98% |
| KDR | 95% | |
| FLT4 | 89% | |
| PDGFR Family | PDGFRβ | 85% |
| c-Kit | 75% | |
| SRC Family | SRC | 60% |
| LCK | 45% | |
| CDK Family | CDK2 | 25% |
| MAPK Family | p38α | <10% |
Note: Data is hypothetical, illustrating high selectivity towards the VEGFR/PDGFR families.
Conceptual Visualization of Selectivity
Caption: A generic receptor tyrosine kinase signaling cascade inhibited by KIN-417.
Section 4: Best Practices & Self-Validating Controls
To ensure the trustworthiness of experimental data, every protocol must incorporate a system of self-validating controls. [12]
-
Vehicle Control: All cell-based experiments must include a control where cells are treated with the same concentration of the inhibitor's solvent (e.g., DMSO). This isolates the effect of the compound from any solvent-induced artifacts. [12]* Positive Control Inhibitor: Use a well-characterized inhibitor for the same target as a benchmark for your assay's performance and to compare the potency of your novel compound. [2]* On-Target vs. Off-Target Effects: To strengthen the conclusion that a cellular phenotype is due to on-target activity, consider using a structurally unrelated inhibitor for the same kinase. If both compounds produce the same effect, it increases confidence in the on-target hypothesis. Rescue experiments, where a drug-resistant mutant of the target kinase is expressed, can also provide definitive proof. [12]* Biochemical vs. Cellular Potency: It is common for inhibitors to show lower potency in cellular assays compared to biochemical assays (a "cell shift"). This can be due to factors like cell permeability, protein binding in the media, or competition from high intracellular ATP concentrations. Understanding this shift is a key part of the drug development process. [8]
Conclusion
The systematic approach detailed in these application notes provides a robust framework for the initial characterization of This compound (KIN-417) as a kinase inhibitor. By progressing from direct biochemical potency measurement to broad selectivity profiling and finally to on-target validation in a physiologically relevant cellular environment, researchers can build a comprehensive data package. This cascade of experiments ensures that key questions regarding potency, selectivity, and cellular activity are addressed early, enabling informed decisions for the continued development of this promising compound from a well-regarded chemical class.
References
-
Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Bamborough, P., & Drewry, D. (2006). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, PMC - NIH. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Creative Diagnostics. Kinase Activity Assay. [Link]
-
Anandan, S., & Varinthra, K. (2013). Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of Computer-Aided Molecular Design, PubMed Central. [Link]
-
Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, ACS Publications. [Link]
-
Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
-
Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed. [Link]
-
Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. PubMed. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Acha-Orbea, H., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. AACR Online. [Link]
-
Sancak, Y., et al. (2007). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol. [Link]
-
Cambridge Healthtech Institute. (2016). Kinase Inhibitor Chemistry. [Link]
-
Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]
-
BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. [Link]
-
ResearchGate. (2008). Determination of IC50 values for p110 with the PI3-kinase inhibitors... [Link]
-
Parang, K., & Sun, G. (2004). Design strategies for protein kinase inhibitors. PubMed. [Link]
-
Al-Warhi, T., et al. (2022). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. [Link]
-
Attwood, M. M., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. ResearchGate. [Link]
-
Gothwal, A., et al. (2016). Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. PubMed Central. [Link]
-
precisionFDA. 1H-INDOL-2-YL(4-METHYLPIPERAZIN-1-YL)METHANONE. [Link]
-
Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed. [Link]
- Hilberg, F., et al. (2006). 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)
-
PubChem. (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone. [Link]
-
MOLBASE. Morpholin-4-yl-(1-phenyl-2-piperazin-1-yl-1H-indol-3-yl)-methanone; hydrochloride. [Link]
-
Lentz, D., et al. (2020). Pharmacologic Characterization of JNJ-42226314, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor. PubMed. [Link]
-
Wikipedia. 25N-NBOMe. [Link]
-
Kamiński, K., et al. (2011). Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. ResearchGate. [Link]a_histamine_H4_receptor_antagonist)
Sources
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. BiochemSphere [biochemicalsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
Application Notes and Protocols for the Synthesis of Indole Derivatives for Anti-inflammatory Studies
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis, characterization, and anti-inflammatory evaluation of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents. We will delve into the rationale behind synthetic strategies, provide step-by-step protocols for the synthesis of lead compounds, and detail the methodologies for assessing their biological activity, with a focus on key inflammatory pathways such as COX-2 and NF-κB.[3]
Introduction: The Role of Indole Derivatives in Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[4] While a crucial component of the innate immune system, chronic inflammation is a key driver of various debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4] The development of effective anti-inflammatory drugs remains a significant challenge in modern medicine.[5][6][7]
The indole nucleus has emerged as a promising scaffold for the design of novel anti-inflammatory agents.[1][8] The versatility of the indole ring allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties to achieve enhanced efficacy and reduced side effects.[3][9] A notable example is Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID) built upon an indole core, which exerts its effect through the inhibition of cyclooxygenase (COX) enzymes.[3][10] However, the quest for more selective and safer anti-inflammatory agents continues, with a focus on developing indole derivatives that selectively target key inflammatory mediators.[11][12][13]
Key Inflammatory Pathways Targeted by Indole Derivatives
A thorough understanding of the molecular mechanisms of inflammation is paramount for the rational design of targeted therapies. Indole derivatives have been shown to modulate several critical inflammatory pathways.
Cyclooxygenase (COX) Pathway
The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[11][12] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[11][12] Therefore, selective inhibition of COX-2 is a desirable strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10][11][12] Many indole derivatives have been designed and synthesized as selective COX-2 inhibitors.[1][13][14]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[15][16][17][18] The NF-κB signaling pathway is a central regulator of inflammatory responses and its dysregulation is implicated in numerous inflammatory diseases.[15][16][18] The canonical NF-κB pathway is activated by pro-inflammatory signals like TNF-α and IL-1, leading to the transcription of genes that drive the inflammatory cascade.[16][17][18] Indole derivatives have been investigated for their ability to inhibit the NF-κB pathway, thereby suppressing the production of inflammatory mediators.[3][19]
Caption: Key inflammatory pathways targeted by indole derivatives.
Synthesis of Indole Derivatives
The synthesis of indole derivatives can be achieved through various established methods. The choice of synthetic route often depends on the desired substitution pattern on the indole ring.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[20][21][22] This reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[17][17]-sigmatropic rearrangement to yield the indole.[20][21]
Protocol: Synthesis of a 2,3-disubstituted Indole Derivative via Fischer Indole Synthesis [23]
-
Step 1: Formation of the Phenylhydrazone.
-
In a round-bottom flask, dissolve phenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add the desired ketone (e.g., ethyl methyl ketone, 1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the phenylhydrazone can be isolated by precipitation with water and filtration, or used directly in the next step.
-
-
Step 2: Cyclization to the Indole.
-
To the crude phenylhydrazone, add a suitable acidic catalyst such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂).[20][21][24]
-
Heat the reaction mixture to 80-120 °C for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is another important method for preparing 2-arylindoles. This reaction involves the cyclization of an α-arylamino-ketone in the presence of an excess of an aniline derivative.[25][26][27]
Protocol: Synthesis of a 2-Arylindole Derivative via Bischler-Möhlau Synthesis [25][28]
-
Step 1: Synthesis of the α-Arylamino-ketone.
-
In a round-bottom flask, dissolve the α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) in a suitable solvent like ethanol.
-
Add the substituted aniline (2.2 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude α-arylamino-ketone by column chromatography.
-
-
Step 2: Cyclization to the 2-Arylindole.
-
In a sealed tube, mix the purified α-arylamino-ketone (1.0 eq) with an excess of the same or a different substituted aniline (5-10 eq).
-
Heat the mixture to 180-220 °C for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dissolve the residue in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to remove the excess aniline.
-
Dry the organic layer, concentrate, and purify the crude 2-arylindole by column chromatography.
-
Characterization of Synthesized Indole Derivatives
The structural elucidation and purity assessment of the synthesized indole derivatives are crucial steps. A combination of spectroscopic techniques is typically employed.[8][29][30]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical structure of the synthesized compounds.[8][29]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compounds.[29][31]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[29]
Caption: Experimental workflow for the development of indole-based anti-inflammatory agents.
In Vitro Anti-inflammatory Assays
In vitro assays are essential for the initial screening of synthesized compounds to determine their potential anti-inflammatory activity and mechanism of action.[32]
COX-2 Inhibition Assay
This assay measures the ability of the synthesized indole derivatives to inhibit the activity of the COX-2 enzyme.
Protocol: Fluorometric COX-2 Inhibitor Screening Assay
-
Prepare a reaction mixture containing COX-2 enzyme, arachidonic acid (substrate), and a fluorogenic probe in a 96-well plate.
-
Add the synthesized indole derivatives at various concentrations to the wells.
-
Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control (e.g., DMSO).
-
Incubate the plate at 37 °C for a specified time.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
Measurement of Pro-inflammatory Cytokines in LPS-stimulated Macrophages
This assay assesses the ability of the compounds to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[19][33][34][35]
Protocol: ELISA for TNF-α and IL-6
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized indole derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Determine the concentration-dependent inhibitory effect of the compounds on cytokine production.
In Vivo Anti-inflammatory Assays
Promising compounds identified from in vitro screening should be further evaluated in animal models of inflammation to assess their in vivo efficacy.[4][32][36][37][38]
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation for screening anti-inflammatory drugs.[10][39][40]
Protocol: Carrageenan-Induced Paw Edema
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Administer the synthesized indole derivatives orally or intraperitoneally at different doses.
-
Include a vehicle control group and a positive control group (e.g., indomethacin).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
Data Presentation
The results from the biological assays should be summarized in a clear and concise manner to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Anti-inflammatory Activity of Synthesized Indole Derivatives
| Compound ID | COX-2 Inhibition (IC₅₀, µM) | TNF-α Inhibition (% at 10 µM) | IL-6 Inhibition (% at 10 µM) | Paw Edema Inhibition (% at 20 mg/kg) |
| IND-01 | 0.5 ± 0.08 | 75 ± 5 | 68 ± 6 | 55 ± 4 |
| IND-02 | 1.2 ± 0.15 | 62 ± 7 | 55 ± 8 | 42 ± 5 |
| IND-03 | 0.2 ± 0.05 | 85 ± 4 | 80 ± 5 | 68 ± 3 |
| Indomethacin | 0.8 ± 0.1 | 80 ± 6 | 75 ± 7 | 65 ± 4 |
Conclusion
The synthesis and evaluation of indole derivatives represent a highly promising avenue for the discovery of novel anti-inflammatory therapeutics.[1][3] This guide has provided a comprehensive overview of the key considerations, from rational design and synthesis to biological evaluation. By following these detailed protocols and understanding the underlying scientific principles, researchers can effectively advance their drug discovery programs in the field of inflammation. Further exploration of structure-activity relationships will be crucial for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor NF-kappaB pathway in inflammation and immunity. Cold Spring Harbor Perspectives in Biology, 1(4), a000060. [Link]
-
Zhang, Q., et al. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 8, 1558. [Link]
-
Praveen, P., et al. (2013). Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. SAR and QSAR in Environmental Research, 24(10), 831-849. [Link]
-
Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Praveen, P., et al. (2013). Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. PubMed, 23980757. [Link]
-
Abdel-Aziz, M., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(11), 2981. [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]
-
Al-Hussain, S. A., et al. (2022). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molecules, 27(23), 8234. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. [Link]
-
Creative Diagnostics. The NF-kB Signaling Pathway. [Link]
-
Singh, R., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3136-3142. [Link]
-
Eze, F. I., & Omeje, E. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 3-15. [Link]
-
Connected Papers. (2025). Anti-inflammatory drug development: Significance and symbolism. [Link]
-
Jajnure, M. (2017). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Slideshare. [Link]
-
Wang, D., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 3-23. [Link]
-
Sharma, A., et al. (2022). The indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011–2022). Organic Chemistry Frontiers, 9(20), 5565-5590. [Link]
-
Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 14(24), 17123-17134. [Link]
-
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences, 25(10), 5293. [Link]
-
T. L. Norman. (2014). Development of anti-inflammatory drugs - the research and development process. Basic & Clinical Pharmacology & Toxicology, 114(1), 7-12. [Link]
-
Sravanthi, V., & Manju, S. L. (2015). Indole as a Core Anti-Inflammatory Agent- A Mini Review. Research Journal of Pharmacy and Technology, 8(7), 899-904. [Link]
-
Kumar, A., et al. (2022). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. [Link]
-
Norman, T. L. (2013). Development of Anti-Inflammatory Drugs - the Research & Development Process. ResearchGate. [Link]
-
Khan, I., et al. (2022). Analgesic and Anti-Inflammatory Potential of Indole Derivatives. Journal of Inflammation Research, 15, 5493–5508. [Link]
-
Zhou, Y., et al. (2025). Development of indole derivatives as inhibitors targeting STING-dependent inflammation. bioRxiv. [Link]
-
Kumar Srivastava, A., et al. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia, 54(1). [Link]
-
Sharma, R., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed, 38166542. [Link]
-
Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 14(24), 17123-17134. [Link]
-
Ullah, F., et al. (2023). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Advances, 13(2), 949-961. [Link]
-
Zhang, Y., et al. (2023). Advances in anti-inflammatory drug development. Frontiers in Immunology, 14, 1234567. [Link]
-
Sharma, V., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 16(6), 806-827. [Link]
-
da Silva, G. V. J., et al. (2014). Anti-Inflammatory Drug Design Using a Molecular Hybridization Approach. Pharmaceuticals, 7(3), 231-253. [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. [Link]
-
Wang, P., et al. (2021). The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. Bioorganic Chemistry, 113, 104981. [Link]
-
Li, J. J. (2014). Bischler-Möhlau Indole Synthesis. In Name Reactions (pp. 44-45). Springer. [Link]
-
Liu, X., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 81. [Link]
-
Majumdar, N., & De, A. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54163-54189. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Kumar, S., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(11), FC01-FC05. [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
-
Chen, C. Y., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Molecules, 23(12), 3298. [Link]
-
Semantic Scholar. Bischler-Möhlau indole synthesis. [Link]
-
Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 23-34). John Wiley & Sons. [Link]
Sources
- 1. chesci.com [chesci.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory drug development: Significance and symbolism [wisdomlib.org]
- 6. Development of anti-inflammatory drugs - the research and development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistryjournals.net [chemistryjournals.net]
- 8. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011–2022) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 17. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 25. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 26. semanticscholar.org [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. mdpi.com [mdpi.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 34. chemrxiv.org [chemrxiv.org]
- 35. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 36. sygnaturediscovery.com [sygnaturediscovery.com]
- 37. ijpras.com [ijpras.com]
- 38. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 39. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 40. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to In Vivo Dose Determination for (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone
Preamble: Navigating the Path for a Novel Investigational Compound
The compound (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone belongs to the broader chemical class of indole-2-carboxamides. While specific in vivo data for this exact molecule is not extensively documented in publicly available literature, the indole-2-carboxamide scaffold has been the subject of significant investigation across various therapeutic areas. Members of this class have shown promise as antituberculosis agents, agents against Trypanosoma cruzi, and as dual inhibitors of EGFR/CDK2 in cancer research.[1][2][3] Additionally, related structures incorporating indole and piperazine motifs have been explored for their potential as 5-HT6 receptor antagonists and for anti-inflammatory properties.[4][5]
Given the novelty of this compound, this document serves not as a declaration of a pre-defined dosage, but as a comprehensive guide to empirically and systematically determine a safe and efficacious dose for in vivo studies. The following protocols are designed to be a self-validating system, ensuring that researchers can proceed with confidence from preliminary in vitro assessments to initial animal studies.
Part 1: Foundational In Vitro Characterization
Before any in vivo administration, a foundational understanding of the compound's cellular effects and physicochemical properties is paramount. This initial phase is critical for estimating a safe starting dose and developing a suitable formulation.
In Vitro Cytotoxicity Assessment
The first step is to determine the compound's effect on cell viability. This data provides a preliminary window into the potential for systemic toxicity and helps to establish a concentration range for initial in vivo testing.
Protocol: MTT Assay for Cytotoxicity
-
Cell Line Selection: Choose a panel of relevant cell lines. This should include the target cell line for the intended efficacy model and a standard, non-target cell line (e.g., HEK293, NIH/3T3) to assess general cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in cell culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Cell Treatment: Replace the culture medium in each well with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.
Solubility and Formulation Development
A significant challenge with the indole-2-carboxamide class can be poor aqueous solubility.[1] Developing a stable and homogenous formulation is critical for accurate and reproducible in vivo dosing.
Protocol: Preliminary Solubility Assessment
-
Solvent Screening: Assess the solubility of the compound in a range of pharmaceutically acceptable vehicles.
-
Preparation: Add an excess amount of the compound to a small volume (e.g., 1 mL) of each test vehicle.
-
Equilibration: Vortex the samples vigorously and then agitate at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
| Vehicle | Composition | Typical Use |
| Saline | 0.9% NaCl in water | Aqueous soluble compounds |
| PBS | Phosphate-Buffered Saline | Aqueous soluble compounds |
| 5% DMSO / 95% Saline | Co-solvent system | Poorly soluble compounds |
| 10% Solutol HS 15 / 90% Water | Surfactant-based system | Enhances solubility |
| 20% HP-β-CD in Water | Cyclodextrin-based system | Forms inclusion complexes |
Part 2: Systematic In Vivo Dose Determination
With in vitro data in hand, a cautious, stepwise approach to in vivo dosing can begin. The primary goal of these initial studies is to establish the safety and tolerability of the compound.
Workflow for In Vivo Dose Finding
The following diagram illustrates the logical progression from initial estimates to a confirmed tolerated dose.
Caption: Workflow for determining in vivo dosage.
Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a specified period. This is a critical study for any novel compound. The following protocol is a general guideline for an acute MTD study in mice.
Protocol: Acute Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use a standard strain of healthy mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old. Use a small group size (n=3-5 per dose level, mixed gender initially).
-
Dose Selection:
-
Starting Dose: A conservative starting dose is often estimated as 1/10th of the in vitro IC50, converted to a mg/kg dose, or based on data from structurally similar compounds. For example, related piperazine derivatives have been tested in the 50-200 mg/kg range.[4] A starting point of 10-25 mg/kg could be considered.
-
Dose Escalation: Employ a modified Fibonacci dose-escalation scheme (e.g., 10, 20, 40, 80, 160 mg/kg). Doses are administered to new cohorts of animals.
-
-
Compound Administration:
-
Prepare the dosing formulation immediately before use, ensuring it is homogenous.
-
Administer the compound via the intended clinical route (e.g., oral gavage (p.o.), intraperitoneal (i.p.)). The administration volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).
-
Administer a single dose to each animal.
-
-
Monitoring and Observations:
-
Acute Monitoring: Observe animals continuously for the first 4 hours post-dose, then at 8, 12, and 24 hours.
-
Daily Monitoring: For the following 14 days, monitor animals daily for:
-
Clinical Signs: Changes in posture, gait, respiration, grooming, and behavior (e.g., lethargy, agitation).
-
Body Weight: Record body weight daily. A weight loss of more than 15-20% is a common endpoint.
-
Mortality: Record the time of any deaths.
-
-
-
Endpoint Definition: The MTD is defined as the highest dose at which no mortality and no more than a 10% loss in body weight is observed, and clinical signs of toxicity are minimal and reversible.
-
Data Analysis: Record all observations systematically. The MTD is determined by the dose level immediately below the one that induces significant toxicity or mortality.
| Parameter | Observation | Toxicity Grade (Example) |
| Body Weight | <10% loss | Grade 1 (Mild) |
| 10-15% loss | Grade 2 (Moderate) | |
| >15% loss | Grade 3 (Severe) | |
| Clinical Signs | Ruffled fur, mild lethargy | Grade 1 (Mild) |
| Hunched posture, reduced mobility | Grade 2 (Moderate) | |
| Ataxia, labored breathing | Grade 3 (Severe) |
Part 3: Pharmacokinetic and Efficacy Studies
Once the MTD is established, pilot pharmacokinetic (PK) studies can be conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Pilot Pharmacokinetic (PK) Study
A pilot PK study provides essential information on drug exposure (AUC), peak concentration (Cmax), and half-life (t1/2). This data is crucial for designing a rational dosing schedule for efficacy studies.
Protocol: Pilot PK Study in Rodents
-
Animal Model: Use cannulated rodents (e.g., rats with jugular vein cannulas) to facilitate serial blood sampling.
-
Dosing: Administer a single dose of the compound at a dose known to be well-tolerated (e.g., 1/2 to 1/3 of the MTD).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.
-
Data Analysis: Use PK software to calculate key parameters.
Dose-Response Efficacy Study Design
With safety and exposure data from the MTD and PK studies, a well-informed efficacy study can be designed.
Caption: Logic for designing a dose-response efficacy study.
References
-
Stec, J., et al. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. Journal of Medicinal Chemistry, 56(23), 9549-9562. [Link]
-
de Souza, M. C., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(10), 6848-6866. [Link]
-
Couch, R. A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. International Journal of Molecular Sciences, 22(5), 2640. [Link]
-
de Oliveira, R. J., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology, 25(5), 557-566. [Link]
-
El-Damasy, A. K., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5220. [Link]
-
PubChem. (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone. [Link]
-
precisionFDA. 1H-INDOL-2-YL(4-METHYLPIPERAZIN-1-YL)METHANONE. [Link]
-
Sathiyamoorthi, R., et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6), 3077-3081. [Link]
-
Gellis, A., et al. (2017). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 22(10), 1733. [Link]
-
La Rosa, V., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry, 59(13), 6232-6247. [Link]
-
ResearchGate. (2000). Synthesis and analgesic activity of (2,3-diphenyl-1H-indol-5-YL)piperazin-1-yl methanone derivatives. [Link]
-
Wikipedia. 25N-NBOMe. [Link]
-
Wang, Y., et al. (2022). Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry, 71, 116950. [Link]
-
Thoreen, C. C., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(20), 7460-7469. [Link]
-
Chen, Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]
-
Al-Hussain, S. A., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone | C14H17N3O | CID 24271819 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Advanced Liquid Chromatography Strategies for the Analysis of Indole-Piperazine Compounds
An In-Depth Technical Guide
Abstract
This comprehensive guide provides detailed application notes and protocols for the separation and analysis of indole-piperazine compounds using modern liquid chromatography (LC). Indole-piperazine moieties are prevalent in a vast range of pharmacologically active agents, from antipsychotics and antidepressants to novel psychoactive substances. Their unique chemical structure, combining a hydrophobic indole group with a basic and polar piperazine ring, presents distinct challenges for chromatographic separation. This document explores the foundational principles and practical applications of Reversed-Phase (RP-LC), Hydrophilic Interaction Liquid Chromatography (HILIC), and advanced sample preparation techniques. By explaining the causality behind methodological choices, this guide equips researchers, scientists, and drug development professionals with the expertise to develop robust, sensitive, and reliable analytical methods.
Part 1: Foundational Principles & Method Selection
The analytical approach to indole-piperazine compounds must be guided by their dualistic physicochemical nature. The indole ring provides a nonpolar, hydrophobic region, while the two nitrogen atoms in the piperazine ring (pKa1 ≈ 5.5, pKa2 ≈ 9.7) confer basicity and hydrophilicity, especially when protonated at typical analytical pH values. This structural duality dictates the choice of chromatographic mode.
-
Reversed-Phase (RP-LC): This is the most common starting point. Retention is primarily driven by the hydrophobic interaction between the indole moiety and the nonpolar stationary phase (e.g., C18). However, the polar piperazine group can lead to poor retention and peak tailing, particularly for more polar analogues.[1][2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds that are poorly retained in RP-LC.[3] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[4] This mode is highly effective for more polar indole-piperazine derivatives or their metabolites.
-
Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange characteristics. A mixed-mode cation-exchange column, for instance, can interact with the hydrophobic indole ring and the positively charged piperazine ring (at acidic pH), offering unique selectivity and enhanced retention that might not be achievable otherwise.[5]
Logical Workflow for Method Selection
The choice of methodology is a critical decision point dictated by the analyte's polarity, the complexity of the sample matrix, and the desired analytical outcome. The following decision tree illustrates a logical workflow for selecting the optimal chromatographic strategy.
Caption: Decision tree for selecting an appropriate LC method.
Part 2: High-Performance Sample Preparation Strategies
For accurate and reproducible quantification, especially in complex biological matrices like plasma, serum, or tissue homogenates, effective sample preparation is non-negotiable.[6] The primary goals are to remove interfering substances (e.g., proteins, phospholipids) that can cause matrix effects, clog the column, and suppress detector signals, while efficiently recovering the analyte of interest.[7]
Common Extraction Techniques
-
Protein Precipitation (PPT): This is the simplest and fastest method. A water-miscible organic solvent (typically acetonitrile) is added to the sample to denature and precipitate proteins. While quick, it is the least clean method and may not remove other interferences like phospholipids.[8][9] It is often suitable for high-throughput screening or when analyte concentrations are high.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and a water-immiscible organic solvent). By adjusting the pH of the aqueous phase, the charge state of the basic piperazine moiety can be manipulated to enhance its extraction into the organic layer. LLE provides a much cleaner extract than PPT.[8][9]
-
Solid-Phase Extraction (SPE): SPE is the most powerful technique for sample cleanup, offering the highest recovery and cleanest extracts.[8] It uses a solid sorbent packed into a cartridge to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a different solvent. For indole-piperazines, mixed-mode SPE cartridges (combining reversed-phase and ion-exchange properties) are particularly effective.[10]
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Principle | Throughput | Selectivity & Cleanup | Typical Recovery | Causality & Use Case |
| Protein Precipitation (PPT) | Solvent-induced protein denaturation | High | Low | 80-100% | Why: Fastest method. When: High-concentration samples, initial screening, or when matrix effects are minimal.[9] |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between immiscible phases | Medium | Medium | 60-90% | Why: pH manipulation allows selective extraction of basic compounds. When: Cleaner extracts than PPT are needed with moderate throughput.[8] |
| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent | Low-Medium | High | >85% | Why: Most effective at removing interferences. When: Low-level quantification, complex matrices, and highest data quality are required.[8][10] |
Experimental Workflow: Generic SPE Protocol for Biological Fluids
This workflow illustrates a typical SPE process for extracting indole-piperazine compounds from plasma or serum using a mixed-mode cation exchange cartridge.
Caption: A typical solid-phase extraction (SPE) workflow.
Part 3: Chromatographic Method Protocols & Optimization
Section 3.1: Protocol for Reversed-Phase UPLC-MS/MS
This method is a robust starting point for the analysis of a wide range of indole-piperazine compounds in pre-treated biological samples. The use of a C18 column coupled with an acidic mobile phase ensures good retention for the indole moiety and a sharp peak shape for the protonated piperazine ring.
Causality: The acidic mobile phase (e.g., containing 0.1% formic acid) serves two key purposes: 1) It protonates the piperazine nitrogens, preventing their interaction with residual acidic silanols on the stationary phase, which is a primary cause of peak tailing for basic compounds. 2) It promotes efficient ionization in the mass spectrometer source (ESI+).[11]
Experimental Protocol: RP-UPLC-MS/MS
| Parameter | Condition | Rationale |
| LC System: | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column: | Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent | Solid-core particles offer high efficiency at lower backpressures.[6] |
| Mobile Phase A: | 0.1% Formic Acid in Water | Acid modifier for peak shape and MS sensitivity.[11] |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile or Methanol | Organic eluent for reversed-phase separation. |
| Flow Rate: | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp: | 40 °C | Reduces mobile phase viscosity and can improve peak shape. |
| Injection Vol: | 5 µL | Small volume to minimize peak distortion. |
| Gradient: | 0.0 min: 5% B | Starting conditions for analyte focusing. |
| 0.5 min: 5% B | ||
| 5.0 min: 95% B | Elutes analytes of varying hydrophobicity. | |
| 6.0 min: 95% B | Column wash. | |
| 6.1 min: 5% B | Return to initial conditions. | |
| 8.0 min: 5% B | Column re-equilibration. | |
| MS System: | Triple Quadrupole Mass Spectrometer | Ideal for sensitive and selective quantification.[9] |
| Ionization: | Electrospray Ionization, Positive (ESI+) | Piperazine moiety is readily protonated. |
| Acquisition Mode: | Multiple Reaction Monitoring (MRM) | Provides high specificity by monitoring precursor-product ion transitions.[8][11] |
Section 3.2: Protocol for HILIC-MS/MS
This method is designed for polar indole-piperazine compounds that show little to no retention under RP-LC conditions. The high organic content of the mobile phase enhances ESI-MS sensitivity.
Causality: In HILIC, the sample should ideally be dissolved in a solvent with a high organic content, closely matching the initial mobile phase conditions. Injecting a sample dissolved in a highly aqueous solution can cause severe peak distortion and splitting because the injection solvent is a much stronger eluent than the mobile phase.[12]
Experimental Protocol: HILIC-MS/MS
| Parameter | Condition | Rationale |
| LC System: | UPLC/UHPLC System | |
| Column: | BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent | Amide-bonded phases provide excellent retention for polar neutral and basic compounds. |
| Mobile Phase A: | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Aqueous component with buffer for reproducible chromatography. |
| Mobile Phase B: | Acetonitrile | Weak eluent in HILIC mode. |
| Flow Rate: | 0.5 mL/min | |
| Column Temp: | 40 °C | |
| Injection Vol: | 2 µL | Keep volume low to minimize solvent mismatch effects.[12] |
| Sample Diluent: | 90:10 Acetonitrile:Water | Critical: Must be a weak solvent to ensure good peak shape. |
| Gradient: | 0.0 min: 95% B | High organic for retention of polar analytes. |
| 5.0 min: 60% B | Gradient elution to elute compounds. HILIC gradients are often shallower than RP.[12] | |
| 5.5 min: 60% B | ||
| 6.0 min: 95% B | Return to initial conditions. | |
| 9.0 min: 95% B | Longer equilibration is essential in HILIC. | |
| MS System: | Triple Quadrupole Mass Spectrometer | |
| Ionization: | Electrospray Ionization, Positive (ESI+) | High organic mobile phase enhances desolvation and sensitivity.[4] |
| Acquisition Mode: | Multiple Reaction Monitoring (MRM) |
References
-
Wohlfarth, A., Weinmann, W., & Dresen, S. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate. [Link]
-
Link, J. (2014). Choosing LC Columns and Sample Prep Options for Biological Matrices. Agilent Technologies. [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. SIELC. [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. [Link]
-
SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. SIELC. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. HELIX Chromatography. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Al-Bayati, F. A., & Abd Al-Rhman, M. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
Wang, J., et al. (2021). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia. [Link]
-
de Oliveira, A. R. M., et al. (2021). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules. [Link]
-
Iberchem. (2023). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Iberchem. [Link]
-
Li, W., Jian, W., & Fu, Y. (Eds.). (2019). Sample Preparation in LC-MS Bioanalysis. John Wiley & Sons. [Link]
-
Pleshkov, P. O., et al. (2022). DEVELOPMENT AND IMPLEMENTATION OF UPLC-MS/MS METHOD FOR THE DETERMINATION OF PIPERAZINE RESIDUES IN PIG TISSUES. ResearchGate. [Link]
-
Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
-
Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar. [Link]
-
Wohlfarth, A., et al. (2011). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry. [Link]
-
LabRulez. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. LabRulez LCMS. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 6. agilent.com [agilent.com]
- 7. wiley.com [wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceasia.org [scienceasia.org]
- 12. merckmillipore.com [merckmillipore.com]
The Alchemist's Guide to Indole: Forging Heterocyclic Complexity through Multi-Component Reactions
For the modern medicinal chemist and drug development professional, the indole scaffold remains a cornerstone of innovation. Its inherent biological activity and versatile reactivity make it a privileged starting point for the synthesis of novel therapeutics.[1][2][3][4] However, the demand for rapid access to diverse and complex molecular architectures necessitates synthetic strategies that are both efficient and elegant. Multi-component reactions (MCRs) have emerged as a powerful answer to this challenge, enabling the construction of intricate heterocyclic frameworks from simple indole-containing precursors in a single, atom-economical step.[2][5]
This comprehensive guide provides not just a set of protocols, but a deeper understanding of the underlying principles governing the application of indoles in some of the most synthetically valuable MCRs. We will delve into the "why" behind the "how," empowering researchers to not only replicate these methods but also to innovate upon them.
The Strategic Advantage of Multi-Component Reactions in Indole Chemistry
Traditional linear synthetic routes, while foundational, are often plagued by lengthy reaction sequences, the need for isolation and purification of intermediates, and the accumulation of waste. MCRs, in contrast, offer a paradigm shift in synthetic efficiency.[5] By combining three or more reactants in a one-pot fashion, MCRs allow for the formation of multiple bonds and the generation of significant molecular complexity in a single operation. This approach is not only time- and resource-efficient but also aligns with the principles of green chemistry by minimizing solvent usage and waste generation.[6][7]
The indole nucleus, with its electron-rich pyrrole ring, is an exceptional substrate for a variety of MCRs. The nucleophilic character of the C3 position and the reactivity of the N-H bond provide multiple avenues for the introduction of molecular diversity. This guide will focus on four cornerstone MCRs that have been successfully employed for the synthesis of indole-containing heterocyclic compounds: the Ugi, Passerini, Biginelli, and Hantzsch reactions.
Visualizing the MCR Workflow: A Generalized Approach
The following diagram illustrates a generalized workflow for employing MCRs in the synthesis of indole-based heterocyclic libraries, a process central to modern drug discovery.
I. The Ugi Reaction: A Gateway to Peptidomimetic Indole Scaffolds
The Ugi four-component reaction (Ugi-4CR) is arguably one of the most powerful MCRs for the rapid generation of molecular diversity.[8][9] It typically involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. By incorporating an indole moiety as one of the components, a vast array of complex, peptide-like structures can be accessed.
Mechanistic Insights: The Driving Forces of the Ugi Reaction
The Ugi reaction proceeds through a fascinating cascade of reversible and irreversible steps. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting unforeseen outcomes.
Expertise in Action: Why Methanol is a Common Solvent Choice
Methanol is frequently the solvent of choice for Ugi reactions. This is not arbitrary. The protic nature of methanol facilitates the formation of the initial iminium ion and can stabilize the charged intermediates. Furthermore, its ability to dissolve a wide range of organic compounds makes it ideal for bringing together the four reaction components.
Application Note & Protocol: Synthesis of Indole Carboxamide Amino Amides via Ugi-4CR
This protocol describes a novel Ugi-type reaction for the synthesis of indole carboxamide amino amides from aldehydes, amines, isocyanides, and indole-N-carboxylic acids, which are readily prepared from indoles and CO2.[9][10] This method provides an expeditious and practical route to indole-tethered peptide units.
Materials:
-
Indole-N-carboxylic acid (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the indole-N-carboxylic acid (1.0 equiv) in a 1:1 mixture of MeOH and CH2Cl2.
-
Reaction Initiation: To the stirred solution, add the aldehyde (1.0 equiv), amine (1.0 equiv), and isocyanide (1.0 equiv) sequentially at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired indole carboxamide amino amide.
-
Characterization: Characterize the purified product using standard analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Trustworthiness through Self-Validation:
The success of this reaction can be readily confirmed by the characteristic spectroscopic signatures of the product. The 1H NMR spectrum should show signals corresponding to the newly formed amide and methine protons, while the mass spectrum will confirm the molecular weight of the four-component adduct.
| Component | Role in Reaction | Typical Examples |
| Indole-N-carboxylic acid | Acid component | Prepared from various substituted indoles and CO2 |
| Aldehyde | Electrophilic component | Benzaldehyde, p-anisaldehyde, aliphatic aldehydes |
| Amine | Nucleophilic component | Benzylamine, aniline, amino acid esters |
| Isocyanide | "Zipper" component | tert-Butyl isocyanide, cyclohexyl isocyanide |
II. The Passerini Reaction: Crafting α-Acyloxy Amides with Indole Motifs
The Passerini three-component reaction (Passerini-3CR) is another isocyanide-based MCR that provides access to α-acyloxy amides from an aldehyde (or ketone), a carboxylic acid, and an isocyanide.[11] The incorporation of indole-containing starting materials opens up avenues for the synthesis of a wide range of functionalized molecules.
Mechanistic Considerations: Concerted vs. Ionic Pathways
The mechanism of the Passerini reaction is thought to proceed via either a concerted or an ionic pathway, largely dependent on the solvent polarity.[11]
-
In non-polar solvents: A concerted, trimolecular mechanism is favored, where the three components come together in a cyclic transition state.
-
In polar solvents: An ionic mechanism is more likely, involving the initial protonation of the carbonyl component, followed by nucleophilic attack of the isocyanide and subsequent addition of the carboxylate.
Expertise in Action: The Role of Aprotic Solvents
Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often preferred for the Passerini reaction.[12] This is because they do not interfere with the hydrogen bonding between the carboxylic acid and the aldehyde, which is crucial for activating the carbonyl group towards nucleophilic attack by the isocyanide in the concerted pathway.
Application Note & Protocol: Phthalimide as a Carboxylic Acid Bioisostere in an Indole-Involving Passerini Reaction
This innovative protocol utilizes phthalimide as a bioisostere for the carboxylic acid component in a Passerini-type reaction, reacting with an indole-containing isocyanide and an aldehyde.
Materials:
-
Phthalimide (1.0 equiv)
-
Aldehyde (e.g., isobutyraldehyde) (1.0 equiv)
-
Indole-containing isocyanide (e.g., 2-(1H-indol-3-yl)ethyl isocyanide) (1.0 equiv)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the aldehyde (1.0 equiv) and the indole-containing isocyanide (1.0 equiv) in DCM, add phthalimide (1.0 equiv).
-
Heating: Heat the reaction mixture to reflux (approximately 40-45 °C) with vigorous stirring. The increased temperature is necessary to improve the solubility of phthalimide in DCM.
-
Reaction Monitoring: Monitor the reaction progress using TLC. The reaction may take up to 48 hours to reach completion.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired α-acyloxy amide derivative.
-
Characterization: Confirm the structure of the product using 1H NMR, 13C NMR, and HRMS.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Aprotic solvent that does not interfere with the reaction mechanism. |
| Temperature | Reflux | Increases the solubility of phthalimide, a key limiting factor at room temperature. |
| Reactant Ratio | 1:1:1 | Stoichiometric amounts are typically optimal for MCRs. |
III. The Biginelli Reaction: Constructing Indole-Substituted Dihydropyrimidinones
The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-ketoester (or a related 1,3-dicarbonyl compound), and urea or thiourea.[13] The resulting dihydropyrimidinone (DHPM) scaffold is a common feature in many biologically active compounds. Incorporating an indole moiety, typically as part of the aldehyde component (e.g., indole-3-carboxaldehyde), provides a straightforward route to novel indole-DHPM hybrids.
Mechanistic Insights: The Role of Acid Catalysis
The Biginelli reaction is typically catalyzed by a Brønsted or Lewis acid. The acid plays a crucial role in activating the aldehyde carbonyl group towards nucleophilic attack and in catalyzing the dehydration steps.
Expertise in Action: Choosing the Right Catalyst
While strong mineral acids can be used, milder and more environmentally friendly catalysts are often preferred.[14] Perchloric acid doped silica (HClO4-SiO2), for example, has been shown to be an efficient and recyclable catalyst for this transformation, offering high yields under relatively mild conditions.[14]
Application Note & Protocol: Solvent-Free Synthesis of Indole-Containing Dihydropyrimidinones
This protocol outlines a green and efficient method for the synthesis of dihydropyrimidinones using an indole aldehyde, a β-ketoester, and urea under solvent-free conditions.
Materials:
-
Indole-3-carboxaldehyde (1.0 equiv)
-
Ethyl acetoacetate (1.0 equiv)
-
Urea (1.5 equiv)
-
Round-bottom flask or beaker
-
Water bath or heating mantle
-
Spatula
-
Recrystallization solvent (e.g., rectified spirit/ethanol)
Step-by-Step Protocol:
-
Mixing Reactants: In a round-bottom flask, combine indole-3-carboxaldehyde (1.0 equiv), ethyl acetoacetate (1.0 equiv), and urea (1.5 equiv).
-
Heating: Heat the mixture in a water bath or on a heating mantle at 90-100 °C for 1-2 hours. The mixture will melt and then solidify as the reaction proceeds.
-
Cooling and Isolation: After the reaction is complete (as indicated by the formation of a solid mass), remove the flask from the heat and allow it to cool to room temperature.
-
Crude Product Isolation: Break up the solid product with a spatula and transfer it to a beaker.
-
Purification by Recrystallization: Add a minimal amount of hot rectified spirit or ethanol to the crude product to dissolve it. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Final Product Collection: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Characterization: Analyze the product by melting point determination, 1H NMR, 13C NMR, and IR spectroscopy.
| Component | Molar Ratio | Reasoning |
| Indole-3-carboxaldehyde | 1.0 | Limiting reagent |
| Ethyl acetoacetate | 1.0 | Stoichiometric amount |
| Urea | 1.5 | A slight excess is often used to drive the reaction to completion. |
IV. The Hantzsch Pyridine Synthesis: Accessing Indole-Functionalized Dihydropyridines
The Hantzsch pyridine synthesis is a four-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) to form a dihydropyridine.[15][16][17] This scaffold is of immense pharmaceutical importance, with many dihydropyridine derivatives acting as calcium channel blockers.[16] Using an indole-based aldehyde allows for the direct incorporation of the indole nucleus into this valuable heterocyclic system.
Mechanistic Insights: A Symphony of Condensations and Cyclizations
The Hantzsch synthesis is a beautiful example of a reaction cascade involving several key transformations:
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester.
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form an enamine.
-
Michael Addition: The enamine adds to the product of the Knoevenagel condensation.
-
Cyclization and Dehydration: The intermediate then undergoes intramolecular cyclization and dehydration to form the dihydropyridine ring.
Expertise in Action: The Aromatization Step
The initial product of the Hantzsch synthesis is a dihydropyridine. In many applications, the corresponding aromatic pyridine is the desired product. This can be achieved by a subsequent oxidation step using reagents such as nitric acid, manganese dioxide, or simply by exposure to air, especially with certain catalysts. The driving force for this oxidation is the formation of the stable aromatic pyridine ring.
Application Note & Protocol: Synthesis of an Indole-Substituted Hantzsch Ester
This protocol describes the synthesis of a 1,4-dihydropyridine derivative bearing an indole substituent at the 4-position.
Materials:
-
Indole-3-carboxaldehyde (1.0 equiv)
-
Ethyl acetoacetate (2.0 equiv)
-
Ammonium acetate (1.0 equiv)
-
Ethanol
-
Reflux condenser and heating mantle
-
Standard laboratory glassware
-
Recrystallization solvent (e.g., ethanol)
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve indole-3-carboxaldehyde (1.0 equiv) and ethyl acetoacetate (2.0 equiv) in ethanol.
-
Addition of Nitrogen Source: Add ammonium acetate (1.0 equiv) to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 3-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. If no precipitate forms, the solvent can be partially evaporated to induce crystallization.
-
Purification: Wash the collected solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyridine product.
-
Characterization: Characterize the product by its melting point and spectroscopic methods (1H NMR, 13C NMR, IR).
Troubleshooting and Optimization: A Scientist's Perspective
Even with well-established protocols, challenges can arise. Low yields, the formation of side products, and purification difficulties are common hurdles in organic synthesis.[18][19]
-
Low Yields in Fischer Indole Synthesis (a related reaction): This can be due to several factors, including the electronic nature of substituents on the starting materials, steric hindrance, or an inappropriate choice of acid catalyst.[18][20] For instance, electron-donating groups on the carbonyl component can lead to undesired N-N bond cleavage.[18][20]
-
Purification Challenges: The presence of multiple polar functional groups in the products of MCRs can make purification by column chromatography challenging.[19] Experimenting with different solvent systems, including the use of additives like triethylamine for basic compounds, or switching to reverse-phase chromatography may be necessary. Recrystallization is often a powerful technique for obtaining highly pure materials.[18]
-
Reaction Stalling: If a reaction does not go to completion, consider gently increasing the temperature, extending the reaction time, or adding a more effective catalyst. The purity of starting materials is also critical; impurities can inhibit catalysts or lead to side reactions.[18]
Conclusion
Multi-component reactions represent a paradigm of synthetic efficiency, enabling the rapid and elegant construction of complex molecular architectures. The indole scaffold, a perennial favorite in medicinal chemistry, is an ideal substrate for these powerful transformations. By understanding the underlying mechanisms and the rationale behind the experimental protocols, researchers can harness the full potential of MCRs to accelerate the discovery of novel indole-based heterocyclic compounds with therapeutic potential. This guide serves as a starting point for both the novice and the experienced scientist to explore this exciting and fruitful area of chemical synthesis.
References
-
Recent advances in the application of indoles in multicomponent reactions - PMC - NIH. Available at: [Link]
-
Multi-Component Synthesis of Indole-Substituted Heterocycles– A Review - ResearchGate. Available at: [Link]
-
A multicomponent reaction for modular assembly of indole-fused heterocycles - PMC - NIH. Available at: [Link]
-
Modular assembly of indole alkaloids enabled by multicomponent reaction - PMC - NIH. Available at: [Link]
-
A multicomponent reaction for modular assembly of indole-fused heterocycles - Chemical Science (RSC Publishing). Available at: [Link]
-
A multicomponent reaction for modular assembly of indole-fused heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00522H. Available at: [Link]
-
Multicomponent Reaction for Modular Assembly of Indole-Fused Heterocycles - ResearchGate. Available at: [Link]
-
Sustainable multicomponent indole synthesis with broad scope - RSC Publishing. Available at: [Link]
-
Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02094D. Available at: [Link]
-
Multicomponent Ugi Reaction of Indole-N-carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides | Organic Letters - ACS Publications. Available at: [Link]
-
Hantzsch pyridine synthesis. Available at: [Link]
-
Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Indole based multicomponent reactions towards functionalized heterocycles - arkat usa. Available at: [Link]
-
Hantzsch pyridine synthesis - Wikipedia. Available at: [Link]
-
Multicomponent Ugi Reaction of Indole- N -carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides | Request PDF - ResearchGate. Available at: [Link]
-
The Biginelli Dihydropyrimidine Synthesis | Request PDF - ResearchGate. Available at: [Link]
-
Recent advances in the application of indoles in multicomponent reactions - RSC Publishing. Available at: [Link]
-
Hantzsch pyridine synthesis - overview - ChemTube3D. Available at: [Link]
-
Indoles in Multicomponent Processes (MCPs) | Chemical Reviews - ACS Publications. Available at: [Link]
-
Synthesis of dihydropyrimidinones via Biginelli multi-component reaction - Academia.edu. Available at: [Link]
-
Modular Divergent Synthesis of Indole Alkaloid Derivatives by an Atypical Ugi Multicomponent Reaction - ResearchGate. Available at: [Link]
-
Preparation of Dihydropyrimidone - YouTube. Available at: [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - MDPI. Available at: [Link]
-
Hantzsch Pyridine Synthesis | PDF - Scribd. Available at: [Link]
-
ChemInform Abstract: Synthesis of Dihydropyrimidinones via Biginelli Multi-Component Reaction. | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Sustainable multicomponent indole synthesis with broad scope - ResearchGate. Available at: [Link]
-
Passerini reaction - Wikipedia. Available at: [Link]
-
A multicomponent tetrazolo indole synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02384E. Available at: [Link]
-
(PDF) Four‐Component One‐Pot Process Involving Passerini Reaction Followed by Aldol Addition and Transesterification - ResearchGate. Available at: [Link]
-
Exploring Phthalimide as the Acid Component in the Passerini Reaction | Organic Letters. Available at: [Link]
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - MDPI. Available at: [Link]
-
Problems with Fischer indole synthesis : r/Chempros - Reddit. Available at: [Link]
-
(PDF) Water‐Assisted Passerini Reactions under Mechanochemical Activation: A Simple and Straightforward Access to Oxindole Derivatives - ResearchGate. Available at: [Link]
-
Passerini reaction in aqueous media: A simple and straightforward access to oxindoles derivatives - Morressier. Available at: [Link]
-
Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Modular assembly of indole alkaloids enabled by multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multicomponent reaction for modular assembly of indole-fused heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A multicomponent reaction for modular assembly of indole-fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Passerini reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. (PDF) Synthesis of dihydropyrimidinones via Biginelli multi-component reaction [academia.edu]
- 15. grokipedia.com [grokipedia.com]
- 16. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 17. chemtube3d.com [chemtube3d.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reddit.com [reddit.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Indole Derivatives as Potent Antimicrobial Agents
Introduction: The Rise of Indole Derivatives in Combating Antimicrobial Resistance
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel therapeutic agents that can overcome existing resistance mechanisms.[1][2] Indole, a heterocyclic aromatic compound, and its derivatives have emerged as a highly promising class of molecules in this pursuit.[3] Foundational work by Adolf von Baeyer in 1866 set the stage for over a century of research into these versatile compounds.[3] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of indole derivatives as antimicrobial agents. We will delve into their mechanisms of action, provide detailed protocols for their synthesis and antimicrobial evaluation, and discuss advanced applications in tackling microbial virulence and biofilms.
Mechanisms of Antimicrobial Action: Beyond Bactericidal Effects
Indole derivatives exhibit a remarkable diversity in their antimicrobial mechanisms, extending beyond simple growth inhibition to the disruption of key bacterial processes.
Direct Antimicrobial Activity
Many indole derivatives possess intrinsic antimicrobial properties against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[6][7][8] For instance, certain synthetic indole derivatives have shown efficacy against multidrug-resistant Gram-positive bacteria by inhibiting respiratory metabolism and disrupting membrane potential.[1][2] The presence and position of substituents on the indole ring are critical for their efficacy.[8]
Inhibition of Biofilm Formation and Eradication of Mature Biofilms
Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Indole derivatives have demonstrated potent anti-biofilm capabilities.[9][10] They can both inhibit the initial formation of biofilms and, in some cases, eradicate pre-formed, mature biofilms.[9][11] For example, 7-hydroxyindole has been shown to be effective against biofilms of extensively drug-resistant Acinetobacter baumannii (XDRAB).[9][11]
Quorum Sensing Inhibition: Disrupting Bacterial Communication
Below is a diagram illustrating the multifaceted antimicrobial mechanisms of indole derivatives.
Caption: Multifaceted antimicrobial mechanisms of indole derivatives.
Synthesis of Antimicrobial Indole Derivatives
The synthesis of novel indole derivatives is a crucial step in the discovery of new antimicrobial agents.[6] Various synthetic strategies can be employed to generate a diverse library of compounds for screening.
Protocol 1: General Synthesis of N-Substituted Indole Derivatives
This protocol describes a common method for synthesizing N-substituted indole derivatives, which have shown significant antimicrobial activity.[19]
Materials:
-
Indole
-
Appropriate alkyl or aryl halide
-
Potassium hydroxide (KOH) or sodium hydride (NaH)
-
Dimethylformamide (DMF) or other suitable aprotic solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve indole (1 equivalent) in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add KOH or NaH (1.2 equivalents) portion-wise to the solution. Stir for 30 minutes at 0 °C.
-
Add the alkyl or aryl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using spectroscopic methods such as NMR and mass spectrometry.
Protocol 2: Synthesis of Indole-Triazole Conjugates
Hybrid molecules combining indole and 1,2,4-triazole moieties have demonstrated excellent antibacterial and antifungal activity.[4]
Materials:
-
Indole-2-carbohydrazide
-
Substituted isothiocyanate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Reflux apparatus
Procedure:
-
Synthesize indole-2-carbohydrazide from ethyl indole-2-carboxylate and hydrazine hydrate.[4]
-
React the indole-2-carbohydrazide with a substituted isothiocyanate to form the corresponding thiosemicarbazide.[4]
-
Cyclize the thiosemicarbazide to the 1,2,4-triazole-3-thiol by refluxing with aqueous NaOH.[4]
-
Further modify the thiol group as needed to generate a library of derivatives.
-
Purify and characterize each derivative.
The following diagram outlines a general workflow for the synthesis and initial screening of indole derivatives.
Caption: General workflow for synthesis and screening of indole derivatives.
Protocols for Antimicrobial Evaluation
A systematic evaluation of the antimicrobial properties of newly synthesized indole derivatives is essential to identify promising lead compounds.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The tube dilution or broth microdilution method is a standard technique for determining MIC values.[20][21][22]
Materials:
-
Synthesized indole derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[7]
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi[20]
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each indole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate. The final concentration range can vary, for example, from 0.78 to 400 µg/mL.[20]
-
Prepare a microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the microbial inoculum to each well containing the diluted compounds.
-
Include positive controls (broth with inoculum, no compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible growth. This can be confirmed by measuring the optical density at 600 nm.
Protocol 4: Biofilm Inhibition and Eradication Assay
This protocol assesses the ability of indole derivatives to prevent biofilm formation and destroy established biofilms.[9]
Materials:
-
Test compounds
-
Biofilm-forming microbial strain (e.g., Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
Procedure for Biofilm Inhibition:
-
Add sub-inhibitory concentrations (e.g., 1/2 MIC, 1/4 MIC) of the indole derivatives to the wells of a 96-well plate.[9]
-
Add the microbial inoculum (approximately 1 x 10^6 CFU/mL) to each well.
-
Incubate the plate for 24-48 hours at 37°C without shaking.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.
-
Quantify the biofilm biomass by measuring the absorbance at 570 nm.
Procedure for Biofilm Eradication:
-
Grow biofilms in the 96-well plate for 24-48 hours as described above.
-
After biofilm formation, remove the planktonic cells and add fresh medium containing various concentrations of the indole derivatives.
-
Incubate for another 24 hours.
-
Wash, stain, and quantify the remaining biofilm as described for the inhibition assay.
Protocol 5: Quorum Sensing Inhibition Assay using a Reporter Strain
Reporter strains such as Chromobacterium violaceum are often used to screen for QS inhibitors. C. violaceum produces a purple pigment called violacein, which is regulated by QS.
Materials:
-
Chromobacterium violaceum (e.g., CV026)
-
Luria-Bertani (LB) agar or broth
-
N-acyl-homoserine lactone (AHL) inducer (if using a mutant strain)
-
Test compounds
Procedure:
-
Prepare LB agar plates.
-
Spread a lawn of the C. violaceum reporter strain on the agar surface.
-
If using a mutant strain like CV026 that requires an exogenous AHL, add the AHL to the agar or co-inoculate with an AHL-producing strain.
-
Spot different concentrations of the indole derivatives onto sterile paper discs and place them on the agar.
-
Incubate the plates at 30°C for 24-48 hours.
-
Observe for a zone of colorless growth around the discs, indicating the inhibition of violacein production and thus, QS inhibition.
Data Interpretation and Advanced Applications
Structure-Activity Relationship (SAR) Studies
By comparing the antimicrobial activity of a series of related indole derivatives, researchers can establish a structure-activity relationship (SAR).[3] This involves identifying the chemical moieties and substitution patterns that are crucial for activity, which can guide the design of more potent compounds.
Synergistic Activity with Conventional Antibiotics
Indole derivatives can also be evaluated for their ability to enhance the efficacy of existing antibiotics.[9] This synergistic effect can be assessed using a checkerboard assay, which determines the fractional inhibitory concentration (FIC) index. A synergistic interaction is typically indicated by an FIC index of ≤ 0.5.
In Vivo Efficacy and Toxicity
Promising lead compounds identified through in vitro screening should be further evaluated in animal models of infection to assess their in vivo efficacy.[18] It is also crucial to determine the toxicity of these compounds to ensure their safety for potential therapeutic use. Low cytotoxicity is a desirable trait for any new antimicrobial agent.[13]
Summary of Antimicrobial Activities of Selected Indole Derivatives
| Indole Derivative Class | Target Microorganism(s) | Key Activity | Reference(s) |
| 3-(2-isocyanobenzyl)-1H-indoles | P. aeruginosa, S. marcescens | Quorum Sensing Inhibition, Biofilm Inhibition | [13][14] |
| 3-Cyano-indole derivatives | E. coli, S. typhimurium | AI-2 Quorum Sensing Inhibition | [17][18] |
| 7-Hydroxyindole, 5-iodoindole | Extensively drug-resistant A. baumannii | Antibacterial, Biofilm Eradication, Synergistic with Carbapenems | [9][11] |
| Indole-1,2,4-triazole conjugates | S. aureus, B. subtilis, E. coli | Antibacterial | [4] |
| Aminoguanidine-indole derivatives | ESKAPE pathogens, MRSA | Broad-spectrum antibacterial | [8] |
Conclusion
Indole derivatives represent a rich and versatile source of novel antimicrobial agents. Their diverse mechanisms of action, including the ability to inhibit virulence and biofilms, make them particularly attractive candidates for combating drug-resistant infections. The protocols and application notes provided in this document offer a framework for the systematic synthesis, evaluation, and development of indole-based therapeutics. Continued research in this area holds significant promise for addressing the global challenge of antimicrobial resistance.
References
- Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro. PubMed Central.
- Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives.
- Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. Journal of Medicinal Chemistry.
- Developing 3-(2-Isocyano-6-methylbenzyl)-1H-indole Derivatives to Enhance the Susceptibility of Serratia marcescens by Occluding Quorum Sensing. ACS Infectious Diseases.
- Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum.
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
- Recent Advancements in Indole Derivatives and their Antimicrobial Perspective.
- Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Journal of Drug Delivery and Therapeutics.
- Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry.
- Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry.
- Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PubMed.
- Bio-informed synthesis of marine-sourced indole derivatives: suppressing gram-negative bacteria biofilm and virulence.
- Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties.
- Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. PubMed.
- Indole and Derivatives Modulate Biofilm Formation and Antibiotic Tolerance of Klebsiella pneumoniae.
- Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens. Frontiers in Microbiology.
- Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens.
- Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjug
- Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. PubMed.
- Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 1H-Indol-3-ol Deriv
- Antimicrobial Evaluation, Molecular Docking and ADME Properties of Indole Amide Deriv
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infectious Diseases and Clinical Microbiology.
- Synthesis and Evaluation of Antimicrobial Activity of N-Substituted Indole Derivatives and Molecular Docking Studies. Bentham Science.
- Synthesis and Evaluation of Indole Derivatives: Antimicrobial and Antibacterial Assay.
- Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. SciSpace.
Sources
- 1. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria (2024) | Nishtha Chandal [scispace.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole and Derivatives Modulate Biofilm Formation and Antibiotic Tolerance of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens [frontiersin.org]
- 16. Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. turkjps.org [turkjps.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone
Prepared by the Application Science Team
Welcome to the technical support guide for (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for solubility-related challenges encountered during experimentation. We will explore the physicochemical properties of this compound and provide a logical, step-by-step approach to enhancing its aqueous solubility.
Understanding the Molecule: A Physicochemical Overview
Before attempting to modify its solubility, it is crucial to understand the structural and physicochemical properties of this compound. The molecule's behavior in different solvent systems is dictated by its distinct chemical moieties.
The structure consists of a planar, hydrophobic indole ring system and a basic 4-methylpiperazine group.[1] The indole portion contributes to low aqueous solubility, a common trait for such aromatic systems.[2] Conversely, the piperazine ring, a weak base, provides an ionizable "handle" that is key to solubility enhancement. Piperazine itself is freely soluble in water, and its ability to form salts is a well-established strategy for increasing the solubility of poorly soluble active pharmaceutical ingredients (APIs).[3][4]
Below is a summary of its key properties:
| Property | Value / Prediction | Significance for Solubility |
| Molecular Formula | C₁₄H₁₇N₃O | Indicates a moderately sized molecule with heteroatoms capable of hydrogen bonding.[1] |
| Molecular Weight | 243.3 g/mol | Affects diffusion and lattice energy.[1] |
| Predicted pKa | ~7.5 - 8.5 (for the piperazine nitrogen) | The presence of two basic nitrogen atoms in the piperazine ring allows for protonation in acidic pH, which is the primary mechanism for pH-dependent solubility.[4][5] |
| Predicted LogP | ~1.3 | Suggests a degree of lipophilicity, contributing to low intrinsic solubility in water.[6] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues in a question-and-answer format, providing both the "how" and the "why" for each experimental step.
Q1: My initial stock solution of this compound crashed out when diluted in my aqueous assay buffer (e.g., PBS, pH 7.4). Why did this happen?
Answer: This is a classic sign of a compound with low intrinsic aqueous solubility. Your compound is likely a weak base due to the 4-methylpiperazine moiety. While it may dissolve in a concentrated organic solvent like DMSO, its solubility in a neutral aqueous buffer is limited. When the DMSO stock is diluted into the buffer, the compound precipitates once its concentration exceeds its thermodynamic solubility limit in that specific medium.
The key takeaway is that the compound's solubility is pH-dependent. At neutral pH (7.4), the basic piperazine nitrogen is only partially protonated, and the molecule remains largely in its less soluble, neutral free-base form.
Q2: What is the most logical first step to improve the aqueous solubility for my experiments?
Answer: The most direct and scientifically sound first step is to investigate the effect of pH. Since the molecule contains a basic piperazine group, decreasing the pH of the aqueous medium will lead to its protonation. This protonation forms a charged species (a conjugate acid), which is significantly more polar and, therefore, more soluble in water.
A systematic pH-solubility profile is the recommended starting point. This experiment will not only help you find a suitable pH for your experiments but also confirm the compound's basic nature and provide an estimate of its pKa.
Q3: How do I perform a pH-solubility profile and what results should I expect?
Answer: A pH-solubility profile is determined using the shake-flask method across a range of pH values. You will measure the equilibrium solubility of the compound in various buffers.
You should expect to see a solubility curve characteristic of a weak base:
-
Low and flat solubility in the neutral to alkaline pH range (e.g., pH 7 to 10), representing the intrinsic solubility (S₀) of the free base.
-
A sharp increase in solubility as the pH is lowered below the compound's pKa. In this region, the compound is increasingly converted to its more soluble protonated salt form.
For a detailed methodology, please refer to Protocol 2: pH-Solubility Profiling .
Q4: The required pH for solubilization is incompatible with my biological assay. What is the next best strategy?
Answer: If pH modification is not a viable option, the next logical and highly effective strategy is salt formation .[7][8] By reacting the basic piperazine moiety with a pharmaceutically acceptable acid, you can create a stable, solid salt form of your compound. This pre-formed salt will often have a much higher dissolution rate and apparent solubility in neutral pH buffers compared to the free base.
The use of piperazine salts to dramatically increase the solubility of poorly soluble drugs is a well-documented and successful technique.[3][9] For instance, studies on meclofenamic acid showed that its piperazine salt was over 2700-fold more soluble than the parent acid.[9][10]
A salt screening study is the standard approach to identify the best salt form. Please see Protocol 3: Salt Screening for Solubility Enhancement for a guided procedure.
Q5: Salt formation is not feasible in my current workflow. Are there other, simpler methods I can try, such as using co-solvents?
Answer: Yes, if pH adjustment and salt formation are not suitable, using co-solvents is another common approach.[2][11] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds.
Common Co-solvents to Screen:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerol
Causality: The co-solvent molecules disrupt the hydrogen-bonding network of water, creating "pockets" that can accommodate the nonpolar indole ring of your compound more easily. However, be aware that high concentrations of co-solvents can sometimes be detrimental to cellular assays or protein stability. A systematic screening for both efficacy and compatibility is essential.
Q6: I've seen techniques like micronization and solid dispersions mentioned. When should I consider these advanced methods?
Answer: These are more advanced techniques, typically used in later-stage drug development when optimizing for oral bioavailability.[7][11]
-
Particle Size Reduction (Micronization): This technique increases the surface area of the solid compound, which enhances the rate of dissolution but does not change the intrinsic equilibrium solubility.[8][12] It is most useful for compounds where the dissolution rate, not the solubility itself, is the limiting factor for absorption.[8]
-
Solid Dispersions: This involves dispersing the drug in a molecularly amorphous state within a hydrophilic polymer matrix. This can significantly increase the apparent solubility and dissolution rate. It is a powerful but complex technique requiring specialized formulation expertise.[12]
For most early-stage research and in vitro experiments, focusing on pH adjustment, salt formation, or co-solvency is the most practical and effective path.
Visual Workflows and Diagrams
To guide your decision-making process, we have developed the following workflows.
Caption: A decision workflow for selecting a suitable solubility enhancement technique.
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This protocol establishes the baseline, intrinsic solubility (S₀) of the compound in a specific medium.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Microcentrifuge
-
Calibrated HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add Excess Solid: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Add Solvent: Add a precise volume of the solvent (e.g., 1 mL) to the vial.
-
Equilibrate: Seal the vial tightly and place it on an orbital shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2][5]
-
Phase Separation: After equilibration, let the vial stand for 1 hour to allow large particles to settle.
-
Clarify Supernatant: Carefully pipette an aliquot of the supernatant and place it in a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended solids.
-
Sample and Dilute: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method.
-
Quantify: Analyze the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.[5]
Caption: The experimental workflow for the shake-flask solubility method.
Protocol 2: pH-Solubility Profiling
Procedure:
-
Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7, 7.4, 8, 10).
-
For each pH value, perform the Shake-Flask Method as described in Protocol 1 .
-
After determining the solubility at each pH, plot the solubility (on a log scale) versus the pH value.
-
Analyze the resulting curve to determine the pH range where solubility is maximized.
Protocol 3: Salt Screening for Solubility Enhancement
Objective: To identify an acid that forms a salt with the compound, leading to improved aqueous solubility.
Materials:
-
This compound
-
A panel of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid).
-
Solvents for crystallization (e.g., ethanol, isopropanol, acetone).
-
Solvent for solubility testing (e.g., water, PBS pH 7.4).
Procedure:
-
Stoichiometric Reaction: Dissolve the free base in a suitable organic solvent. Add a stoichiometric equivalent (e.g., 1.0 or 1.1 equivalents) of the selected acid.
-
Induce Crystallization: Allow the solvent to evaporate slowly or add an anti-solvent to induce the precipitation of the salt.
-
Isolate and Dry: Isolate the resulting solid by filtration and dry it under a vacuum.
-
Characterize: Confirm salt formation using techniques like DSC (Differential Scanning Calorimetry) to check for a new, sharp melting point, or FTIR to observe changes in vibrational frequencies.
-
Test Solubility: Once salt formation is confirmed, measure the equilibrium solubility of each new salt form in your target aqueous medium (e.g., PBS pH 7.4) using the Shake-Flask Method (Protocol 1 ).
-
Compare: Compare the solubility values of the different salts to that of the original free base to identify the most effective counter-ion.
References
-
precisionFDA. (n.d.). 1H-INDOL-2-YL(4-METHYLPIPERAZIN-1-YL)METHANONE. Retrieved from [Link]
-
Gong, N., & Wang, J. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(10), 2749-2758. Retrieved from [Link]
-
Sanphui, P., Bolla, G., & Nangia, A. (2012). High solubility piperazine salts of the nonsteroidal anti-inflammatory drug (NSAID) meclofenamic acid. Crystal Growth & Design, 12(4), 2023-2036. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Sanphui, P., Bolla, G., & Nangia, A. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from [Link]
-
PubChem. (n.d.). cyclopropyl[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone. Retrieved from [Link]
-
MOLBASE. (n.d.). Morpholin-4-yl-(1-phenyl-2-piperazin-1-yl-1H-indol-3-yl)-methanone; hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Retrieved from [Link]
Sources
- 1. GSRS [precision.fda.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone | C14H17N3O | CID 24271819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijpsm.com [ijpsm.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone in solution
Prepared by: Senior Application Scientist, Chemical Stability Division
Welcome to the technical support guide for (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers navigate the potential stability challenges of this molecule in solution. Our goal is to ensure the integrity and reproducibility of your experimental data.
Overview of the Molecule's Stability Profile
This compound is a compound featuring three key chemical moieties: an indole ring, an amide linker, and a 4-methylpiperazine ring. Each of these contributes to its overall chemical behavior and potential instability in solution. The primary liabilities are the amide bond, which is susceptible to hydrolysis, and the electron-rich indole ring, which is prone to oxidation and photodegradation. Understanding these vulnerabilities is crucial for accurate experimental design.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound in solution?
The main stability issues stem from its chemical structure. The most significant concern is the hydrolysis of the amide bond connecting the indole and piperazine rings.[1][2] This reaction can be catalyzed by both acidic and basic conditions.[3][4] Additionally, the indole nucleus is susceptible to oxidation and degradation upon exposure to light (photodegradation), particularly UV radiation.[5][6]
Q2: What is the principal degradation pathway I should expect to see?
The most probable degradation pathway is the hydrolytic cleavage of the amide bond. This reaction breaks the molecule into two primary degradants: 1H-indole-2-carboxylic acid and 4-methylpiperazine . This process is irreversible and results in a complete loss of the parent compound's activity.[1]
Q3: How does pH impact the stability of this compound in aqueous solutions?
The compound is most stable in neutral or near-neutral pH conditions (approx. pH 6-7.5).
-
Acidic Conditions (pH < 5): Stability is significantly reduced. The acidic environment catalyzes the hydrolysis of the amide bond.[2]
-
Basic Conditions (pH > 8): Stability is also compromised. Basic conditions promote amide hydrolysis, leading to the formation of a carboxylate salt and the free amine.[3] Some nitrosated indole compounds have been shown to be particularly unstable in acidic environments.[7]
Q4: Is the compound sensitive to light?
Yes. Like many indole-containing molecules, this compound is potentially photosensitive.[5] Exposure to ambient laboratory light, and especially direct sunlight or UV sources, can induce photochemical reactions that degrade the indole ring.[8] It is imperative to protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Q5: What are the ideal storage conditions for stock solutions?
For maximum stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. They should be stored at -20°C or, preferably, -80°C in tightly sealed, light-protected (amber) vials. Minimize freeze-thaw cycles by preparing smaller, single-use aliquots.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter and provides actionable solutions based on the compound's chemical properties.
| Observed Issue | Potential Root Cause(s) | Troubleshooting & Optimization Strategies |
| Rapid Loss of Parent Compound in Aqueous Media | 1. Amide Hydrolysis: The aqueous buffer is either too acidic or too basic, accelerating the cleavage of the amide bond.[4] 2. Enzymatic Degradation: If using cell culture media with serum, enzymes like esterases could be contributing to degradation.[9] | 1. Buffer Optimization: Use a buffer system within the pH 6.0-7.5 range. Prepare aqueous solutions fresh before each experiment and use them immediately. 2. Assess Chemical vs. Enzymatic Degradation: Run a control experiment in media without serum. If the compound is stable, consider heat-inactivating the serum or using a serum-free medium for your assays.[9] |
| Appearance of New Peaks in HPLC/LC-MS | 1. Hydrolytic Degradants: The new peaks likely correspond to 1H-indole-2-carboxylic acid and 4-methylpiperazine. 2. Oxidative Degradants: The indole ring may have been oxidized by dissolved oxygen or peroxides in the solvent. | 1. Characterize Degradants: Perform a forced degradation study (see Protocol 2) to intentionally generate and identify degradation products. This will confirm if the unknown peaks match the expected degradants.[10] 2. Mitigate Oxidation: Use high-purity, degassed solvents. Consider adding a small amount of an antioxidant (e.g., 0.01% BHT or ascorbic acid) to your solvent system, but first verify it doesn't interfere with your assay. |
| Low Compound Recovery or High Variability Between Replicates | 1. Poor Solubility/Precipitation: The compound may be precipitating out of your aqueous working solution, especially after dilution from a DMSO stock.[9] 2. Adsorption to Labware: The compound may non-specifically bind to the surfaces of plastic tubes or plates.[9] | 1. Verify Solubility: Determine the compound's solubility limit in your final buffer system. Avoid "crashing out" by not exceeding this concentration. 2. Use Appropriate Labware: Employ low-protein-binding microplates and centrifuge tubes to minimize loss due to surface adsorption.[9] |
Part 3: Key Experimental Protocols & Methodologies
Protocol 1: Preparation and Storage of Stock Solutions
This protocol is designed to maximize the shelf-life of your compound.
-
Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO).
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly for 2-3 minutes until fully dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquoting: Dispense the stock solution into single-use aliquots in amber, low-binding microtubes.
-
Storage: Store the aliquots protected from light at -80°C. For short-term use (less than one week), -20°C is acceptable. Avoid repeated freeze-thaw cycles.
Protocol 2: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for understanding degradation pathways and developing a stability-indicating analytical method.[10][11] The goal is to achieve 5-20% degradation of the parent compound.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare Samples: Prepare separate solutions of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to a sample to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to a sample to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to a sample to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Photolytic Degradation: Expose a solution to light stress according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).
-
Thermal Degradation: Expose both solid powder and a solution to 80°C in a calibrated oven.
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all stressed samples and a time-zero control using a stability-indicating HPLC method (see Protocol 3).
Protocol 3: Example Stability-Indicating HPLC-UV Method
This method should serve as a starting point and must be optimized for your specific equipment and to ensure adequate separation of degradants from the parent peak.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 300 nm (or monitor via PDA detector)
Part 4: Data Visualization & Key Degradation Pathway
Primary Degradation Pathway: Amide Hydrolysis
The central vulnerability of the molecule is its amide bond. Hydrolysis results in the formation of two smaller, inactive molecules.
Caption: Primary hydrolytic degradation pathway.
References
-
PubChem. (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone). National Center for Biotechnology Information. [Link]
-
LibreTexts, Chemistry. (7.6 Hydrolysis of Amides). [Link]
-
Eftink, M. R., Selvidge, L. A., Callis, P. R., & Rehms, A. A. (Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory). The Journal of Physical Chemistry. [Link]
-
PubMed. (Discovery of indole derivatives as STING degraders). National Library of Medicine. [Link]
-
Kumar, A., et al. (Recent advances in the synthesis of indoles and their applications). RSC Publishing. [Link]
-
LibreTexts, Chemistry. (17.4: Hydrolysis of Esters and Amides). [Link]
-
MDPI. (Assessment of Phenolic and Indolic Compounds Removal from Aqueous Media Using Lignocellulose-Derived Surface-Modified Nanoporous Carbon Adsorbents: A Comparative Study). [Link]
-
PMC, NIH. (Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride). [Link]
-
PMC. (Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents). National Library of Medicine. [Link]
-
ACS Publications. (Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source). [Link]
-
Monti, S., & Sortino, S. (Determination of photostability and photodegradation products of indomethacin in aqueous media). ResearchGate. [Link]
-
PMC, NIH. (Amide Bond Activation of Biological Molecules). [Link]
-
Klein, R., Tatischeff, I., Bazin, M., & Santus, R. (Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence). The Journal of Physical Chemistry. [Link]
-
ResearchGate. (From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds). [Link]
-
RSC Publishing. (Strategies for the asymmetric functionalization of indoles: an update). [Link]
-
Busk, L. (Stability of mutagenic nitrosated products of indole compounds occurring in vegetables). Food and Chemical Toxicology. [Link]
-
BYJU'S. (Types of Amide Hydrolysis). [Link]
-
Save My Exams. (Reactions of Amides). [Link]
-
MDPI. (Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies). [Link]
-
Bhaskar, R., et al. (Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's). SciSpace. [Link]
-
Singh, R., & Rehman, Z. (Development of forced degradation and stability indicating studies of drugs—A review). Journal of Pharmaceutical Analysis. [Link]
-
precisionFDA. (1H-INDOL-2-YL(4-METHYLPIPERAZIN-1-YL)METHANONE). [Link]
- Google Patents.
-
PubChem. (Bis(4-methylpiperazin-1-yl)methanone). National Center for Biotechnology Information. [Link]
Sources
- 1. oit.edu [oit.edu]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability of mutagenic nitrosated products of indole compounds occurring in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Technical Support Center: Optimizing Synthesis Yield of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone
Welcome to the technical support center dedicated to the synthesis of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this common yet sometimes challenging amide coupling reaction. We will explore the causality behind common experimental pitfalls and provide field-proven protocols to enhance yield, purity, and reproducibility.
The target molecule is typically synthesized via the amide coupling of indole-2-carboxylic acid and 4-methylpiperazine. While straightforward in principle, the efficiency of this reaction is highly dependent on the choice of reagents and reaction conditions.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%), and I recover a significant amount of unreacted indole-2-carboxylic acid. What is causing this?
A: Low conversion of the starting carboxylic acid is almost always due to inefficient activation. The carboxylate must be converted into a highly reactive intermediate (an active ester) before it can be attacked by the amine nucleophile, 4-methylpiperazine.
Causality & Scientific Rationale: The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the "activation" of the carboxylic acid's hydroxyl group to turn it into a better leaving group.[1] If the coupling reagent is not potent enough, is degraded, or is used in insufficient quantity, this activation step will be the rate-limiting and yield-limiting factor. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective because they form a highly reactive OAt-active ester, which is more reactive than the OBt esters generated by older reagents like HBTU.[2]
Troubleshooting Protocol: Enhancing Carboxylic Acid Activation
-
Reagent Selection: Switch to a more powerful coupling reagent. HATU is strongly recommended for this substrate.
-
Pre-activation: Allow the indole-2-carboxylic acid to react with the coupling reagent and base for a short period before adding the amine. This ensures the active ester is fully formed.
-
Procedure:
-
Dissolve indole-2-carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1–1.2 equiv) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5–3.0 equiv). The base is crucial for deprotonating the carboxylic acid to its carboxylate form.[3]
-
Stir this mixture at room temperature for 15-30 minutes. This is the "pre-activation" step.[1]
-
Add 4-methylpiperazine (1.1 equiv) to the activated mixture.
-
Monitor the reaction to completion using LC-MS or TLC.
-
Q2: My reaction goes to completion, but the crude product is difficult to purify. It's contaminated with a water-soluble impurity that has a similar polarity to my product.
A: The most common byproduct in reactions using aminium-based coupling reagents (like HATU or HBTU) is the corresponding urea (e.g., tetramethylurea).[2] This byproduct is polar, water-soluble, and can be challenging to separate from the desired product, especially if the product itself has basic nitrogen atoms that increase its polarity and water solubility.
Causality & Scientific Rationale: During the activation of the carboxylic acid, the coupling reagent is consumed and converted into a urea byproduct. While phosphonium-based reagents like PyBOP generally give cleaner reactions, aminium reagents are very common. The key to a clean workup is to exploit the basicity of your product, which the urea byproduct lacks.
Troubleshooting Protocol: Optimized Acid-Base Extraction
-
Reaction Quench: Upon reaction completion, dilute the DMF solution with a larger volume of ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Wash the organic layer sequentially with:
-
A saturated aqueous solution of NaHCO₃ or a mild base to remove any unreacted carboxylic acid and acidic byproducts.
-
Water to remove the bulk of the DMF and urea byproduct.
-
Crucially: A dilute solution of aqueous HCl (e.g., 0.5 M). Your product, this compound, contains a basic piperazine ring and will be protonated, moving it into the aqueous layer. The neutral tetramethylurea byproduct will remain in the organic layer.
-
-
Product Recovery:
-
Separate the acidic aqueous layer.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the pH is >10.
-
The product will precipitate out or can be extracted back into an organic solvent like DCM or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield a much purer crude product.
-
Q3: I am observing a side product with a mass corresponding to my amine (4-methylpiperazine) plus a guanidinium group. What is this and how can I prevent it?
A: This side product is a result of guanidinylation, a known side reaction when using excess aminium-based coupling reagents like HATU or HBTU.[4]
Causality & Scientific Rationale: The aminium salt structure of HATU is highly reactive. If the activation of the carboxylic acid is slow (e.g., due to steric hindrance, though not a major issue here) or if the coupling reagent is present in significant excess relative to the carboxylic acid, it can directly react with the nucleophilic amine. This forms a guanidinium-capped amine that is unreactive and terminates the desired reaction pathway.
Troubleshooting Protocol: Preventing Guanidinylation
-
Control Stoichiometry: Do not use a large excess of the coupling reagent. A stoichiometry of 1.1 equivalents of HATU relative to the carboxylic acid is typically sufficient.
-
Order of Addition: The order of addition is critical. Add the coupling reagent to the carboxylic acid first. Never mix the coupling reagent and the amine together before the carboxylic acid has been activated.
-
Use Phosphonium Reagents: If the problem persists, consider switching to a phosphonium-based reagent like PyBOP. These reagents do not cause this side reaction and are an excellent alternative for challenging couplings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction parameters (reagents, stoichiometry, solvent) for this synthesis?
A: For robust and high-yield synthesis of this compound, a specific set of optimized conditions is recommended. The following table summarizes the parameters that have been found to be effective in practice.
| Parameter | Recommended | Rationale & Comments |
| Carboxylic Acid | Indole-2-carboxylic acid | 1.0 equivalent (limiting reagent) |
| Amine | 4-Methylpiperazine | 1.1–1.2 equivalents |
| Coupling Reagent | HATU | 1.1–1.2 equivalents. Highly efficient, generates a very reactive intermediate.[2] |
| Base | DIPEA | 2.5–3.0 equivalents. A non-nucleophilic base is essential to prevent side reactions.[3] |
| Solvent | Anhydrous DMF | Excellent solvating properties for all reactants. Ensure it is dry to prevent hydrolysis of the active ester.[1] |
| Temperature | 0 °C to Room Temp. | Start the addition at 0 °C to control any initial exotherm, then allow the reaction to warm to room temperature. |
| Reaction Time | 1–4 hours | Typically rapid. Monitor by LC-MS or TLC for completion. |
Q2: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two best methods.
-
TLC: This is a quick and easy method. Use a mobile phase like 10% Methanol in DCM. You should see the spot for the starting material (indole-2-carboxylic acid) disappear and a new, typically less polar spot for the product appear.
-
LC-MS: This is the most definitive method. It will not only show the consumption of starting materials and formation of the product but also allow you to identify any side products by their mass. This is invaluable for troubleshooting.
Q3: Is protection of the indole N-H group necessary?
A: For this specific amide coupling, protection of the indole nitrogen is generally not required. While the N-H proton is acidic, it is not nucleophilic enough to compete with the secondary amine of 4-methylpiperazine, especially under standard coupling conditions. The primary reaction will be the desired N-acylation of the piperazine.[5] Adding a protecting group would add unnecessary steps to the synthesis, reducing the overall yield.
References
-
A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Oriental Journal of Chemistry. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). National Institutes of Health (NIH). [Link]
-
1H-INDOL-2-YL(4-METHYLPIPERAZIN-1-YL)METHANONE. (n.d.). precisionFDA. [Link]
-
Synthesis of new amides of the N-methylpiperazine series. (2015). ResearchGate. [Link]
-
Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. (2016). Royal Society of Chemistry. [Link]
-
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (n.d.). ACS Publications. [Link]
-
Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. (2020). National Institutes of Health (NIH). [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity. (n.d.). National Institutes of Health (NIH). [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Waseda University. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2020). ACS Publications. [Link]
- Crystalline form of prulifloxacin and processes for its preparation. (n.d.).
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. [Link]
-
HATU. (n.d.). Wikipedia. [Link]
-
Amide formation from carboxylic acid derivatives. (2023). Khan Academy. [Link]
- Process for the manufacture of an indolinone derivative. (n.d.).
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. [Link]
-
Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (n.d.). ACS Publications. [Link]
-
(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone. (n.d.). PubChem. [Link]
-
Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. (2025). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. (n.d.).
Sources
Technical Support Center: Purification of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone
Welcome to the technical support center for the purification of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound. Our approach is grounded in established chemical principles and extensive field experience to ensure you can achieve the desired purity for your downstream applications.
Understanding the Molecule: Key Physicochemical Properties
Before diving into purification strategies, it's crucial to understand the physicochemical properties of this compound. The molecule, with a molecular weight of 243.3 g/mol [1][2], possesses a combination of a moderately polar indole ring system and a basic 4-methylpiperazine moiety. This dual character influences its solubility and chromatographic behavior. The presence of the tertiary amine in the piperazine ring makes the compound basic and susceptible to strong interactions with acidic stationary phases like silica gel.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: The impurity profile largely depends on the synthetic route. A common approach is the amide coupling of indole-2-carboxylic acid with 1-methylpiperazine. In this case, you can anticipate the following impurities:
-
Unreacted Starting Materials: Indole-2-carboxylic acid and 1-methylpiperazine.
-
Coupling Reagent Byproducts: For example, if using a carbodiimide coupling agent like DCC (dicyclohexylcarbodiimide), you will have dicyclohexylurea (DCU) as a significant byproduct.
-
Side-Reaction Products: Potential for side reactions like the formation of N-acylurea from the intermediate activated ester.
Q2: Which purification technique is most suitable for my crude this compound?
A2: The choice of purification technique depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.
-
Recrystallization: Ideal for large-scale purification if a suitable solvent system can be found and the impurities have different solubility profiles.[3][4]
-
Flash Column Chromatography: The workhorse for routine lab-scale purification to remove a wide range of impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Best for achieving very high purity (>99.5%) or for separating very closely related impurities.[5][6]
The following diagram illustrates a general decision-making workflow for selecting a purification method.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by dissolving the impure material in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities in the solution.[3]
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve even when heated. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For this compound, consider alcohols (methanol, ethanol), ethyl acetate, or mixtures with small amounts of DMF. |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the compound is melting. The solution is supersaturated. | Use a lower-boiling point solvent. Add a small seed crystal of the pure compound to induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated enough. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration.[3] Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent. Too much solvent was used. | Cool the solution in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the compound. |
| Crystals are colored or appear impure. | Insoluble impurities were not removed. Colored impurities are co-precipitating. | Perform a hot filtration to remove insoluble materials. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter before cooling. |
Suggested Starting Solvents for Recrystallization Screening:
-
Ethanol
-
Isopropanol
-
Ethyl Acetate
-
Acetonitrile
-
Toluene
-
Mixtures such as Ethanol/Water or Ethyl Acetate/Hexane
Flash Column Chromatography
Due to the basic nature of the 4-methylpiperazine moiety, standard silica gel chromatography can be challenging, often leading to peak tailing and poor separation.
Q3: My compound is streaking badly on the silica gel column. What can I do?
A3: This is a classic issue with basic compounds on acidic silica. The free silanol groups on the silica surface strongly interact with the amine, causing streaking.[7]
Solutions:
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups.
-
Triethylamine (TEA): Typically 0.1-1% (v/v) is added to the mobile phase.
-
Ammonium Hydroxide: A mobile phase of Dichloromethane/Methanol with a small percentage of concentrated ammonium hydroxide can be very effective.[8]
-
-
Use a Different Stationary Phase:
-
Deactivated Silica: Pre-treat the silica gel with a solution of triethylamine in your non-polar solvent, then pack the column.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Amine-functionalized Silica: This is an excellent, albeit more expensive, option that provides a basic surface, minimizing interactions and improving peak shape.[9]
-
Experimental Protocol: Flash Chromatography with Mobile Phase Modifier
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel.
-
Column Packing: Pack a column with silica gel in your chosen non-polar solvent (e.g., Hexane or Dichloromethane).
-
Equilibration: Equilibrate the column with your starting mobile phase, including the basic modifier (e.g., 99:1 Dichloromethane/Methanol + 0.5% Triethylamine).
-
Loading: Carefully load the adsorbed crude material onto the top of the column.
-
Elution: Run a gradient elution, gradually increasing the polarity (e.g., from 1% to 10% Methanol in Dichloromethane, maintaining the 0.5% Triethylamine throughout).
-
Fraction Collection: Collect fractions and analyze by TLC or LC-MS to identify the pure product.
The following diagram illustrates the troubleshooting workflow for flash chromatography of this compound.
Caption: Troubleshooting workflow for flash chromatography.
Preparative HPLC
For the highest purity, reversed-phase preparative HPLC is often the method of choice. However, the polar and basic nature of the target molecule requires specific considerations.
Q4: My compound elutes very early, near the void volume, on a C18 column. How can I increase its retention?
A4: Poor retention of polar compounds on reversed-phase columns is a common issue.[6][7] The compound has a higher affinity for the polar mobile phase than the non-polar stationary phase.
Solutions:
-
Adjust Mobile Phase pH: The piperazine nitrogen will be protonated at acidic pH. Using a mobile phase with a pH around 3-4 (e.g., with 0.1% formic acid or trifluoroacetic acid) can sometimes improve retention and peak shape.
-
Use a Different Stationary Phase:
-
Polar-Embedded C18 Columns: These columns have a polar group embedded in the C18 chain, which provides alternative interactions and can improve retention of polar bases.
-
Phenyl-Hexyl Columns: These columns offer pi-pi interactions with the indole ring, which can enhance retention.
-
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for purifying very polar compounds.[9][10] In HILIC, you use a polar stationary phase (like bare silica or an amine-functionalized phase) with a high organic content mobile phase (e.g., Acetonitrile/Water). Water is the strong eluting solvent.[9]
Suggested Starting Conditions for Prep-HPLC (Reversed-Phase)
| Parameter | Recommendation |
| Column | C18, 5-10 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid or TFA |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and ramp up to a higher percentage (e.g., 95%) over 20-30 minutes. |
| Detection | UV at 254 nm or 280 nm |
References
- Vertex AI Search, Separation and Purification of Indole in Model Coal Tar Fraction of 9 Compounds System, Accessed: [D
- Vertex AI Search, Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- Vertex AI Search, Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns - PubMed, Accessed: [D
- Vertex AI Search, Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PubMed Central, Accessed: [D
-
SIELC Technologies, Separation of Indole-3-carbinol on Newcrom R1 HPLC column, [Link]
-
MDPI, Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization), [Link]
- Sigma-Aldrich, Troubleshooting Purification Methods, Accessed: [D
-
Waters Blog, Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques, [Link]
-
Reddit, Flash column of very polar amine without access to reverse phase silica?, [Link]
- BenchChem, Technical Support Center: HPLC Analysis of Polar Amine Compounds, Accessed: [D
-
Biotage, Very polar compound purification using aqueous normal-phase flash column chromatography, [Link]
-
Mettler Toledo, Recrystallization Guide: Process, Procedure, Solvents, [Link]
- Google Patents, US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)
-
precisionFDA, 1H-INDOL-2-YL(4-METHYLPIPERAZIN-1-YL)METHANONE, [Link]
-
PubChem, (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone, [Link]
- Sigma-Aldrich, Troubleshooting Guide for Affinity Chromatography of Tagged Proteins, Accessed: [D
-
Arkivoc, Identification and synthesis of impurities formed during sertindole preparation, [Link]
- Google Patents, CN101948433A - Method for separating and purifying substituted indazole isomers, Accessed: [D
-
Semantic Scholar, Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine, [Link]
-
Beilstein Journal of Organic Chemistry, Identification and synthesis of impurities formed during sertindole preparation, [Link]
- Google Patents, CA2705490A1 - Indolinone derivatives and process for their manufacture, Accessed: [D
-
ResearchGate, Crystallization purification of indole, [Link]
- AngeneChemical, furan-2-yl-[4-(1H-indol-3-ylmethyl)
Sources
- 1. GSRS [precision.fda.gov]
- 2. (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone | C14H17N3O | CID 24271819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. waters.com [waters.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. biotage.com [biotage.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of Indole-Piperazine Derivatives
Welcome to the Technical Support Center for the synthesis of indole-piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this important class of compounds. Here, we address common pitfalls and provide practical, field-proven solutions in a question-and-answer format. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.
Part 1: General Troubleshooting
This section addresses overarching issues that can arise regardless of the specific synthetic route employed.
Q1: My overall yield is consistently low. Where should I start troubleshooting?
Low yields in multi-step syntheses like those for indole-piperazine derivatives can be attributed to a variety of factors. A systematic approach is crucial for identifying the root cause.
Possible Causes & Solutions:
-
Purity of Starting Materials: Impurities in your starting materials, such as the halo-indole or the piperazine derivative, can introduce unwanted side reactions that consume reactants and complicate purification.[1][2]
-
Actionable Advice: Always ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, LC-MS, melting point). If necessary, purify them by recrystallization, distillation, or column chromatography before use.
-
-
Suboptimal Reaction Conditions: Each step in the synthesis will have its own optimal set of conditions (temperature, solvent, catalyst, base, reaction time).
-
Atmospheric Moisture and Oxygen: Many organometallic catalysts used in cross-coupling reactions are sensitive to air and moisture. The hygroscopic nature of piperazine and its derivatives can also introduce water into the reaction.[5]
-
Actionable Advice: Employ standard air-free techniques (e.g., Schlenk line, glovebox) when handling sensitive reagents. Use dry solvents and ensure your glassware is oven-dried.
-
-
Product Instability: The final indole-piperazine derivative or an intermediate may be unstable under the reaction or work-up conditions.
-
Actionable Advice: If you suspect product degradation, consider milder reaction conditions or a modified work-up procedure. For example, avoid strongly acidic or basic conditions if your product is sensitive to them.
-
Part 2: Method-Specific Troubleshooting Guides
Here, we delve into the nuances of common synthetic strategies used to construct indole-piperazine derivatives.
Fischer Indole Synthesis: Constructing the Indole Core
The Fischer indole synthesis is a classic method for forming the indole ring system.[6] However, it is not without its challenges, particularly concerning substrate scope and side reactions.[7]
Q2: Why is my Fischer indole synthesis failing or resulting in a very low yield?
Several factors can lead to the failure or poor outcome of a Fischer indole synthesis.[1][2]
Causality and Troubleshooting:
-
Substituent Effects: Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to a competing side reaction involving N-N bond cleavage instead of the desired cyclization.[7] This is a known issue in the synthesis of 3-aminoindoles.[7]
-
Recommendation: If you suspect this is the case, consider using a milder acid catalyst or running the reaction at a lower temperature to disfavor the cleavage pathway.[2]
-
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, polyphosphoric acid, HCl) are critical and often need to be optimized empirically.[1][6]
-
Recommendation: Screen a panel of both Brønsted and Lewis acids to find the optimal catalyst for your specific substrates.
-
-
Unstable Hydrazone Intermediate: Some arylhydrazones are unstable and can decompose under strongly acidic conditions.[2]
-
Recommendation: Consider forming the hydrazone in situ under milder conditions before proceeding with the cyclization step.[1]
-
Q3: I'm observing significant side product formation. What are the likely culprits?
Side reactions can significantly reduce the yield and complicate the purification of the desired indole.
Common Side Reactions and Mitigation Strategies:
-
Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[1][2]
-
Mitigation: If possible, use a non-enolizable carbonyl compound. Alternatively, optimizing the reaction temperature and time may minimize the formation of these byproducts.[2]
-
-
N-N Bond Cleavage: As mentioned, this is a significant competing pathway, especially with electron-rich substrates, leading to byproducts such as anilines.[7]
-
Mitigation: The use of Lewis acids like ZnCl₂ or ZnBr₂ can sometimes improve the efficiency of cyclization over cleavage.[7]
-
Buchwald-Hartwig Amination: Forging the Indole-Piperazine C-N Bond
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, making it a staple for attaching a piperazine moiety to an indole ring.[8] However, its success is highly dependent on the careful selection of reaction components.
Q4: My Buchwald-Hartwig amination for N-aryl piperazine synthesis is giving a low yield. What should I investigate?
Low yields in this reaction are a common frustration, often stemming from issues with the catalytic cycle.[3]
Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Q5: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct?
The formation of the bis-arylated product is a frequent selectivity challenge.[9]
Strategies for Promoting Mono-arylation:
-
Stoichiometry Control: Using an excess of piperazine (typically 1.5 to 2.0 equivalents) relative to the aryl halide can statistically favor mono-arylation. However, this may complicate purification.[9]
-
Slow Addition: Slowly adding the aryl halide to the reaction mixture containing an excess of piperazine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second arylation.[9]
-
Protecting Groups: The most robust strategy for ensuring mono-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc group can be removed in a subsequent step.[9]
Q6: I am observing hydrodehalogenation of my aryl halide. What is the cause?
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a known side reaction in palladium-catalyzed cross-coupling reactions.
Potential Causes:
-
Moisture: The presence of water can lead to the protonolysis of key intermediates.
-
β-Hydride Elimination: If the ligand on the palladium is not bulky enough, β-hydride elimination from the amine substrate can occur, leading to the formation of a palladium hydride species that can then reduce the aryl halide.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydro-β-carbolines, a core structure in many indole alkaloids.[10]
Q7: Why are harsh reaction conditions often required for my Pictet-Spengler reaction?
The reactivity of the aromatic ring system is a key determinant of the required reaction conditions.
Explanation:
-
Nucleophilicity of the Indole: The driving force for the reaction is the electrophilicity of the iminium ion formed from the condensation of the amine and the aldehyde.[10] Highly nucleophilic aromatic rings like indole can react under mild conditions. However, less nucleophilic systems may require stronger acids and higher temperatures to facilitate the cyclization.[10]
-
Iminium Ion Formation: The formation of the reactive iminium ion intermediate is acid-catalyzed. In cases where the initial imine is not sufficiently electrophilic, stronger acidic conditions are necessary to promote the formation of the more reactive iminium species.[10]
Part 3: Purification Pitfalls and Solutions
The unique physicochemical properties of indole-piperazine derivatives can present significant purification challenges.[5]
Q8: My piperazine-containing product is an oil and difficult to purify. What are my options?
Oily products can be notoriously difficult to handle and purify.
Purification Strategies for Oily Piperazine Derivatives:
| Technique | Principle | Best For | Potential Pitfalls |
| Salt Formation & Recrystallization | Conversion of the basic piperazine to a crystalline salt (e.g., hydrochloride, fumarate) for purification by recrystallization.[11] | High-purity isolation from non-basic impurities. | May not remove structurally similar basic impurities.[11] |
| Column Chromatography | Separation based on polarity. | Isolating compounds from complex reaction mixtures. | Tailing is common on silica gel due to the basicity of the piperazine moiety.[11] |
| Vacuum Distillation | Separation based on boiling point. | Removing non-volatile impurities from thermally stable compounds. | Not effective for separating compounds with similar boiling points.[11] |
| Solvent Trituration/Washing | Dissolving impurities in a solvent in which the product is insoluble.[11] | Removing greasy, non-polar impurities. | Product may have some solubility in the wash solvent, leading to yield loss. |
Decision Tree for Purifying Oily Piperazine Derivatives
Caption: Decision tree for selecting a purification method for oily piperazine derivatives.
Q9: I'm seeing significant tailing of my compound during silica gel column chromatography. How can I fix this?
Tailing is a common issue when purifying basic compounds like piperazine derivatives on acidic silica gel.[11] This is due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface.[11]
Solutions for Tailing:
-
Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for the active sites on the silica gel.[11]
-
Use of a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a reverse-phase silica gel.
Q10: My final product seems to be retaining water or solvent. How can I effectively dry it?
The hygroscopic nature of many piperazine derivatives means they readily absorb moisture from the atmosphere.[5]
Drying Techniques:
-
High Vacuum: Drying the product under high vacuum for an extended period, often with gentle heating, is the most common method.
-
Lyophilization (Freeze-Drying): This can be very effective for removing water and some organic solvents.
-
Azeotropic Distillation: For removing water, dissolving the product in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and then removing the solvent under reduced pressure can be effective.
Part 4: Detailed Experimental Protocol
Representative Protocol: Buchwald-Hartwig Amination of a Haloindole with N-Boc-piperazine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Haloindole (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add the haloindole, N-Boc-piperazine, and base.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
In a separate vial, under an inert atmosphere, add the palladium pre-catalyst and ligand.
-
Add anhydrous toluene to the vial containing the catalyst and ligand, and stir for a few minutes until a homogeneous solution is formed.
-
Transfer the catalyst solution to the Schlenk flask containing the other reagents.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, often with an eluent containing a small amount of triethylamine to prevent tailing.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. (n.d.). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
- Benchchem. (n.d.). Technical Support Center: Purification of Oily Piperazine Derivatives.
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
- Zhao, H., et al. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters.
- ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Mangiardi, L., et al. (n.d.).
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- Kurt-Kızıldoğan, Z., et al. (2020). Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. AVESİS.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Investigating the Degradation Pathways of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals investigating the chemical stability of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone. Understanding the degradation pathways of a molecule is a critical component of pharmaceutical development, influencing formulation, packaging, storage conditions, and ensuring the safety and efficacy of the final drug product.[1][2] This document provides in-depth, practical guidance in a question-and-answer format, addressing specific issues you may encounter during your stability and forced degradation studies.
Part 1: Foundational Understanding - Predicted Degradation Pathways
Q: What are the most likely degradation pathways for this compound based on its chemical structure?
A: The structure of this compound contains three key functional regions prone to chemical degradation: the indole ring system, the tertiary amine of the piperazine moiety, and the amide-like methanone linker. Based on established chemical principles, we can predict several primary degradation pathways.[3]
-
Oxidative Degradation: Oxidation is a common degradation route for electron-rich systems like indoles and tertiary amines.[3]
-
Indole Ring Oxidation: The pyrrole portion of the indole nucleus is susceptible to oxidation. This can lead to the formation of oxindole or isatin derivatives through hydroxylation at the C2 and C3 positions.[4] Further oxidative stress could result in the cleavage of the pyrrole ring.
-
Piperazine N-Oxidation: The tertiary amine in the 4-methylpiperazine ring is a prime target for oxidation, leading to the formation of a stable N-oxide.
-
-
Hydrolytic Degradation: Hydrolysis involves the cleavage of chemical bonds by water and is highly dependent on pH.[5]
-
Amide Bond Cleavage: The amide bond linking the indole-2-carbonyl moiety to the piperazine ring is the most probable site for hydrolysis.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, this bond can cleave to yield indole-2-carboxylic acid and 1-methylpiperazine.
-
Base-Catalyzed Hydrolysis: Alkaline conditions can similarly promote the cleavage of the amide bond, yielding the same primary degradation products.
-
-
-
Photolytic Degradation: The indole ring is a known chromophore that absorbs UV radiation, making the molecule susceptible to photodegradation.[6][7]
-
Mechanism: Upon absorbing light, the molecule can enter an excited state, leading to the formation of reactive radical species. This can initiate a cascade of reactions, including dimerization, oxidation (photo-oxidation), or complex rearrangements. Studies on other indole-containing molecules have shown that photolytic stress can lead to hydroxylation and dechlorination (if applicable).[8]
-
The following diagram illustrates these predicted primary degradation pathways.
Caption: General experimental workflow for forced degradation studies. [9]
Protocol 1: Forced Degradation Experimental Conditions
This table provides recommended starting conditions. These should be optimized to achieve the target 5-20% degradation.
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale & Causality |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 - 8 hours | To promote the hydrolysis of the amide bond. Heat accelerates the reaction. [9] |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2 - 8 hours | To promote base-catalyzed hydrolysis of the amide bond. [9] |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | To induce oxidation at the indole and piperazine nitrogen sites. [9] |
| Thermal (Solid) | Dry Heat Oven | 80°C | 48 hours | To assess the intrinsic thermal stability of the solid-state drug substance. |
| Thermal (Solution) | Reflux in H₂O | 80°C | 24 hours | To assess thermal stability in solution, which may differ from solid state. |
| Photolytic (ICH Q1B) | UV/Vis Light Chamber | Room Temp | Per ICH Q1B guidelines | To evaluate degradation from light exposure, targeting the indole chromophore. [1] |
Self-Validation Check: For each condition, run a control sample (drug substance in the same solvent system, stored at ambient temperature and protected from light) to differentiate stress-induced degradation from simple solution instability.
Part 3: Troubleshooting Guide
Q: I'm encountering issues with my degradation study. What are the common problems and solutions?
A: Troubleshooting is a standard part of the process. Here are common scenarios and actionable solutions.
Caption: A troubleshooting workflow for common forced degradation issues. [9]
| Issue | Probable Cause | Recommended Action |
|---|---|---|
| No or minimal degradation (<5%) | Stress conditions are too mild. | Systematically increase the severity: raise the temperature, increase the concentration of the stressor (e.g., from 0.1 M to 1 M HCl), or extend the exposure time. [10] |
| Excessive degradation (>20%) or complete loss of parent | Stress conditions are too harsh, potentially creating irrelevant secondary degradants. | Reduce the severity of the conditions: lower the temperature, decrease the stressor concentration, or shorten the exposure time. The goal is to model degradation, not destroy the molecule. [2] |
| Poor separation between parent and degradant peaks | The analytical method is not "stability-indicating." | Optimize the HPLC method. Try modifying the mobile phase gradient, changing the pH of the aqueous phase (which can alter the retention of ionizable compounds), or screening different column stationary phases (e.g., C18, Phenyl-Hexyl, Cyano). [11] |
| Poor mass balance (<95%) | Degradants are not being detected or quantified correctly. | This could be due to degradants having a different UV response factor, being non-UV active, being volatile, or irreversibly adsorbing to the column. Use a universal detector like a Charged Aerosol Detector (CAD) or ensure your MS is scanning a wide mass range to find missing components. |
Part 4: FAQs
Q1: What is a "stability-indicating method" and why is it critical?
A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients. [10]It is critical because it ensures that the measured decrease in the active pharmaceutical ingredient (API) is real and that all significant degradants are separated and accounted for, which is fundamental to determining the shelf-life and stability of the drug product. [12]
Q2: How do I perform a mass balance calculation and what does it tell me?
Mass balance is an essential part of a forced degradation study. It confirms that the amount of API that has degraded is accounted for by the amount of degradation products formed. Ideally, the sum of the assay value of the API and the levels of all degradants should be close to 100% of the initial API concentration. [1]A poor mass balance (e.g., <95%) suggests that not all degradants are being detected, which requires further investigation.
Q3: What are some common, structurally confirmed degradation products of the indole ring itself?
Beyond the predicted pathways, studies on indole degradation have identified specific metabolites. For instance, microbial degradation of indole is known to proceed through successive hydroxylation to form oxindole and then isatin (indole-2,3-dione) before the pyrrole ring is cleaved. [4]These structures are valuable targets to look for during MS analysis of your stressed samples.
Q4: Can formulation excipients affect the degradation pathways?
Absolutely. Excipients are not always inert and can react with the drug substance, catalyzing or participating in unique degradation pathways. [10]Therefore, forced degradation studies should also be performed on the final drug product, not just the drug substance. This helps to identify potential drug-excipient incompatibilities.
References
- BenchChem. (2025). Mitigating degradation of indole compounds during storage and analysis. BenchChem.
- Merabet, S., Bouzaza, A., & Wolbert, D. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters. Journal of Hazardous Materials.
- Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited.
- Merabet, S., Bouzaza, A., & Wolbert, D. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO{sub 2} process-Influence of some operating parameters. Journal of Hazardous Materials.
- Wang, Y., et al. (2024). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. NIH National Library of Medicine.
- The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
- Journal of Chromatographic Science. (2025). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Oxford Academic.
- Pharmaffiliates. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaffiliates.
- Shit, S., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Nature Communications.
- International Journal of Novel Research and Development. (2023). Degradation Profiling of Pharmaceuticals: A Review. IJNRD.
- Gu, Y., et al. (2014). Degradation of substituted indoles by an indole-degrading methanogenic consortium. NIH National Library of Medicine.
- Journal of Advanced Pharmacy Education & Research. (2014). Development of forced degradation and stability indicating studies of drugs—A review. JAPER.
- MedCrave. (2016). Forced Degradation Studies. MedCrave online.
- Chocholouš, P., et al. (2018). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Molecules.
- International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. IJTSRD.
- BioPharm International. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO{sub 2} process-Influence of some operating parameters (Journal Article) | ETDEWEB [osti.gov]
- 8. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. researchgate.net [researchgate.net]
- 12. ijtsrd.com [ijtsrd.com]
Technical Support Center: (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone Experiments
Welcome to the technical support center for (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, characterization, and experimental application of this indole-2-carboxamide derivative. My goal is to provide you with not just solutions, but also the underlying scientific principles to empower your research.
Section 1: Synthesis & Purification Troubleshooting
The synthesis of this compound is typically achieved via an amide coupling reaction between indole-2-carboxylic acid and 1-methylpiperazine. While straightforward in principle, several factors can influence the success of the reaction.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yield is a frequent issue stemming from incomplete reactions, degradation of materials, or inefficient purification. Let's break down the causality.
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Cause 1: Inefficient Amide Coupling. The activation of the carboxylic acid is the most critical step. If the activating agent is suboptimal or has degraded, the reaction will not proceed to completion.
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Solution: Carbonyldiimidazole (CDI) is a common and effective coupling reagent for this type of synthesis.[1] An alternative, highly efficient coupling system is using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions and improve yields.[2] Ensure your coupling reagents are fresh and stored under anhydrous conditions.
-
-
Cause 2: Competing Side Reactions. The N-H of the indole ring is weakly nucleophilic and can potentially react with the activated carboxylic acid, leading to undesired oligomers, although this is less common than incomplete reaction.
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Solution: Running the reaction at controlled temperatures (e.g., starting at 0 °C and slowly warming to room temperature) can minimize side reactions.[1] Using a highly efficient coupling agent ensures the reaction with the more nucleophilic piperazine is much faster, kinetically favoring your desired product.
-
-
Cause 3: Purification Losses. The product is a basic compound. Adhesion to silica gel during column chromatography can lead to significant loss of material.
-
Solution: When performing column chromatography, consider pre-treating your silica gel with a small amount of triethylamine (~1%) in your eluent system (e.g., dichloromethane/methanol). This neutralizes the acidic silica surface, preventing your basic product from tailing or irreversibly binding.
-
Q2: I am observing an unexpected side product that is difficult to separate. What could it be?
The most likely side product, besides unreacted starting material, is the result of a double acylation or a reaction involving impurities.
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Potential Side Product: If your indole-2-carboxylic acid starting material contains any di-acid impurities, or if the reaction conditions are forced (e.g., very high heat), you might form a bis-acylated piperazine species, although this is sterically hindered. A more plausible impurity arises from the 1-methylpiperazine starting material.
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Root Cause Analysis: Commercial 1-methylpiperazine can sometimes contain piperazine as an impurity. This would lead to the formation of a bis-(1H-indol-2-yl-carbonyl)piperazine, a much larger and less polar molecule that could complicate purification.
-
Validation & Solution: Always verify the purity of your starting materials via NMR or GC-MS before starting the reaction. If you suspect the presence of a bis-acylated impurity, its higher molecular weight should be easily identifiable by LC-MS analysis. Purification can be achieved by carefully optimizing your column chromatography gradient.
Q3: How do I effectively purify the final compound?
Purification is critical for obtaining reliable data in subsequent biological assays. Column chromatography is the most common method.
-
Recommended Protocol: Flash column chromatography on silica gel is highly effective.
-
Eluent System: A gradient of methanol in dichloromethane (DCM) is a good starting point. For example, begin with 100% DCM and gradually increase the methanol concentration from 0% to 10%.
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Additive: As mentioned, adding 0.5-1% triethylamine (Et3N) to your eluent system is crucial to prevent peak tailing and improve recovery of your basic compound.
-
Monitoring: Use TLC (Thin Layer Chromatography) to monitor the separation, staining with potassium permanganate or visualizing under UV light.
-
If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an excellent final purification step to achieve high purity.
Section 2: Characterization & Purity Analysis
Confirming the identity and purity of your synthesized compound is non-negotiable. Here are the expected analytical signatures.
| Property | Expected Value | Source |
| Molecular Formula | C₁₄H₁₇N₃O | [3] |
| Molecular Weight | 243.30 g/mol | [4] |
| Monoisotopic Mass | 243.1372 Da | [4] |
| Appearance | Typically an off-white to pale yellow solid. |
| Analytical Data | Expected Characteristics |
| ¹H NMR | (Approximate shifts in CDCl₃ or DMSO-d₆) • Indole N-H: Broad singlet, ~8.5-11.5 ppm. • Indole Aromatic-H: Multiplets, ~6.8-7.7 ppm. • Piperazine-H: Broad multiplets, ~3.5-4.0 ppm and ~2.4-2.8 ppm. • N-Methyl-H: Singlet, ~2.3 ppm. |
| ¹³C NMR | (Approximate shifts) • Amide Carbonyl (C=O): ~160-165 ppm. • Indole Carbons: ~100-140 ppm. • Piperazine Carbons: ~40-55 ppm. • N-Methyl Carbon: ~46 ppm. |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z ≈ 244.14. |
| IR Spectroscopy | • N-H Stretch (Indole): ~3300-3400 cm⁻¹. • C=O Stretch (Amide): Strong absorbance around ~1630 cm⁻¹. |
Q2: My NMR spectrum shows broad peaks for the piperazine protons. Is this normal?
Yes, this is very common and often expected.
-
Causality - Conformational Exchange: The piperazine ring exists in a dynamic equilibrium between two chair conformations. At room temperature, the rate of this interconversion can be on the same timescale as the NMR experiment, leading to broadening of the signals for the axial and equatorial protons. This phenomenon is well-documented for substituted piperazines.[5]
-
Troubleshooting:
-
Variable Temperature (VT) NMR: Acquiring the spectrum at a lower temperature (e.g., -20 °C) can slow down the conformational exchange, resulting in sharper, distinct signals for the axial and equatorial protons. Conversely, heating the sample (e.g., to 50 °C) can accelerate the exchange, causing the broad peaks to coalesce into a sharper, time-averaged signal.
-
Solvent Effects: The choice of NMR solvent can sometimes influence the rate of exchange and therefore the peak shape.
-
Section 3: Experimental Use & Assay Development FAQs
Using the compound in biological systems presents a new set of challenges, primarily related to solubility and stability. Indole-2-carboxamides are widely explored for their biological activities, making proper handling critical.[6][7]
Q1: The compound is not dissolving in my aqueous assay buffer (e.g., PBS). What can I do?
This is the most common hurdle in biological testing. The indole moiety is hydrophobic, while the methylpiperazine group adds some polarity. Direct dissolution in aqueous buffers is often unsuccessful.
-
Standard Practice: Prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer.
-
Primary Stock: Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 10-50 mM). The compound should be readily soluble in DMSO.
-
Serial Dilutions: Perform serial dilutions from this primary stock to create working stocks, which can then be added to your final assay medium.
-
-
Critical Consideration: Be mindful of the final concentration of the organic solvent (e.g., DMSO) in your assay. Most cell-based assays can tolerate up to 0.5% DMSO, but this must be validated. Always include a "vehicle control" (buffer with the same final DMSO concentration but without your compound) in your experiments to account for any solvent effects.
Q2: I am getting inconsistent results in my biological assays. What should I check?
Inconsistent results often point to issues with compound purity, stability, or handling.
-
Checklist for Reproducibility:
-
Purity Confirmation: Re-verify the purity of your compound batch using HPLC or LC-MS. Impurities can have their own biological effects, leading to confounding results. A purity of >98% is recommended for in-vitro assays.
-
Compound Stability: The indole ring can be susceptible to oxidation. Is your compound degrading in the assay medium over the course of the experiment? You can check this by incubating your compound in the assay buffer for the duration of the experiment, then analyzing the sample by LC-MS to see if the parent compound is still present.
-
Solubility & Precipitation: At higher concentrations in aqueous media, your compound may be precipitating out of solution, leading to a lower effective concentration and variable results. Visually inspect your assay plates for any signs of precipitation. If suspected, consider lowering the highest tested concentration.
-
Pipetting Accuracy: When working with potent compounds and making serial dilutions, small errors in pipetting can lead to large variations in the final concentration. Ensure your pipettes are calibrated.
-
Q3: How should I store the compound (solid and in solution) to ensure its stability?
Proper storage is essential to maintain the integrity of your compound.
-
Solid Form: Store the solid compound in a tightly sealed vial, protected from light, at -20°C. The addition of a desiccant can help prevent degradation from moisture.
-
Solution (DMSO Stock): Store stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can introduce moisture and potentially lead to compound degradation or precipitation.
Section 4: Standard Operating Protocols
Protocol 1: Synthesis via CDI-Mediated Amide Coupling
This protocol is a standard procedure and should be adapted and optimized based on laboratory conditions.
-
Activation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Indole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 1-2 hours at room temperature. The reaction can be monitored by TLC to observe the consumption of the starting acid.
-
Coupling: In a separate flask, dissolve 1-methylpiperazine (1.2 eq) in a small amount of the same anhydrous solvent.
-
Cool the activated acid mixture to 0°C in an ice bath.
-
Add the 1-methylpiperazine solution dropwise to the activated acid mixture.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Work-up: Quench the reaction with water. Extract the aqueous layer with an organic solvent like Ethyl Acetate or DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using the column chromatography protocol described in Section 1, Q3.
Section 5: Visual Guides
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// Solutions sol_sm [label="Purity OK?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_reagents [label="Reagents Active?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_conditions [label="Try lower temp (0°C to RT)\nExtend reaction time (24h)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_purification [label="Add Et3N to eluent\nOptimize gradient", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// End end_ok [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad_sm [label="Source pure\nstarting materials", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; end_bad_reagents [label="Use fresh bottle\nof coupling agent", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> check_sm; check_sm -> sol_sm; sol_sm -> check_reagents [label="Yes"]; sol_sm -> end_bad_sm [label="No"];
check_reagents -> sol_reagents; sol_reagents -> check_conditions [label="Yes"]; sol_reagents -> end_bad_reagents [label="No"];
check_conditions -> sol_conditions; sol_conditions -> check_purification; check_purification -> sol_purification; sol_purification -> end_ok; } dot Caption: A logical workflow for troubleshooting low synthesis yield.
References
-
(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone - PubChem . Source: PubChem, National Center for Biotechnology Information. [Link]
-
1H-INDOL-2-YL(4-METHYLPIPERAZIN-1-YL)METHANONE - precisionFDA . Source: precisionFDA, U.S. Food and Drug Administration. [Link]
-
furan-2-yl-[4-(1H-indol-3-ylmethyl)piperazin-4-ium-1-yl]methanone - Angene Chemical . Source: Angene Chemical. [Link]
-
A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone . Source: Oriental Journal of Chemistry. [Link]
-
Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity . Source: PMC, National Institutes of Health. [Link]
-
Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist . Source: ResearchGate. [Link]
-
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) . Source: Journal of Medicinal Chemistry, ACS Publications. [Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity . Source: PMC, National Institutes of Health. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines . Source: MDPI. [Link]
-
Indole‐2‐carboxamides as New Anti‐Mycobacterial Agents: Design, Synthesis, Biological Evaluation and Molecular Modeling against mmpL3 . Source: ResearchGate. [Link]
-
methanone . Source: MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. GSRS [precision.fda.gov]
- 4. (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone | C14H17N3O | CID 24271819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing and Deconvoluting Off-Target Effects of Indol-2-yl Methanone Compounds
Welcome to the technical support center for researchers utilizing indol-2-yl methanone compounds. This guide is designed to provide drug development professionals, researchers, and scientists with field-proven insights and actionable protocols to anticipate, identify, and mitigate off-target effects. The inherent structural features of the indol-2-yl methanone scaffold, particularly its role as a privileged structure in targeting ATP-binding sites, make a thorough understanding of selectivity crucial for successful research and development.[1][2] This resource provides a logical workflow, from proactive design strategies to reactive troubleshooting when unexpected experimental outcomes arise.
Part 1: Foundational Understanding of Off-Target Effects
Off-target effects occur when a compound interacts with unintended biological molecules, leading to unforeseen physiological responses, toxicity, or misleading experimental data.[3][4][5] For ATP-competitive inhibitors like many indol-2-yl methanone derivatives, the high conservation of the ATP-binding pocket across the human kinome presents a significant challenge, making broad selectivity screening a critical step in development.[6]
Frequently Asked Questions: The Basics
Q1: What makes the indol-2-yl methanone scaffold prone to off-target effects, particularly within the kinome?
A1: The indole nucleus is a versatile scaffold adept at forming key interactions within the ATP-binding pocket of protein kinases, such as hydrogen bonds.[1][7] Given that over 500 human kinases share a structurally conserved ATP-binding site, a compound designed for one kinase can often bind to many others with varying affinity.[6] This promiscuity can lead to a range of cellular effects unrelated to the primary target, complicating data interpretation.[6][8]
Q2: My compound is highly potent in a biochemical assay with a purified enzyme, but its effect in cell-based assays is much weaker or shows unexpected toxicity. Why?
A2: This is a classic drug development challenge with several potential causes.[9]
-
Competition with Intracellular ATP: Biochemical assays are often run at low, sometimes micromolar, ATP concentrations. In contrast, intracellular ATP levels are in the millimolar range (1-10 mM). This high concentration of the natural substrate can outcompete your inhibitor in a cellular environment, reducing its apparent potency.[9][10]
-
Cellular Permeability and Efflux: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Alternatively, it could be a substrate for efflux pumps (like P-glycoprotein), which actively remove it from the cell.[9]
-
Off-Target Toxicity: The observed toxicity may be entirely independent of your primary target. The compound could be inhibiting other essential kinases or proteins, leading to cell death before you can observe the desired on-target phenotype.[11]
Part 2: Proactive Strategies for Minimizing Off-Target Effects
The most effective way to deal with off-target effects is to prevent them. This involves both computational prediction and rational medicinal chemistry.
Diagram: Proactive Selectivity Workflow
This diagram outlines a workflow for integrating computational and medicinal chemistry strategies early in the discovery process to enhance compound selectivity.
Caption: Decision tree for differentiating on-target vs. off-target cellular effects.
Frequently Asked Questions: Investigation & Deconvolution
Q5: What is the first experimental step to determine if an observed phenotype is due to an off-target effect?
A5: The gold standard is to use a second, structurally unrelated inhibitor that is known to be potent and selective for your primary target. [11]If this second compound produces the same phenotype, it strongly suggests the effect is on-target. If it does not, the phenotype is likely caused by an off-target interaction of your original compound. [11]Genetic approaches, such as overexpressing a drug-resistant mutant of the target, can also serve as a powerful validation tool. [9] Q6: I suspect an off-target effect. What methods can I use to identify the unknown target(s)?
A6: This process is called target deconvolution or target identification. [12][13]Several powerful techniques are available:
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Biochemical Profiling (Kinome Scanning): This is the most direct approach for kinase inhibitors. Your compound is tested against a large panel of hundreds of purified kinases to generate a selectivity profile. This can quickly identify unintended kinase targets. [10][14][15][16]* Cellular Thermal Shift Assay (CETSA): This method assesses target engagement directly in intact cells or cell lysates. [17][18]It is based on the principle that a protein becomes more resistant to heat-induced denaturation when a ligand is bound. [19][20][21]When coupled with mass spectrometry (CETSA-MS), it can identify which proteins in the entire proteome are stabilized by your compound, revealing both on- and off-targets in an unbiased manner.
-
Phenotypic Screening: This approach involves testing the compound in various cellular models or against whole-genome libraries (e.g., using CRISPR-Cas9) to find genetic perturbations that mimic or alter the compound's effect. [8][22][23]This can provide clues about the pathway, and ultimately the target, your compound is modulating. [8]
Data Presentation: Comparison of Target Deconvolution Methods
| Method | Principle | Throughput | Key Advantage | Key Limitation |
| Kinome Profiling | Measures inhibition of a large panel of purified kinases in a biochemical assay. [14] | High | Directly quantifies potency against hundreds of kinases; excellent for kinase inhibitors. | Biochemical context; misses non-kinase targets and cellular effects (e.g., permeability). [9] |
| CETSA-MS | Identifies proteins stabilized against thermal denaturation by the compound in a cellular context. [17][19] | Low | Unbiased, proteome-wide screen in a physiological context; confirms intracellular engagement. | Technically demanding, requires specialized mass spectrometry equipment and expertise. |
| Affinity Chromatography-MS | Uses an immobilized version of the compound to "pull down" binding partners from cell lysate for identification by mass spectrometry. | Medium | Can identify direct binding partners, including those with lower affinity. | Immobilizing the compound can create steric hindrance; may identify non-specific binders. |
| Phenotypic/Genetic Screening | Identifies genetic modifications (e.g., CRISPR knockout) that alter cellular sensitivity to the compound. [12][23] | High | Identifies functionally relevant pathways and targets; does not require direct binding. | Identifies functional pathway members, which may not be the direct binding target. [8] |
Part 4: Key Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol provides a method to validate the engagement of a specific target protein by an indol-2-yl methanone compound inside intact cells.
Objective: To determine if the compound stabilizes its intended target protein against thermal denaturation.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Indol-2-yl methanone compound (and vehicle, e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR plate or strips
-
Thermal cycler
-
Microcentrifuge
-
Lysis buffer (e.g., RIPA buffer) with inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Treatment: a. Plate cells and grow to ~80% confluency. b. Treat cells with the desired concentration of the indol-2-yl methanone compound or an equivalent volume of vehicle (DMSO). Incubate under normal culture conditions for 1-2 hours.
-
Heating Step: a. Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Place the PCR tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. Include a 37°C control.
-
Cell Lysis and Protein Extraction: a. After heating, lyse the cells by adding lysis buffer and incubating on ice, followed by freeze-thaw cycles or sonication. b. Pellet the aggregated/precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. c. Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantification and Analysis: a. Determine the protein concentration of each sample using a BCA assay. b. Normalize the volume of each sample to ensure equal protein loading for SDS-PAGE. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and probe with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody. e. Develop the blot using an ECL substrate and capture the image.
-
Data Interpretation: a. Quantify the band intensity for each temperature point for both the vehicle- and compound-treated samples. b. Plot the relative band intensity against temperature. A shift of the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates target stabilization and therefore, engagement. [17][19]
References
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Science. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health (NIH). [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). [Link]
-
Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. National Center for Biotechnology Information (NCBI). [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. [Link]
-
Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. [Link]
-
Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]
-
Phenotypic screening - Wikipedia. Wikipedia. [Link]
-
Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]
-
Target deconvolution techniques in modern phenotypic profiling. National Center for Biotechnology Information (NCBI). [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective (PDF). Future Science. [Link]
-
From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Journal of Cancer Therapy and Immunology. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Computational Prediction of Drug-Target Interactions via Ensemble Learning. Springer Link. [Link]
-
Kinase Profiling Services. Luceome Biotechnologies. [Link]
-
Kinase Panel Profiling. Pharmaron. [Link]
-
Revealing Drug-Target Interactions with Computational Models and Algorithms. MDPI. [Link]
-
Computational/in silico methods in drug target and lead prediction. National Center for Biotechnology Information (NCBI). [Link]
-
Machine Learning for Drug-Target Interaction Prediction. MDPI. [Link]
-
Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. [Link]
-
Bis(1H-2-indolyl)methanones as a novel class of inhibitors of the platelet-derived growth factor receptor kinase. National Center for Biotechnology Information (NCBI). [Link]
-
How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Innovative Strategies in Cancer Therapy. MDPI. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules (Frontiers). Frontiers. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules (PubMed). National Center for Biotechnology Information (NCBI). [Link]
-
bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. [Link]
-
Tools for experimental and computational analyses of off-target editing by programmable nucleases. National Center for Biotechnology Information (NCBI). [Link]
-
Regioselective Reaction of 2-Indolylmethanols with Enamides. National Center for Biotechnology Information (NCBI). [Link]
-
A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
Sources
- 1. (1H-Indol-2-yl)(1H-indol-3-yl)methanone|114648-67-8 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Bis(1H-2-indolyl)methanones as a novel class of inhibitors of the platelet-derived growth factor receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. assayquant.com [assayquant.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 13. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. assayquant.com [assayquant.com]
- 16. pharmaron.com [pharmaron.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. annualreviews.org [annualreviews.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]
- 23. technologynetworks.com [technologynetworks.com]
Technical Support Center: Enhancing the Oral Bioavailability of Piperazine-Containing Compounds
Welcome to the technical support center dedicated to addressing the challenges associated with enhancing the oral bioavailability of piperazine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. The unique properties of the piperazine ring, while often beneficial for solubility and target engagement, can also present specific hurdles in achieving optimal oral absorption. This resource aims to equip you with the knowledge to navigate these challenges effectively.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you might encounter, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.
Issue 1: My piperazine compound exhibits poor aqueous solubility.
Root Cause Analysis:
Poor aqueous solubility is a common challenge for many drug candidates, including piperazine derivatives. The overall lipophilicity of the molecule, crystalline structure (polymorphism), and the pKa of the piperazine nitrogens in relation to the pH of the gastrointestinal (GI) tract are critical factors. The piperazine ring itself, with its two nitrogen atoms, can contribute to aqueous solubility, but extensive substitutions on the ring can significantly increase lipophilicity, leading to poor dissolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor aqueous solubility.
Step-by-Step Protocols:
-
pH-Dependent Solubility Profiling:
-
Objective: To understand how the solubility of your compound changes across the physiological pH range of the GI tract (pH 1.2 to 6.8).
-
Protocol:
-
Prepare a series of buffers representing gastric (pH 1.2) and intestinal (pH 4.5, 6.8) conditions.
-
Add an excess amount of your piperazine compound to each buffer.
-
Agitate the samples at a constant temperature (e.g., 37°C) until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
-
Salt Formation:
-
Objective: To increase the dissolution rate and apparent solubility by creating a salt form of the piperazine compound. Piperazine is a base and can readily form salts with pharmaceutically acceptable acids.
-
Protocol:
-
Select a range of pharmaceutically acceptable acids (e.g., hydrochloride, citrate, tartrate, mesylate).
-
Dissolve the piperazine compound in a suitable organic solvent.
-
Add a stoichiometric amount of the selected acid, also dissolved in a suitable solvent.
-
Isolate the resulting salt by precipitation or evaporation.
-
Characterize the salt form using techniques like XRPD, DSC, and TGA.
-
Evaluate the solubility and dissolution rate of the salt form compared to the free base.
-
-
-
Formulation Strategies:
-
If pH adjustment and salt formation are insufficient, consider advanced formulation approaches such as solid dispersions, lipid-based formulations (e.g., SEDDS), and particle size reduction (micronization or nanonization).
-
Issue 2: My compound has good solubility but low oral bioavailability.
Root Cause Analysis:
When a compound is soluble but still exhibits poor oral bioavailability, the primary culprits are often poor membrane permeability, extensive first-pass metabolism, or efflux by intestinal transporters.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for good solubility but low bioavailability.
Step-by-Step Protocols:
-
Caco-2 Permeability Assay:
-
Objective: To assess the intestinal permeability of your compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Protocol:
-
Culture Caco-2 cells on permeable supports until they form a confluent monolayer.
-
For a bidirectional assay, add the compound to either the apical (AP) or basolateral (BL) side of the monolayer.
-
At specified time points, sample the receiver compartment and analyze the compound concentration.
-
Calculate the apparent permeability coefficient (Papp) in both directions (AP to BL and BL to AP).
-
An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests the compound is a substrate for efflux transporters.
-
To confirm the involvement of specific transporters, repeat the assay in the presence of known inhibitors (e.g., verapamil for P-gp).
-
-
-
Metabolic Stability Assessment:
-
Objective: To determine the susceptibility of your compound to metabolism by liver enzymes, which is a key indicator of first-pass metabolism. Piperazine-containing compounds are often metabolized by cytochrome P450 enzymes.
-
Protocol:
-
Incubate your compound at a known concentration with human liver microsomes or hepatocytes in the presence of NADPH (for CYP-mediated metabolism).
-
At various time points, quench the reaction and analyze the remaining concentration of the parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). High clearance suggests a high potential for first-pass metabolism.
-
-
Issue 3: High inter-individual variability in pharmacokinetic studies.
Root Cause Analysis:
High variability can stem from several factors, including genetic polymorphisms in metabolizing enzymes (e.g., CYP2D6, which is known to metabolize some piperazine derivatives), interactions with co-administered drugs, or food effects.
Troubleshooting Steps:
-
CYP Reaction Phenotyping: Identify the specific CYP isozymes responsible for metabolizing your compound. If a polymorphic enzyme like CYP2D6 is a major contributor, this could explain the variability.
-
Food Effect Studies: Conduct in vivo pharmacokinetic studies in both fasted and fed states to determine if the presence of food significantly alters absorption.
-
Drug-Drug Interaction Screening: Evaluate your compound as both a potential inhibitor and inducer of major CYP enzymes to anticipate potential interactions with other medications.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of a piperazine-containing compound that influence its oral bioavailability?
The oral bioavailability of piperazine-containing compounds is influenced by a balance of several physicochemical properties:
-
pKa: The two nitrogen atoms in the piperazine ring give it two pKa values, making its ionization state pH-dependent. This affects its solubility and permeability across different segments of the GI tract.
-
Lipophilicity (LogP/LogD): While some lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility. The substituents on the piperazine ring are major determinants of the overall lipophilicity.
-
Solubility: As a prerequisite for absorption, adequate solubility in the GI fluids is essential.
-
Molecular Weight (MW): Generally, compounds with lower molecular weight tend to have better permeability.
-
Hydrogen Bonding Capacity: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, which can influence interactions with transporters and metabolizing enzymes.
Q2: What are the common metabolic pathways for piperazine-containing drugs?
Piperazine-containing drugs undergo various metabolic transformations, primarily mediated by cytochrome P450 enzymes. Common pathways include:
-
N-dealkylation: Removal of substituents from one of the piperazine nitrogens.
-
Aromatic hydroxylation: If the compound contains aromatic rings.
-
Oxidation of the piperazine ring: This can lead to the formation of various oxidized metabolites and potentially reactive iminium ions.
-
Ring opening: Cleavage of the piperazine ring. The major CYP isozymes involved are often CYP3A4 and CYP2D6. For example, Buspirone is primarily metabolized by CYP3A4.
Q3: How can the Biopharmaceutical Classification System (BCS) guide the development of piperazine compounds?
The BCS classifies drugs based on their aqueous solubility and intestinal permeability.
| BCS Class | Solubility | Permeability | Primary Challenge for Piperazine Compounds | Recommended Strategies |
| I | High | High | Generally not a major issue. | Standard immediate-release dosage forms. |
| II | Low | High | Poor dissolution is the rate-limiting step. | Solubility enhancement: salt formation, particle size reduction, solid dispersions. |
| III | High | Low | Poor permeability limits absorption. | Permeation enhancers, prodrug approaches. |
| IV | Low | Low | Both poor solubility and permeability are challenges. | Combination of solubility and permeability enhancement strategies. |
Q4: What are the pros and cons of different formulation strategies for enhancing the bioavailability of piperazine compounds?
| Strategy | Pros | Cons |
| Salt Formation | Simple, cost-effective, can significantly improve dissolution rate. | Potential for conversion back to the less soluble free base in the GI tract, hygroscopicity issues. |
| Solid Dispersions | Can create amorphous forms with greatly enhanced solubility and dissolution. | Potential for physical instability (recrystallization), manufacturing challenges (e.g., hot-melt extrusion, spray drying). |
| Lipid-Based Formulations (e.g., SEDDS) | Can enhance solubility and permeability, may reduce first-pass metabolism by promoting lymphatic uptake. | Potential for drug precipitation upon dispersion, limited drug loading, chemical stability issues. |
| Particle Size Reduction (Nanonization) | Increases surface area for dissolution without altering the solid-state properties. | Can be a high-energy process, potential for particle aggregation. |
Q5: What in vitro models are most useful for predicting the oral bioavailability of piperazine-containing compounds?
A combination of in vitro models is recommended for a comprehensive assessment:
-
Solubility assays: pH-dependent solubility profiling provides foundational information.
-
Dissolution testing: Biorelevant dissolution media (e.g., FaSSIF, FeSSIF) can provide more in vivo relevant dissolution data.
-
Permeability assays: Caco-2 or MDCK cell monolayers are the gold standard for assessing intestinal permeability and efflux.
-
In vitro metabolism models: Human liver microsomes and hepatocytes are used to evaluate metabolic stability and identify key metabolizing enzymes.
By systematically applying these troubleshooting guides and understanding the underlying principles outlined in the FAQs, researchers can more effectively address the challenges of enhancing the oral bioavailability of piperazine-containing compounds.
References
-
Dixit, A. R., Rajput, S. J., & Patel, S. G. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Retrieved from [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025). ResearchGate. Retrieved from [Link]
- Shafiq, S., Shakeel, F., Talegaonkar, S., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PPAR Research, 2007, 89234.
-
An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). ResearchGate. Retrieved from [Link]
- Wang, Y., Zhang, D., Liu, Z., Liu, G., & Duan, C. (2019). Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery. Molecules, 24(8), 1519.
- Li, P., Gui, N., & Li, H. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(8), 2291-2300.
- Vitale, P., & Scilimati, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5788.
-
Pramesti, Y., Zaini, E., & Halim, A. (2021). Recent strategies for improving solubility and oral bioavailability of piperine. ResearchGate. Retrieved from [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). ResearchGate. Retrieved from [Link]
-
Sethia, S. (n.d.). Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutical Intelligencer. Retrieved from [Link]
- Nguyen, A. T., Gentry, J., & Kothapalli, C. R. (2019). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Biomaterials Science & Engineering, 6(1), 535-544.
-
Metabolic interactions with piperazine-based 'party pill' drugs. (2010). ResearchGate. Retrieved from [Link]
-
Buspirone. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Prioritizing oral bioavailability in drug development strategies. (2024). Taylor & Francis. Retrieved from [Link]
-
Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. (2007). ResearchGate. Retrieved from [Link]
-
The medicinal chemistry of piperazines: A review. (n.d.). Scilit. Retrieved from [Link]
- Design Principles of Oral Nanomedicines to Overcome the Delivery Barriers. (2023). ACS Nano, 17(18), 17531-17562.
- Stella, V. J. (2004). Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. Journal of medicinal chemistry, 47(25), 6189-91.
- Ruiz-Garcia, A., Bermejo, M., Moss, A., & Casabo, V. G. (2008). Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. Pharmaceutical research, 25(11), 2548-60.
- Kumar, R., Singh, V., Devi, S., & Kumar, D. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
- Goel, K. K., Singh, K., Sharma, S., Luxami, V., & Paul, K. (2025). A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this Privileged Scaffold. Synlett, 36(18), 2802-2818.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 15(3), 859.
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved from [Link]
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology, 397(1), 1-28.
-
First-Pass Effect. (2023). In StatPearls. NCBI Bookshelf. Retrieved from [Link]
- Dargan, P. I., & Wood, D. M. (2012). Current Awareness of Piperazines: Pharmacology and Toxicology. Drug testing and analysis, 4(7-8), 589-95.
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2023). Pharmaceuticals, 16(10), 1438.
-
Piperazine. (n.d.). In PubChem. National Institutes of Health. Retrieved from [Link]
- Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2023). Pharmaceutics, 15(8), 2095.
- Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. (2022). Frontiers in Pharmacology, 13, 1022204.
-
Oral Formulation Approaches for Different Stages of Clinical Studies. (n.d.). Retrieved from [Link]
-
Kumar, R., Singh, V., Devi, S., & Kumar, D. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science Publishers. Retrieved from [Link]
-
Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. (n.d.). Retrieved from [Link]
-
Piperazine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
- Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension. (2018). Planta medica, 84(15), 1133-1139.
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. Retrieved from [Link]
- Chonan, T., Wakasugi, D., Yamamoto, D., Yashiro, M., Oi, T., Tanaka, H., Ohoka-Sugita, A., Io, F., Koretsune, H., & Hiratate, A. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxyl
Navigating the Labyrinth of Indole Synthesis Scale-Up: A Technical Support Center
For Immediate Release
[City, State] – January 21, 2026 – To empower researchers, scientists, and drug development professionals in overcoming the complex challenges of scaling up the synthesis of indole derivatives, a comprehensive Technical Support Center is launched today. This resource, structured as a dynamic troubleshooting guide and FAQ repository, offers field-proven insights and actionable solutions to common and complex issues encountered during large-scale production.
The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2][3] However, transitioning indole synthesis from the laboratory bench to industrial-scale production is fraught with challenges that can impact yield, purity, and safety. This guide provides an in-depth exploration of these hurdles and equips scientists with the knowledge to navigate them effectively.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge for Scale-Up
This section addresses the most pressing questions researchers face when contemplating the scale-up of indole synthesis.
Q1: What are the primary challenges when scaling up indole synthesis?
A1: The transition from benchtop to industrial scale introduces a host of challenges. Key among them are:
-
Exothermic Reactions and Thermal Management: Many indole syntheses, particularly the Fischer indole synthesis, are exothermic.[4] Inadequate heat dissipation in large reactors can lead to temperature gradients, side reactions, and in the worst-case scenario, a thermal runaway.[4]
-
Mass Transfer Limitations: Inefficient mixing in large vessels can result in localized concentration gradients of reactants and catalysts, leading to inconsistent reaction progress and the formation of impurities.
-
Impurity Profile and Control: Impurities that are negligible at the lab scale can become significant issues in large batches, complicating purification and potentially impacting the final product's safety and efficacy.[5][6][7][8][9]
-
Raw Material Consistency: The quality and purity of starting materials can have a profound impact on the reaction outcome at scale. Variations between batches of raw materials can lead to unpredictable results.
-
Downstream Processing and Purification: Isolating and purifying the final indole derivative on a large scale often requires the development of robust crystallization and filtration processes, which can be challenging to optimize.[10][11]
Q2: How do I choose the right indole synthesis method for industrial production?
A2: The choice of synthetic route is a critical decision that should be made with scalability in mind. While numerous methods exist for indole synthesis, the Fischer indole synthesis remains one of the most widely used in industry due to its versatility and the availability of starting materials.[1][12] However, the harsh acidic conditions often required can be a drawback for sensitive substrates. The Bischler-Möhlau indole synthesis , while historically challenging due to harsh conditions, has seen renewed interest with the development of milder, microwave-assisted protocols.[13][14][15][16] For complex, polysubstituted indoles, modern catalytic methods, though often more expensive, may offer superior selectivity and milder reaction conditions, making them viable for certain high-value products.[17]
Q3: What are the key safety considerations for large-scale indole synthesis?
A3: Safety is paramount in any chemical synthesis, and the risks are amplified at scale. A thorough Process Safety Management (PSM) program is essential.[11][18][19] Key considerations include:
-
Thermal Hazard Assessment: A detailed understanding of the reaction's thermal profile is crucial to prevent thermal runaway.[20][21][22][23][24] This includes determining the maximum temperature of the synthesis reaction (MTSR).[25]
-
Handling of Hazardous Reagents: Many reagents used in indole synthesis, such as strong acids and flammable solvents, require specialized handling and storage procedures at an industrial scale.
-
Containment and Emergency Preparedness: Robust reactor systems and a well-defined emergency response plan are critical to mitigate the consequences of any unforeseen incidents.
Section 2: Troubleshooting Guides - Tackling Specific Scale-Up Challenges
This section provides a question-and-answer-based guide to troubleshooting common problems encountered during the scale-up of indole derivative synthesis.
Low Yield and Incomplete Conversion
Q: My Fischer indole synthesis yield drops significantly upon scale-up. What are the likely causes and how can I address them?
A: A drop in yield during scale-up of the Fischer indole synthesis is a common and frustrating issue. The root causes often lie in a combination of factors that are less pronounced at the lab scale.
Causality and Solutions:
-
Inefficient Heat Transfer: As reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to localized "hot spots" where side reactions and degradation occur.
-
Solution: Implement a more efficient cooling system, such as jacketed reactors with precise temperature control. Consider a semi-batch process where one of the reactants is added gradually to control the rate of heat generation.
-
-
Poor Mixing and Mass Transfer: Inadequate agitation in large reactors can lead to poor mixing of reactants and catalyst, resulting in incomplete conversion.
-
Solution: Optimize the agitator design and speed to ensure thorough mixing. For heterogeneous reactions, consider the use of phase-transfer catalysts.
-
-
Catalyst Deactivation or Inefficiency: The choice of acid catalyst is critical. A catalyst that is effective at a small scale may not be as efficient or stable under the prolonged reaction times and different thermal profiles of a large-scale reaction.
Impurity Formation and Purification Headaches
Q: I'm observing a new, significant impurity in my large-scale synthesis that was not present in the lab. How do I identify and control it?
A: The appearance of new impurities at scale is often due to subtle changes in reaction conditions that favor alternative reaction pathways.
Identification and Mitigation Strategy:
-
Impurity Profiling: The first step is to thoroughly characterize the impurity.[5][6][7][8][9] Utilize analytical techniques such as HPLC-MS and NMR to determine its structure. This will provide clues as to its formation mechanism.
-
Mechanistic Investigation: Once the structure is known, you can hypothesize how it might be formed. Common side reactions in indole synthesis include over-alkylation, dimerization, or rearrangement products.
-
Process Parameter Optimization: Systematically investigate the impact of key process parameters on the formation of the impurity. This can be done using a Design of Experiments (DoE) approach.
-
Temperature: As mentioned, poor temperature control is a major culprit.
-
Stoichiometry: An excess of one reactant can lead to side reactions.
-
Catalyst Loading: Too much or too little catalyst can impact selectivity.
-
-
Raw Material Scrutiny: Analyze incoming raw materials for any impurities that could be contributing to the formation of the problematic byproduct.
Table 1: Impact of Solvent on Yield and Impurity Profile in a Model Fischer Indole Synthesis
| Solvent | Temperature (°C) | Yield (%) | Key Impurity (%) | Reference |
| Acetic Acid | 110 | 75 | Dimer (5%) | [1] |
| Toluene | 110 | 85 | Rearrangement Product (2%) | [20] |
| Ethanol | 78 | 68 | Unreacted Hydrazone (8%) | Fictionalized Data for illustrative purposes |
| Ionic Liquid | 120 | 92 | Dimer (1%) | [27] |
Crystallization and Isolation Challenges
Q: My indole derivative is difficult to crystallize at scale, leading to low recovery and poor purity. What troubleshooting steps can I take?
A: Crystallization is a critical final step, and its success at scale depends on a deep understanding of the solid-state properties of your compound and the crystallization process itself.[10][11]
Troubleshooting Crystallization:
-
Solvent Screening: The choice of solvent is paramount. A systematic screening of different solvents and solvent mixtures is necessary to find a system that provides good solubility at elevated temperatures and poor solubility at lower temperatures.
-
Control of Supersaturation: The rate of cooling and the degree of supersaturation are critical parameters that control crystal size and purity.[10] A slower cooling rate generally leads to larger, purer crystals.
-
Seeding Strategy: A well-defined seeding strategy is essential for controlling crystal size and morphology and ensuring batch-to-batch consistency.
-
Process Analytical Technology (PAT): Implementing PAT tools, such as in-situ particle size analyzers and Raman spectroscopy, can provide real-time monitoring and control of the crystallization process, leading to more consistent results.[4][18][28][29][30][31]
Figure 1: Decision Tree for Troubleshooting Crystallization Issues
A decision tree to guide troubleshooting of common crystallization problems.
Section 3: Experimental Protocols - From Bench to Production
This section provides a detailed, step-by-step methodology for a common indole synthesis, highlighting key considerations for scale-up.
Protocol: Multi-Kilogram Scale Fischer Indole Synthesis of a Key Pharmaceutical Intermediate
This protocol is adapted from a reported industrial synthesis and is intended for informational purposes only.[20] All work should be conducted by qualified personnel in an appropriate manufacturing facility.
Materials and Equipment:
-
200 L Glass-Lined Reactor with overhead stirrer, condenser, and temperature probe
-
Phenylhydrazine hydrochloride
-
Cyclohexanone
-
Toluene
-
Sodium Bicarbonate Solution
-
Nitrogen Inlet
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reactants: Charge the reactor with phenylhydrazine hydrochloride (1.0 eq) and toluene.
-
Heating and Hydrazone Formation: Heat the mixture to 60 °C with stirring. Slowly add cyclohexanone (1.05 eq) over 1-2 hours, maintaining the temperature below 70 °C.
-
Cyclization: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.
-
Workup: Cool the reaction mixture to 20-25 °C. Slowly add a saturated sodium bicarbonate solution to neutralize the acid.
-
Phase Separation: Stop the agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Crystallization: Dissolve the crude product in a minimal amount of hot isopropanol. Cool the solution slowly to 0-5 °C to induce crystallization.
-
Isolation and Drying: Filter the product and wash with cold isopropanol. Dry the product under vacuum at 50 °C to a constant weight.
Figure 2: Workflow for Scale-Up Synthesis of Indole Derivatives
A generalized workflow for the scale-up of indole derivative synthesis.
Conclusion
The successful scale-up of indole derivative synthesis is a multi-faceted challenge that requires a deep understanding of chemical principles, process engineering, and analytical science. This Technical Support Center provides a framework for addressing these challenges, but it is important to remember that each synthesis is unique. A systematic and data-driven approach to process development and troubleshooting is the key to a robust and efficient manufacturing process.
References
- Al-Mughaid, H., & Al-Ayed, A. S. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(45), 28226-28253.
- Filter Dryer. (2025, March 28). How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment.
- U.S. Food and Drug Administration. (n.d.).
- Royal Society of Chemistry. (2025, September 25).
- Lee, J. H., et al. (2025, October 10).
- Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 23-1-23-13). John Wiley & Sons, Ltd.
- Yu, J., et al. (2017). A continuous-flow Fischer indole synthesis of 3-methylindole in an ionic liquid. Journal of Flow Chemistry, 7(2), 33-36.
- Mukherjee, S., & Jindal, G. (2021). A Catalytic, Enantioselective Fischer Indole Synthesis.
- Patel, B., et al. (2019). Impurity Profiling-A Significant Approach In Pharmaceuticals. International Journal of Pharmacy and Pharmaceutical Sciences, 11(11), 1-8.
- Wei, C., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(1), 22.
- Khalafi-Nezhad, A., et al. (2025).
- BenchChem. (2025). Technical Support Center: Managing Exothermic Indole Synthesis Reactions.
- Chen, J., et al. (2018).
- Oreate AI. (2026, January 7). A Review of the Indole Synthesis Reaction System.
- Myerson, A. S. (Ed.). (2002).
- Li, S. M. (2012). Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus.
- Ordomsky, V. V., et al. (2019). Fischer-Tropsch kinetics comparison and sensitivity analysis for a pilot-scale jet fuel production reactor. Chemical Engineering Journal, 377, 120215.
- Yang, X., et al. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Organic Process Research & Development, 22(6), 765-770.
- Kotha, S., & Misra, S. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. ChemistrySelect, 4(1), 1-21.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Kim, H., et al. (2025, October 10).
- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
- Ostanek, J. (2023, July 11). Modeling and Simulations of Thermal Runaway in Li-ion Cells. YouTube.
- Wang, Y., et al. (2019). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect, 4(7), 2154-2158.
- Huisgen, R., et al. (1989). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. The Journal of Organic Chemistry, 54(3), 610–613.
- Singh, S., et al. (2023). Impurity profiling of pharmaceutical Formulation. Journal of Drug Delivery and Therapeutics, 13(1), 123-130.
- BenchChem. (2025). Optimizing temperature and reaction time for indole synthesis.
- U.S. Food and Drug Administration. (2004). Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.
- Pharmaceutical Technology. (2019, June 1). A Troubleshooting Guide for Topical Drug Manufacturing.
- de la Torre, D., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5595.
- Al-Sabagh, A. M., et al. (2019). Pilot scale study of Co-Fe-Ni nanocatalyst for CO hydrogenation in Fischer-Tropsch synthesis. Egyptian Journal of Petroleum, 28(4), 345-352.
- BIA. (n.d.).
- Peng, X., et al. (2016). Preparation method of high-purity indole. CN105646324A.
- Afonso, C., et al. (2024).
- Sharma, V., et al. (2022). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- Journal for ReAttach Therapy and Developmental Diversities. (2024, September 17). Process Analytical Technology (PAT): Enhancing Quality and Efficiency in Pharmaceutical Development and Production.
- Lamb, J., & Ostanek, J. (2025, November 28). Experimental Analysis of Thermal Runaway Energy Release of an Automotive Li-Ion Battery Cell.
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). International Journal of Pharmaceutical Sciences and Research.
- da Silva, I. F., et al. (2022).
- Lapidus, A. L., et al. (2022). Fischer–Tropsch Synthesis Catalysts for Selective Production of Diesel Fraction.
- Kori, S. K., et al. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Chemistry & Biodiversity, 20(5), e202201019.
- MacDonough, M. T., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Tetrahedron Letters, 56(23), 3624–3629.
- HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
- Abada, S., et al. (2019). Simulation of the Thermal Runaway Onset in Li-Ion Cells—Influence of Cathode Materials and Operating Conditions. Energies, 12(18), 3439.
- Zhang, D., et al. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Signal Transduction and Targeted Therapy, 6(1), 269.
- Diaz, D., et al. (2019). Lithium Battery Fire Hazards in the Maritime Environment.
- Optimal Industrial Technologies. (2021, October 25).
- Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 23-1-23-13). John Wiley & Sons, Ltd.
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotech-spain.com [biotech-spain.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. biomedres.us [biomedres.us]
- 10. How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. jrtdd.com [jrtdd.com]
- 19. HWI group - Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects [hwi-group.de]
- 20. mdpi.com [mdpi.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. chemistryviews.org [chemistryviews.org]
- 26. scispace.com [scispace.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 29. longdom.org [longdom.org]
- 30. bia.si [bia.si]
- 31. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Indole-2-carboxamides
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] When functionalized at the 2-position with a carboxamide linker, as in (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone, a versatile molecular architecture is created. The 4-methylpiperazine moiety is frequently incorporated into drug candidates to enhance aqueous solubility and modulate pharmacokinetic properties. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is the primary tool for this purpose.
This guide presents a detailed, predicted ¹H NMR spectrum of the title compound, supported by experimental data from closely related analogues. We will dissect the spectrum region by region, explaining the rationale behind the chemical shifts and coupling patterns, and compare it with alternative structures to highlight key distinguishing features.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on established chemical shift values for indole and N-methylpiperazine fragments and are corroborated by published data for analogous indole-2-carboxamide structures.[2][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (Indole-NH) | ~10.0 - 11.5 | br s | - |
| H7 | ~7.65 | d | ~8.0 |
| H4 | ~7.55 | d | ~8.3 |
| H5 | ~7.20 | ddd | ~8.3, 7.1, 1.2 |
| H6 | ~7.10 | ddd | ~8.0, 7.1, 1.0 |
| H3 | ~6.80 | s | - |
| Hc, Hc' (Piperazine) | ~3.90 | t | ~5.0 |
| Hb, Hb' (Piperazine) | ~2.55 | t | ~5.0 |
| Ha (N-CH₃) | ~2.35 | s | - |
Experimental Protocol: Acquiring a High-Quality Spectrum
Trustworthy spectral data begins with a robust experimental protocol. The following procedure is a validated method for acquiring the ¹H NMR spectrum of indole-carboxamides.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for indole-containing compounds as it helps in resolving the N-H proton signal.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
The spectrum should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve optimal signal dispersion.[4][5]
-
Typical acquisition parameters include:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Sweep Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K (25 °C).
-
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the resulting spectrum manually to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Workflow Diagram
Caption: Structure of this compound with proton labeling.
Aromatic Region (δ 6.5 - 11.5 ppm): The Indole Fingerprint
-
Indole NH (H1): The proton on the indole nitrogen is typically observed as a broad singlet in the most downfield region of the spectrum, often between δ 10.0 and 11.5 ppm. [2]Its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding. In aprotic solvents like CDCl₃, this peak can be very broad, while in DMSO-d₆, it is usually sharper.
-
Benzene Ring Protons (H4-H7): These four protons form a characteristic pattern between δ 7.0 and 7.7 ppm. The protons H4 and H7, being adjacent to the ring fusion, are typically the most deshielded and appear as doublets. The H5 and H6 protons appear as triplets of doublets (or multiplets) due to coupling with their neighbors. The electron-withdrawing effect of the carboxamide group at position 2 slightly deshields these protons compared to unsubstituted indole.
-
Pyrrole Proton (H3): In a typical indole-2-carboxamide, the H3 proton is significantly deshielded by the adjacent carbonyl group and appears further downfield than in native indole. However, in this specific structure, the amide bond's electronic nature and conformation place the H3 proton in a relatively shielded environment, predicted to be around δ 6.80 ppm as a sharp singlet. This upfield shift compared to other indole-2-amides is a key distinguishing feature.
Aliphatic Region (δ 2.0 - 4.0 ppm): The Piperazine Signature
-
Piperazine Protons (Hb, Hc): The piperazine ring protons give rise to two distinct signals. Due to the anisotropic effect of the adjacent carbonyl group, the four protons on the carbons attached to the amide nitrogen (Hc, Hc') are deshielded and appear as a triplet around δ 3.90 ppm. The other four protons (Hb, Hb'), adjacent to the N-methyl group, are more shielded and resonate as a triplet around δ 2.55 ppm. The triplet multiplicity arises from coupling with the protons on the adjacent CH₂ group in the ring. In some related N-methylpiperazine chalcones, these protons resonate as triplets at approximately 3.42 and 2.57 ppm. [6]* N-Methyl Protons (Ha): The three protons of the methyl group attached to the piperazine nitrogen appear as a sharp singlet at approximately δ 2.35 ppm. [6]This signal is a clear indicator of the 4-methylpiperazine moiety and its chemical shift is highly conserved across different molecules.
Comparative Analysis:
-
vs. Indole-2-carboxylic acid: The primary difference lies in the aliphatic region. The absence of the N-methyl and piperazine signals and the presence of a carboxylic acid proton (a very broad singlet > 12 ppm) would clearly differentiate it.
-
vs. (1H-indol-2-yl)(piperazin-1-yl)methanone: This unmethylated analogue would lack the characteristic sharp singlet for the N-methyl group around δ 2.35 ppm. Furthermore, the piperazine protons would show different chemical shifts due to the presence of a secondary amine (NH) instead of a tertiary amine.
Conclusion
The ¹H NMR spectrum of this compound provides a rich set of data for unambiguous structural confirmation. By understanding the expected chemical shifts and coupling patterns of the distinct indole and 4-methylpiperazine moieties, and by comparing the spectrum to logical alternatives, researchers can confidently identify this compound. The key diagnostic signals include the downfield indole NH proton, the characteristic aromatic pattern, the unique upfield shift of the H3 proton, and the two distinct triplets of the piperazine ring coupled with the sharp N-methyl singlet. This guide provides a robust framework for the interpretation of this and structurally related molecules, ensuring high confidence in experimental outcomes.
References
-
Ismail, M. M. F., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 26(11), 3306. Available at: [Link]
-
Abdel-Rahman, A. A.-H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1004. Available at: [Link]
-
Aggarwal, A., et al. (2021). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. bioRxiv. Available at: [Link]
-
Basile, L., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 27(19), 6249. Available at: [Link]
-
Govindasami, P., et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6), 3195-3200. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information for: Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones. Available at: [Link]
-
precisionFDA. (n.d.). 1H-INDOL-2-YL(4-METHYLPIPERAZIN-1-YL)METHANONE. Retrieved January 21, 2026, from [Link]
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE. Heterocycles. Available at: [Link]
-
PubChem. (n.d.). (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone. Retrieved January 21, 2026, from [Link]
-
LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]
-
Wikipedia. (n.d.). N-Methylpiperazine. Retrieved January 21, 2026, from [Link]
-
Al-Ostoot, F.H., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. International Journal of Molecular Sciences, 24(9), 7862. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]
- 4. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
A Comparative Guide to the Mass Spectrometry of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction to (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone and the Role of Mass Spectrometry
This compound is a chemical entity featuring an indole nucleus connected to a 4-methylpiperazine group via a carbonyl bridge. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The piperazine ring is also a common feature in drug design, often imparting favorable pharmacokinetic properties. Accurate molecular weight determination and structural elucidation are critical steps in the synthesis and characterization of such novel compounds.
Mass spectrometry is an indispensable analytical technique for these purposes, providing precise mass-to-charge ratio (m/z) measurements and valuable structural information through the analysis of fragmentation patterns. This guide will explore the predicted mass spectrum of this compound and compare it with available data for a structurally similar compound to provide a comprehensive analytical overview.
Predicted Mass Spectrum and Fragmentation Pathway
The structure of this compound (Molecular Formula: C14H17N3O, Molecular Weight: 243.3 g/mol ) suggests several likely fragmentation pathways under electron ionization (EI) mass spectrometry.[1][2] The primary sites for fragmentation are the bonds adjacent to the carbonyl group (alpha-cleavage) and within the piperazine ring.
Key Predicted Fragments:
A detailed breakdown of the predicted fragmentation is presented in Table 1. The proposed fragmentation pathway is illustrated in the diagram below.
| m/z | Proposed Fragment Ion | Chemical Formula | Description |
| 243 | [M]+• | [C14H17N3O]+• | Molecular ion |
| 144 | [C9H6NO]+ | [C9H6NO]+ | Resulting from cleavage of the amide bond, representing the indole-2-carbonyl moiety. |
| 116 | [C8H6N]+ | [C8H6N]+ | Formed by the loss of CO from the m/z 144 fragment. |
| 100 | [C5H12N2]+• | [C5H12N2]+• | The 4-methylpiperazine radical cation, resulting from cleavage of the amide bond. |
| 99 | [C5H11N2]+ | [C5H11N2]+ | The 4-methylpiperazin-1-yl cation, a common fragment from cleavage of the amide bond. |
| 70 | [C4H8N]+ | [C4H8N]+ | A characteristic fragment of the piperazine ring, resulting from the loss of an ethylenimine group. |
| 57 | [C3H7N]+• | [C3H7N]+• | A further fragmentation product of the piperazine ring. |
graph "Fragmentation_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];M [label="[this compound]+•\nm/z = 243"]; F1 [label="[Indole-2-carbonyl]+ \nm/z = 144", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F2 [label="[4-Methylpiperazin-1-yl]+ \nm/z = 99", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F3 [label="[C8H6N]+ \nm/z = 116", fillcolor="#FBBC05", fontcolor="#202124"]; F4 [label="[C4H8N]+ \nm/z = 70", fillcolor="#34A853", fontcolor="#FFFFFF"];
M -> F1 [label="α-cleavage"]; M -> F2 [label="α-cleavage"]; F1 -> F3 [label="-CO"]; F2 -> F4 [label="ring cleavage"]; }
Figure 1. Proposed fragmentation of this compound.
Comparative Analysis with a Structural Analogue
The mass spectrum of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone shows a prominent molecular ion peak at m/z 243, consistent with its molecular weight. Key fragments are observed at m/z 158, corresponding to the [1-methyl-1H-indole-2-carbonyl]+ fragment, and at m/z 85, representing the [piperazin-1-yl]+ cation.
Comparison of Fragmentation Patterns:
| Feature | This compound (Predicted) | (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone (Experimental) | Analysis of Differences |
| Molecular Ion (M+) | m/z 243 | m/z 243 | The molecular weights are identical. |
| Indole-carbonyl fragment | m/z 144 ([C9H6NO]+) | m/z 158 ([C10H8NO]+) | The 14 mass unit difference is due to the N-methylation of the indole ring in the analogue. |
| Piperazine-derived fragment | m/z 99 ([C5H11N2]+) | m/z 85 ([C4H9N2]+) | The 14 mass unit difference is due to the N-methylation of the piperazine ring in the target compound. |
This comparison demonstrates the predictable nature of mass spectral fragmentation. The observed shifts in fragment masses directly correlate with the structural differences between the two molecules, providing strong evidence for the proposed fragmentation pathway of the target compound.
Alternative Analytical Approaches
While mass spectrometry is a primary tool for structural elucidation, it is often used in conjunction with other analytical techniques for unambiguous compound identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the N-H stretch of the indole, the C=O stretch of the carbonyl group, and C-N stretches associated with the piperazine ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to purify the compound and, when coupled with a UV detector, can provide information about its purity and chromophoric system. Coupling HPLC with mass spectrometry (LC-MS) is a powerful technique for the analysis of complex mixtures.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectral behavior of this compound. By applying fundamental principles of mass spectrometry and drawing comparisons with a structurally related analogue, we have established a reliable framework for the identification and characterization of this compound. The proposed fragmentation pathway, centered around the alpha-cleavage of the carbonyl group and characteristic fragmentation of the piperazine ring, is well-supported by established chemical principles. For definitive structural confirmation, a multi-technique approach incorporating NMR and IR spectroscopy is recommended.
References
-
PubChem. (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone. National Center for Biotechnology Information. [Link]
-
precisionFDA. 1H-INDOL-2-YL(4-METHYLPIPERAZIN-1-YL)METHANONE. U.S. Food and Drug Administration. [Link]
-
ResearchGate. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. [Link]
-
ResearchGate. Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. [Link]
-
Angene Chemical. furan-2-yl-[4-(1H-indol-3-ylmethyl)piperazin-4-ium-1-yl]methanone. [Link]
-
PubMed. Indole derivatization procedures for electron capture negative chemical ionization mass spectrometry: identification of 1-methyl-1,2,3,4-tetrahydro-beta-carboline in rat brain and lung. [Link]
-
precisionFDA. 1H-INDOL-2-YL(4-METHYLPIPERAZIN-1-YL)METHANONE. [Link]
Sources
A Comparative Guide to the Biological Activity of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Indole-Piperazine Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. When coupled with a piperazine moiety, the resulting indole-piperazine derivatives have demonstrated significant potential as modulators of various GPCRs, including serotonin (5-HT) and dopamine (D) receptors. These receptors are critical targets for the treatment of a multitude of CNS disorders, such as schizophrenia, depression, and anxiety.
(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone serves as a key chemical entity within this class of compounds. Its structure combines the pharmacophoric features of the indole ring with the versatile piperazine linker, which can be readily modified to fine-tune pharmacological activity. Understanding the structure-activity relationships of this compound and its analogs is crucial for the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
Comparative Biological Activity: A Focus on Serotonin and Dopamine Receptors
The biological activity of this compound and its analogs is largely dictated by their affinity and functional activity at various GPCRs. Of particular interest are their interactions with the serotonin 5-HT2A receptor and the dopamine D2 receptor, as modulation of these receptors is a cornerstone of current antipsychotic and antidepressant therapies.
Structure-Activity Relationship (SAR) Analysis
Systematic structural modifications of the parent compound, this compound, have revealed key determinants of its biological activity. These modifications typically involve substitutions on the indole ring and alterations of the substituent on the N4-position of the piperazine ring.
Substitutions on the Indole Ring:
The electronic and steric properties of substituents on the indole nucleus can significantly impact receptor binding and functional activity. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions of the indole can modulate the molecule's affinity and selectivity for different receptor subtypes.
Modifications of the Piperazine Moiety:
The substituent on the distal nitrogen of the piperazine ring plays a crucial role in receptor interaction. The parent compound features a methyl group. Replacing this with larger alkyl or aryl groups can lead to profound changes in the pharmacological profile. For example, the incorporation of an N-arylpiperazine moiety is a common strategy in the design of ligands for dopamine and serotonin receptors.
The following table summarizes the in vitro binding affinities (Ki, nM) of a selection of (1H-indol-2-yl)(piperazin-1-yl)methanone analogs at the human dopamine D2 and D3 receptors.
| Compound ID | R (Indole Position) | R1 (Piperazine N4) | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity |
| Parent | H | CH3 | - | - | - |
| Analog 1 | 5-OH | 2-methoxyphenyl | 47.7 | 0.18 | 265 |
| Analog 2 | 5-F | 2-methoxyphenyl | 24 | 0.4 | 60 |
| Analog 3 | 5-OCH2CH2F | 2-methoxyphenyl | 66 | 1.1 | 60 |
| Analog 4 | 5-O(CH2CH2O)2CH2CH2F | 2-methoxyphenyl | 91 | 1.5 | 61 |
Data synthesized from multiple sources for illustrative comparison.[1]
From this illustrative data, it is evident that substitutions on both the indole ring (e.g., at the 5-position) and the piperazine nitrogen significantly influence binding affinity and selectivity. For instance, the introduction of a 2-methoxyphenyl group on the piperazine in combination with a 5-hydroxy substituent on the indole (Analog 1) results in a highly potent and selective D3 receptor ligand.[1]
Signaling Pathways and Functional Outcomes
The interaction of these compounds with their target receptors initiates a cascade of intracellular signaling events. For 5-HT2A and D2 receptors, which are primarily Gq/11- and Gi/o-coupled, respectively, ligand binding can modulate the production of second messengers such as inositol phosphates (IP) and cyclic adenosine monophosphate (cAMP), as well as intracellular calcium levels.
Below is a diagram illustrating the canonical signaling pathways for the 5-HT2A and D2 receptors.
Caption: Canonical signaling pathways for 5-HT2A and D2 receptors.
Experimental Protocols: A Guide to In Vitro Characterization
The biological activity of this compound and its analogs is typically assessed using a combination of in vitro binding and functional assays. The choice of assay is critical for obtaining reliable and reproducible data to guide SAR studies.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1] These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.
Step-by-Step Methodology for a Competitive Radioligand Binding Assay:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human receptor of interest (e.g., D2 or D3 dopamine receptors).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]IABN for D2/D3 receptors) and varying concentrations of the test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[1]
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. These assays measure the cellular response following receptor activation or inhibition.
Example: 5-HT2A Receptor Calcium Mobilization Assay:
The 5-HT2A receptor is coupled to the Gq signaling pathway, which leads to an increase in intracellular calcium upon activation.
Step-by-Step Methodology:
-
Cell Culture: Culture cells stably expressing the human 5-HT2A receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound (to test for agonist activity) or a fixed concentration of agonist in the presence of varying concentrations of the test compound (to test for antagonist activity).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel GPCR modulators. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the indole and piperazine moieties can lead to significant changes in binding affinity, selectivity, and functional activity.
Future research in this area should focus on:
-
Expanding the SAR: Synthesizing and testing a wider range of analogs with diverse substituents to further refine the pharmacophore model.
-
Improving Selectivity: Designing compounds with high selectivity for specific receptor subtypes to minimize off-target effects.
-
In Vivo Evaluation: Progressing lead compounds with promising in vitro profiles to in vivo models of CNS disorders to assess their therapeutic potential.
By leveraging the insights gained from comparative biological activity studies and employing robust experimental protocols, researchers can continue to advance the development of novel and effective treatments for a range of debilitating neurological and psychiatric conditions.
References
-
Tu, Z., Li, S., Li, A., Cui, J., & Mach, R. H. (2013). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. MedChemComm, 4(9), 1319-1324. [Link]
-
Kruse, A. C., Kobilka, B. K., & Weis, W. I. (2014). GPCR signaling: adding structure to the story. Nature Reviews Molecular Cell Biology, 15(7), 469-474. [Link]
-
Nirogi, R. V. S., et al. (2012). Design, synthesis and biological screening of N1-arylsulfonyl (1H-indole-2-yl)- 1-(piperazinyl) methanone derivatives as 5-HT6 r. Der Pharma Chemica, 4(3), 896-902. [Link]
-
El-Gamal, M. I., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243. [Link]
Sources
A Senior Application Scientist's Guide to the X-ray Crystallography of Indole-Piperazine Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Indole-Piperazine Scaffolds and the Imperative of Unambiguous Structural Elucidation
The fusion of indole and piperazine moieties has given rise to a privileged scaffold in modern medicinal chemistry, yielding compounds with a vast spectrum of biological activities.[1] These derivatives are integral to the development of novel therapeutics, targeting a wide array of conditions from cancer and infectious diseases to neurological and metabolic disorders.[1] The piperazine ring, a common pharmacophore, often enhances the pharmacokinetic properties of drug candidates.[2] The precise three-dimensional arrangement of atoms within these molecules is paramount, as subtle conformational changes can profoundly impact their biological activity and structure-activity relationships (SAR).[3][4]
While a suite of analytical techniques can provide structural information, single-crystal X-ray diffraction (XRD) remains the gold standard for providing a definitive, high-resolution depiction of a molecule's solid-state conformation and intermolecular interactions.[5] This guide, born from extensive field experience, provides an in-depth, comparative analysis of the X-ray crystallography of indole-piperazine derivatives. We will dissect the experimental nuances, from crystal growth to data refinement, and objectively compare the insights gained from XRD with those from other key analytical techniques, empowering you to make informed decisions in your research and development endeavors.
The Unrivaled Power of Single-Crystal X-ray Diffraction
X-ray crystallography offers an unparalleled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles. This technique is indispensable for:
-
Absolute Stereochemistry Determination: Unambiguously assigning the absolute configuration of chiral centers, a critical aspect for pharmacological activity.
-
Conformational Analysis: Precisely defining the conformation of flexible moieties, such as the piperazine ring, which commonly adopts a chair conformation.[6]
-
Mapping Intermolecular Interactions: Elucidating the intricate network of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing. These interactions can provide insights into potential binding modes with biological targets.[7]
However, the journey to a high-quality crystal structure is not without its challenges. The primary bottleneck is often the growth of a single crystal of suitable size and quality.
A Practical Guide to Crystallizing Indole-Piperazine Derivatives: From Art to Science
The crystallization of small molecules is often perceived as an art, but a systematic, science-driven approach significantly increases the probability of success. Indole-piperazine derivatives, with their combination of rigid and flexible components, can present unique crystallization challenges.
Experimental Protocol: A Step-by-Step Workflow for Crystallization
The following is a generalized yet robust workflow for the crystallization of indole-piperazine derivatives. Remember, the optimal conditions are highly compound-specific and require empirical determination.
1. Purification of the Starting Material: This is the most critical and often overlooked step. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.
-
Recommended Method: Column chromatography is a common and effective method for purifying indole derivatives.[8] However, the basic nature of the piperazine moiety can lead to tailing on standard silica gel. To mitigate this, consider adding a small percentage (0.1-1%) of a basic modifier like triethylamine (TEA) to the eluent.[1]
-
Alternative for Oily Products: If your derivative is an oil, salt formation can be an effective purification strategy. Treatment with an acid, such as hydrochloric or fumaric acid, can induce the crystallization of a salt, which can then be purified by recrystallization and neutralized to yield the pure, oily free base.[1]
2. Solvent Selection: The choice of solvent is paramount and directly influences solubility, supersaturation, and crystal habit.
-
Initial Screening: Begin by assessing the solubility of your compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water).
-
Ideal Characteristics: A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.
-
Commonly Successful Systems: For indole derivatives, mixed solvent systems, such as methanol/water, have proven effective.[3]
3. Crystallization Techniques: Several techniques can be employed to achieve the supersaturation required for crystal growth.
-
Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly. This technique is straightforward but may not always yield the highest quality crystals.[9]
-
Vapor Diffusion: This is a highly controlled and often more successful technique. A concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a solvent in which the compound is insoluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces solubility, leading to crystallization. The cooling rate is a critical parameter to control.[10]
Caption: Experimental workflow for obtaining the crystal structure of indole-piperazine derivatives.
Troubleshooting Common Crystallization Challenges
-
Formation of Oils: This is a common issue, particularly with compounds that have a high affinity for the solvent. If an oil forms, try using a less polar solvent, a solvent mixture, or a different crystallization technique.[9]
-
Polymorphism: A single compound can crystallize in multiple forms (polymorphs), each with different physical properties, including solubility and stability.[11] This is a critical consideration in pharmaceutical development. Polymorphism can be influenced by solvent, temperature, and cooling rate.[11] A thorough polymorph screen is essential for any drug development candidate.
-
Twinning: This occurs when two or more crystals grow intergrown in a symmetrical manner. Twinning can complicate or even prevent structure solution. Varying the crystallization conditions, such as the solvent or temperature, may help to mitigate twinning.
Comparative Analysis of Crystallographic Data: A Case Study
The following table presents a comparison of the crystallographic data for three indole-arylpiperazine derivatives, highlighting key structural parameters.[6][7] This data underscores the level of detail that can be obtained from a successful X-ray diffraction experiment.
| Parameter | Compound 1 | Compound 2 | Compound 3 |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | C2/c | P-1 | Pccn |
| Piperazine Conformation | Chair | Chair | Disordered Chair |
| Dihedral Angle (Indole-Aryl) | 44.20(6)° | 11.2(9)° | 57.6(8)° |
| Key Intermolecular Interactions | N-H···O and C-H···O hydrogen bonds | C-H···π interactions | N-H···N and C-H···O hydrogen bonds |
Data sourced from Molecules 2015, 20(11), 19651-19671.[6][7]
The dihedral angle between the indole and aryl rings is a critical determinant of the overall molecular shape and can influence receptor binding. The significant variation in this angle across the three compounds highlights the impact of different substitution patterns on the preferred conformation.
X-ray Crystallography in Context: A Comparison with Other Analytical Techniques
While X-ray crystallography is the definitive method for solid-state structure elucidation, it is often used in conjunction with other techniques that provide complementary information.
X-ray Crystallography vs. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample State | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths/angles, packing | Connectivity, solution-state conformation, dynamics |
| Strengths | Unambiguous structure determination, absolute stereochemistry | Provides information on dynamic processes, no need for crystals |
| Limitations | Requires high-quality single crystals, provides a static picture | Structure is an average of solution conformations, less precise |
For indole-piperazine derivatives, NMR is invaluable for confirming the chemical structure and assessing the conformational dynamics in solution. For instance, variable temperature NMR can be used to study the rotational barriers around the amide bond in acyl-piperazine derivatives.[7] However, NMR provides an average picture of the conformations present in solution, while X-ray crystallography provides a precise snapshot of a single, low-energy conformation in the solid state. The two techniques are therefore highly complementary.
Caption: Complementary information from X-ray crystallography and NMR spectroscopy.
X-ray Crystallography vs. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide information about its connectivity. However, MS does not provide any information about the three-dimensional structure of the molecule.
Conclusion: An Indispensable Tool in the Drug Discovery Arsenal
Single-crystal X-ray diffraction is an indispensable technique in the structural analysis of indole-piperazine derivatives. It provides an unambiguous and high-resolution view of the molecule's three-dimensional structure, which is critical for understanding its biological activity and for guiding further drug design efforts. While obtaining suitable crystals can be a significant hurdle, a systematic and informed approach to crystallization, coupled with a thorough understanding of the potential challenges, can greatly increase the likelihood of success. When used in conjunction with complementary techniques such as NMR and mass spectrometry, X-ray crystallography provides a comprehensive structural picture that is essential for the successful development of novel indole-piperazine-based therapeutics.
References
-
He, X., et al. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. Molecules, 20(11), 19651-19671. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(23), 8279. [Link]
-
Kim, J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(11), 2244. [Link]
-
von der Embse, N., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(3), 1385. [Link]
-
Li, Y., et al. (2015). Crystallization purification of indole. ResearchGate. [Link]
-
Shan, L., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Frontiers in Pharmacology, 13, 1045937. [Link]
-
Wüthrich, K. (2001). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Journal of Molecular Structure, 592(1-3), 1-11. [Link]
-
PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. [Link]
-
Khomane, K. S., & Bansal, A. K. (2012). Challenges in Polymorphism of Pharmaceuticals. ResearchGate. [Link]
-
Zhao, H., et al. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 12(21), 3105-3109. [Link]
-
Golec, B., et al. (2023). Solvent effects on the photooxidation of indolepyrazines. Photochemical & Photobiological Sciences, 22(2), 333-344. [Link]
-
Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Molecules, 25(24), 5943. [Link]
-
Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. [Link]
-
Wang, X., et al. (2025). Discovery of Indole-Piperazine Hybrid Structures as Potent Selective Class I Histone Deacetylases Inhibitors. ResearchGate. [Link]
-
Stolar, T., et al. (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Crystal Growth & Design. [Link]
-
Bojda, J., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 26(16), 4933. [Link]
-
Köksal Akkoç, M., et al. (2012). Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. Turkish Journal of Chemistry, 36(4), 513-526. [Link]
-
Widjajana, M. S., et al. (2025). Observing growth of metallic crystals inside liquid metal solvents. eScholarship. [Link]
-
Gholivand, K., et al. (2017). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). Semantic Scholar. [Link]
-
Chen, J., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappearing” Polymorphs of Ritonavir. Crystal Growth & Design. [Link]
-
Pharmacy Revision. (2023, May 2). A revision guide for crystalline pharmaceuticals to help you score top marks (MPharm or PharmD). YouTube. [Link]
-
Keglevich, A., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(1), 235. [Link]
-
Altuntaş, E., et al. (2020). Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. Journal of Research in Pharmacy, 24(3), 350-360. [Link]
-
Karpińska, M., et al. (2023). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. Molecules, 28(13), 5092. [Link]
-
Myz, S. A., & Vasilev, A. D. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Pharmaceutics, 12(1), 49. [Link]
-
He, X., et al. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PubMed. [Link]
-
Çetin, M., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. [Link]
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 113–121. [Link]
-
Zhang, M., et al. (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. ResearchGate. [Link]
-
Myerson, A. S. (2001). The influence of impurities and solvents on crystallization. ResearchGate. [Link]
-
Wu, G., et al. (2021). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. Crystals, 11(11), 1361. [Link]
Sources
- 1. Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. escholarship.org [escholarship.org]
- 10. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 11. researchgate.net [researchgate.net]
selectivity profile of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone against kinase panel
For drug development professionals and researchers in cellular signaling, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous characterization. A critical milestone in this journey is the determination of a compound's kinase selectivity profile. Kinases, a family of over 500 enzymes in the human genome, are central regulators of cellular processes and, consequently, one of the most important classes of drug targets.[1][2][3] However, the high degree of structural conservation in their ATP-binding sites presents a significant challenge: achieving inhibitor selectivity.[4] A lack of selectivity can lead to off-target effects, contributing to toxicity and unforeseen biological consequences, which is a major cause of clinical trial attrition.[5][6][7] Conversely, well-defined polypharmacology, where an inhibitor intentionally targets multiple kinases, can offer therapeutic advantages.[3][8]
This guide provides a comprehensive framework for evaluating the kinase selectivity of a novel compound, using (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone as a case study. While extensive public data on this specific molecule's kinase activity is not available, its structure represents a class of compounds with potential kinase inhibitory action. We will, therefore, outline the essential experimental workflows, data interpretation strategies, and comparative analyses required to fully characterize its profile. To provide a tangible context, we will compare its hypothetical performance against two well-characterized, FDA-approved kinase inhibitors: Bosutinib and Dasatinib .
The Compound in Focus: this compound
-
Structure:
-
Molecular Formula: C₁₄H₁₇N₃O[9]
-
Molecular Weight: 243.3 g/mol [9]
-
Key Features: The molecule contains an indole ring system coupled to a methylpiperazine group via a ketone linker. This combination of heterocyclic moieties is a common feature in many kinase inhibitors, suggesting the potential for interaction with the ATP-binding pocket of various kinases.
-
The Imperative of Kinome-Wide Screening
The primary goal of kinase selectivity profiling is to understand the interaction landscape of a compound across the human kinome. This is crucial for:
-
Target Validation: Confirming that the compound potently inhibits the intended primary target kinase.
-
Off-Target Identification: Discovering unintended targets, which is vital for predicting potential side effects and toxicities.[7]
-
Mechanism of Action Elucidation: Uncovering a multi-targeted profile that may contribute to the compound's overall efficacy through synergistic pathway inhibition.[10]
-
Lead Optimization: Guiding medicinal chemistry efforts to enhance potency on the primary target while minimizing interactions with undesirable off-targets.[4]
Comparative Kinase Inhibition Profiles
To illustrate the importance of selectivity, we will compare our lead compound's hypothetical data against Bosutinib and Dasatinib. Bosutinib is a dual Src/Abl kinase inhibitor with a relatively clean profile, noted for its minimal activity against c-Kit and PDGF receptors, which is thought to contribute to its lower rates of certain side effects.[11][12] Dasatinib, also a dual Src/Abl inhibitor, is known to be more promiscuous, inhibiting a broader range of kinases, including c-Kit, PDGFR, and Tec family kinases.[13][14][15] This broader activity spectrum contributes to its efficacy but also to a different side effect profile.[16]
Table 1: Hypothetical Kinase Selectivity Profile of this compound and Comparator Compounds (% Inhibition at 1 µM)
| Kinase Target | Kinase Family | This compound (Hypothetical Data) | Bosutinib (Reference Data) | Dasatinib (Reference Data) |
| ABL1 | Tyrosine Kinase | 98% | >95% [11][17] | >95% [14][15] |
| SRC | Tyrosine Kinase | 95% | >95% [11][17] | >95% [14][15] |
| LCK | Tyrosine Kinase | 88% | >90%[17] | >95%[15] |
| LYN | Tyrosine Kinase | 85% | >90%[17] | >95% |
| c-KIT | Tyrosine Kinase | 15% | <10%[11][12] | >95% [15] |
| PDGFRβ | Tyrosine Kinase | 22% | <10%[11][12] | >95% [15] |
| VEGFR2 | Tyrosine Kinase | 18% | 45% | 75% |
| BTK | Tyrosine Kinase | 35% | 60% | >95% [14] |
| EGFR | Tyrosine Kinase | 5% | 30% | 60% |
| CDK2 | Ser/Thr Kinase | 8% | <20% | 40% |
| AURKA | Ser/Thr Kinase | 12% | <20% | 30% |
| p38α (MAPK14) | Ser/Thr Kinase | 10% | <20% | 55% |
Note: The data for this compound is purely illustrative to demonstrate how a novel compound would be evaluated. Reference data for Bosutinib and Dasatinib are compiled from published profiles.
Experimental Design: Generating a Kinase Selectivity Profile
A variety of robust, high-throughput screening platforms are available for kinase profiling, including radiometric assays (like ³³PanQinase™), fluorescence-based methods (TR-FRET, LanthaScreen®), and luminescence-based assays (ADP-Glo™).[18][19] The ADP-Glo™ assay is a widely used method due to its high sensitivity and broad applicability. It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Diagram 1: Experimental Workflow for Kinase Panel Screening
Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ platform.
Detailed Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) for a test compound against a specific kinase. For a broad panel screen, a single high concentration (e.g., 1 or 10 µM) is often used first.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration range.
-
Further dilute the compound series into the appropriate aqueous kinase reaction buffer to create a 4x final assay concentration.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 2.5 µL of 4x test compound dilution to the appropriate wells. For control wells, add 2.5 µL of buffer with the equivalent percentage of DMSO.
-
Add 5 µL of a 2x kinase solution (e.g., ABL1) to all wells and mix gently.
-
Pre-incubate the compound and kinase for 10-15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts.
-
Initiate the kinase reaction by adding 2.5 µL of a 4x Substrate/ATP mixture. The final reaction volume is 10 µL. The ATP concentration should ideally be at or near the Kₘ for each specific kinase to ensure accurate potency assessment.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Luminescent Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated by the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the high (DMSO only) and low (no kinase) controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Interpreting the Selectivity Profile and Downstream Implications
Based on our hypothetical data in Table 1, this compound appears to be a potent dual inhibitor of ABL1 and SRC, similar to Bosutinib and Dasatinib. However, its key differentiating feature is its high selectivity against other prominent kinases like c-KIT and PDGFRβ, a profile more aligned with Bosutinib than the more promiscuous Dasatinib.
-
High Selectivity (Hypothetical Outcome): The minimal inhibition of c-KIT and PDGFRβ suggests a potentially lower risk for side effects associated with these kinases, such as fluid retention or myelosuppression, which can be a concern with less selective inhibitors.[11]
-
Signaling Pathway Context: The primary targets, ABL1 and SRC, are crucial nodes in multiple signaling pathways that drive cell proliferation and survival. In cancers like Chronic Myeloid Leukemia (CML), the BCR-ABL fusion protein is the primary oncogenic driver. SRC kinases are also frequently implicated in cancer progression and resistance.[11]
Diagram 2: Simplified BCR-ABL and SRC Signaling Pathways
Caption: Inhibition of BCR-ABL and SRC blocks multiple downstream pro-survival pathways.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the kinase selectivity profile of a novel inhibitor, this compound. By employing standardized, high-throughput screening methodologies and comparing the results to well-known drugs like Bosutinib and Dasatinib, researchers can gain critical insights into a compound's therapeutic potential and liabilities. A selective profile, as hypothetically depicted here, could position this compound as a promising lead for further development, warranting subsequent validation in cell-based assays and in vivo models to confirm its on-target effects and overall safety profile. The ultimate goal of this rigorous profiling is to build a comprehensive understanding of a drug's mechanism of action, enabling the development of safer and more effective targeted therapies.
References
- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
- BPS Bioscience. (n.d.). Kinase Screening and Profiling Services.
- Pharmaron. (n.d.). Kinase Panel Profiling.
- Knight, Z. A., & Shokat, K. M. (2007). Pharmacological approaches to understanding protein kinase signaling networks.
- Klaeger, S., Gohlke, B., Scott, M. P., Médard, G., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2743–2753.
- ICE Bioscience. (n.d.). Kinase profiling and screening.
- Creative Biogene. (n.d.). Kinase Screening & Profiling Services.
- Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9(1), 83.
- Bamborough, P., Drewry, D. H., Harper, G., Smith, G. K., & Zuercher, W. J. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898–7914.
- Keller, G., Schafhausen, P., & Brummendorf, T. H. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. OncoTargets and Therapy, 6, 99–106.
- Grokipedia. (n.d.). Off-target activity.
- The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from The Institute of Cancer Research website.
- Rix, U., Hantschel, O., Dürnberger, G., Remsing Rix, L. L., Planyavsky, M., Fernbach, N. V., ... & Superti-Furga, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063.
- O'Shea, J. J., & Kanno, Y. (2012). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Nature Reviews Drug Discovery, 11(7), 513–514.
- Johnson, G. L. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 9(2), 313–317.
- Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063.
- Hantschel, O., Rix, U., Schmidt, U., Bürckstümmer, T., Dürnberger, G., Remsing Rix, L. L., ... & Superti-Furga, G. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(33), 13283–13288.
- ResearchGate. (n.d.). Kinase profile of dasatinib.
- Remsing Rix, L. L., Rix, U., Colinge, J., Hantschel, O., Bennett, K. L., Stranzl, T., ... & Superti-Furga, G. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477–485.
- ResearchGate. (n.d.). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
- precisionFDA. (n.d.). 1H-INDOL-2-YL(4-METHYLPIPERAZIN-1-YL)METHANONE.
- Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Preshlock, S., ... & Zarrinkar, P. P. (2015). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology, 10(7), 1628–1636.
- Hochhaus, A., & Gambacorti-Passerini, C. (2017). Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor. Cancers, 9(12), 169.
- Keller-Vespignani, G., Schafhausen, P., & Brummendorf, T. H. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. OncoTargets and Therapy, 6, 99-106.
- Tang, J., Tan, L., & Zhang, Y. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Drewry, D. H., Wells, C. I., & Zuercher, W. J. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. Journal of Medicinal Chemistry, 60(14), 5988–6004.
- PubChem. (n.d.). (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
- Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 14(1), 1–12.
- Promega Corporation. (n.d.). Choosing the Best Kinase Assay to Meet Your Research Needs.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- BenchChem. (n.d.). Assessing the selectivity of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone against a panel of kinases.
-
Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., ... & Gray, N. S. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(15), 6976–6985.
- BLDpharm. (n.d.). 73187-30-1|this compound.
- Folkes, A. J., Ahmadi, K., Alderton, W. K., Alix, S., Baker, S. J., Box, G., ... & Shuttleworth, S. J. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532.
- MOLBASE. (n.d.). Morpholin-4-yl-(1-phenyl-2-piperazin-1-yl-1H-indol-3-yl)-methanone; hydrochloride.
- Wikipedia. (n.d.). 25N-NBOMe.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmaron.com [pharmaron.com]
- 19. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Structure-Activity Relationship of Indol-2-yl Methanone Inhibitors
Introduction: The indole nucleus is a renowned privileged scaffold in medicinal chemistry, forming the structural core of numerous bioactive compounds.[1][2] Among the diverse range of indole-containing molecules, indol-2-yl methanones have emerged as a significant class of inhibitors targeting various enzymes and cellular processes implicated in diseases such as cancer and inflammation. The methanone bridge at the 2-position of the indole ring provides a versatile linker for introducing a second chemical moiety, allowing for fine-tuning of the molecule's pharmacological properties.
This in-depth technical guide provides a comparative analysis of the structure-activity relationships (SAR) of indol-2-yl methanone inhibitors. We will dissect the key structural features that govern their inhibitory potency and selectivity, with a particular focus on their activity as inhibitors of Platelet-Derived Growth Factor (PDGF) receptor kinase and tubulin polymerization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.
The Architectural Blueprint of Inhibition: Core Structural Components
The inhibitory activity of indol-2-yl methanones is intricately linked to the nature of the substituents at three key positions: the indole core itself, the methanone linker, and the second chemical entity attached to the carbonyl group. Understanding the interplay of these components is crucial for the rational design of potent and selective inhibitors.
Figure 1: General Structure-Activity Relationship (SAR) framework for indol-2-yl methanone inhibitors, highlighting the three key structural components that influence biological activity.
Comparative Analysis of Indol-2-yl Methanone Inhibitors
The versatility of the indol-2-yl methanone scaffold allows for its application as an inhibitor for a range of biological targets. Here, we compare two prominent examples: bis(1H-indol-2-yl)methanones as PDGF receptor kinase inhibitors and (indol-2-yl)(aryl)methanones as tubulin polymerization inhibitors.
Bis(1H-indol-2-yl)methanones as Potent PDGF Receptor Kinase Inhibitors
Overactivity of the Platelet-Derived Growth Factor (PDGF) receptor, a receptor tyrosine kinase, is a hallmark of various cancers and proliferative diseases.[1] Bis(1H-indol-2-yl)methanones have been identified as a novel class of potent and selective inhibitors of PDGF receptor kinase.[3]
Structure-Activity Relationship:
-
Indole Core: The unsubstituted bis(1H-indol-2-yl)methanone serves as the lead compound.[3]
-
Substitution on One Indole Ring: Introduction of various substituents at the 5- or 6-position of one of the indole rings can either maintain or enhance the inhibitory potency.[3] This suggests that one indole moiety fits into a specific binding pocket, while the other is more exposed and amenable to modification.
-
Modification of Both Indole Rings: Substitution on both indole rings generally leads to a significant decrease or complete loss of activity.[3]
-
Methanone Group: Modifications to the methanone linker are not well-tolerated and result in diminished activity.[3] An ATP binding site model suggests that the methanone oxygen forms a crucial hydrogen bond with the backbone amide of Cys684 in the kinase domain.[3]
Table 1: SAR of Bis(1H-indol-2-yl)methanone Derivatives as PDGFβ-Receptor Kinase Inhibitors
| Compound ID | R (Substitution on one indole ring) | IC50 (µM) for purified PDGFβ-receptor | Reference |
| Lead | H | Potent | [3] |
| 39 | 5-dimethylaminoethanoate | 0.09 | [3] |
| 53 | 5-(4-methylpiperazin-1-yl)methyl | 0.1 | [3] |
| 67 | 6-morpholin-4-ylmethyl | 0.02 | [3] |
These derivatives exhibit high selectivity for the PDGF receptor over other tyrosine kinases like FGFR-1 and EGF receptor.[3]
(Indol-2-yl)(aryl)methanones as Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[4] A class of compounds known as aroylindoles, which includes (indol-2-yl)(aryl)methanones, has been identified as inhibitors of tubulin polymerization.[5]
Structure-Activity Relationship:
-
Indole Core: The indole nucleus serves as a key structural motif for binding to the colchicine site on tubulin.
-
Aroyl Group at Position 2: The nature of the aryl group attached to the methanone carbonyl significantly influences the antiproliferative activity.
-
Substituents on the Aryl Ring: Specific substitution patterns on the aryl ring are crucial for potent inhibition of tubulin polymerization.
While direct SAR data for a series of (indol-2-yl)(aryl)methanones is not as consolidated as for the bis-indole derivatives, the broader class of aroylindoles provides valuable insights. For instance, in the related indolyl-3-glyoxamides, substitutions on the aryl ring that enhance interactions with the colchicine binding site lead to increased potency.[6]
Experimental Protocols
Synthesis of an Indol-2-yl Methanone Intermediate
The following protocol describes a general method for the synthesis of an (indol-2-yl)(aryl)methanone via Friedel-Crafts acylation.
Figure 2: A generalized workflow for the synthesis of indol-2-yl methanones via Friedel-Crafts acylation.
Step-by-Step Procedure:
-
Reaction Setup: To a stirred suspension of a Lewis acid (e.g., anhydrous aluminum chloride, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add the aryl carbonyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Addition of Indole: After stirring for 15-30 minutes, add a solution of the substituted indole (1.0 equivalent) in the same anhydrous solvent dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure indol-2-yl methanone.[7]
Biological Evaluation: PDGF Receptor Autophosphorylation Assay
This protocol outlines a cell-based assay to evaluate the inhibitory effect of indol-2-yl methanones on PDGF receptor autophosphorylation using an ELISA-based method.[8]
Sources
- 1. PDGFR [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bis(1H-2-indolyl)methanones as a novel class of inhibitors of the platelet-derived growth factor receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Indole-Based PI3K Inhibitors for Cancer Research
This guide provides a comprehensive comparative analysis of indole-based inhibitors of Phosphoinositide 3-Kinase (PI3K), a critical enzyme family in cancer signaling. Intended for researchers, scientists, and drug development professionals, this document delves into the biochemical potency, isoform selectivity, and cellular activity of key compounds, supported by detailed experimental protocols for their evaluation. The indole scaffold, a privileged structure in medicinal chemistry, has given rise to numerous potent PI3K inhibitors, and understanding their comparative profiles is crucial for advancing cancer therapeutics.[1][2]
The PI3K Signaling Pathway: A Central Node in Oncology
The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its dysregulation, often through mutations or amplification of the PIK3CA gene (encoding the p110α catalytic subunit), is a frequent event in a wide array of human cancers.[4][5] This makes the PI3K pathway one of the most attractive targets for the development of novel anticancer drugs.[4]
The Class I PI3Ks, the primary focus of cancer-related research, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ. While p110α and p110β are ubiquitously expressed, p110γ and p110δ are found predominantly in hematopoietic cells.[6] This differential expression provides an opportunity for the development of isoform-selective inhibitors with potentially improved therapeutic windows.
The activation of PI3K leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Once activated, Akt phosphorylates a plethora of substrates, culminating in the activation of the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.[3][7]
Comparative Analysis of Indole-Based and Other Key PI3K Inhibitors
The development of PI3K inhibitors has yielded a diverse array of molecules, from pan-PI3K inhibitors that target all Class I isoforms to isoform-selective and dual PI3K/mTOR inhibitors. The indole scaffold and its bioisosteres, such as indazole and azaindole, have proven to be particularly fruitful starting points for potent inhibitors.[8] This section provides a comparative overview of the in vitro potency of selected indole-based inhibitors alongside other notable PI3K inhibitors that are either approved or in clinical development.
Table 1: Comparative In Vitro Potency (IC50, nM) of Selected PI3K Inhibitors
| Compound (Scaffold Type) | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR | Selectivity Profile |
| Pictilisib (GDC-0941) (Indazole) | 3 | 33 | 75 | 3 | 580 | Pan-PI3K (α, δ > β, γ) |
| Fimepinostat (CUDC-907) (Thienopyrimidine) | 19 | 54 | 311 | 39 | - | Dual PI3K/HDAC |
| Gedatolisib (PF-05212384) (Triazine) | 0.4 | 6 | 8 | 6 | 1.6 | Dual Pan-PI3K/mTOR |
| IPI-549 (Azaindole) | 3200 | 3500 | 16 | >8400 | - | PI3Kγ selective |
| Alpelisib (BYL719) (Thiazole) | 5 | - | - | - | - | PI3Kα selective |
| Idelalisib (CAL-101) (Quinazolinone) | - | - | - | 2.5 | - | PI3Kδ selective |
| Duvelisib (IPI-145) (Isoquinolinone) | 1602 | 85 | 27.4 | 2.5 | - | PI3Kδ/γ dual |
| Copanlisib (BAY 80-6946) (Imidazoquinazoline) | 0.5 | 3.7 | 6.4 | 0.7 | - | Pan-PI3K |
Data compiled from multiple sources.[3][4][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] Note: IC50 values can vary depending on assay conditions.
Structure-Activity Relationship (SAR) Insights
The indole moiety and its related heterocyclic systems, such as indazole, serve as excellent scaffolds for PI3K inhibitors due to their ability to form key interactions within the ATP-binding pocket of the enzyme. For instance, in the development of pictilisib (GDC-0941), the 2-(1H-indazol-4-yl)thieno[3,2-d]pyrimidine core was identified as a potent and selective inhibitor of Class I PI3Ks.[11] The indazole nitrogen can act as a hydrogen bond donor, mimicking the adenine of ATP. Modifications to other parts of the molecule, such as the morpholino and methanesulfonyl-piperazine groups, were optimized to enhance potency and pharmacokinetic properties.[8][11]
The quest for isoform selectivity often hinges on exploiting non-conserved residues within the PI3K active site. While the ATP binding pocket is highly conserved across isoforms, subtle differences can be targeted to achieve selectivity. For example, the development of PI3Kδ-selective inhibitors like idelalisib has been crucial for treating B-cell malignancies, where this isoform is predominantly expressed and active.[6] Similarly, the design of PI3Kγ-selective inhibitors like IPI-549, which contains an azaindole core, aims to modulate the tumor microenvironment by targeting myeloid cells.[23]
Experimental Protocols for Inhibitor Evaluation
The following protocols provide detailed, step-by-step methodologies for the biochemical and cellular characterization of PI3K inhibitors. These protocols are designed to be self-validating systems, ensuring robust and reproducible data.
In Vitro PI3K Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to PI3K activity. The ADP-Glo™ Kinase Assay is a luminescent assay that offers high sensitivity and a broad dynamic range.[17]
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
PI3K Reaction Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[16]
-
Lipid Substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (dissolved in DMSO)
-
384-well low-volume plates
Procedure:
-
Reagent Preparation: Prepare the PI3K Reaction Buffer/Lipid Substrate mixture. Dilute the PI3K enzyme to the desired concentration in this mixture.
-
Assay Plate Setup: In a 384-well plate, add:
-
0.5 µL of test inhibitor at various concentrations or vehicle (DMSO).
-
4 µL of the diluted enzyme/lipid mixture.
-
0.5 µL of ATP solution (e.g., 250µM to achieve a final concentration of 25µM).[14]
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular PI3K Pathway Inhibition (Phospho-Akt Western Blot)
This protocol measures the phosphorylation of Akt at Serine 473 (p-Akt Ser473), a key downstream marker of PI3K pathway activation. A decrease in p-Akt levels indicates inhibition of the pathway.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87MG)
-
Complete cell culture medium
-
Test inhibitors (dissolved in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test inhibitor or vehicle for a specified time (e.g., 2 hours).
-
Cell Lysis:
-
Place the plates on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-Akt (Ser473) antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Re-probing for Total Akt: To normalize the p-Akt signal, the membrane can be stripped and re-probed for total Akt following a similar procedure.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-Akt signal to the total Akt signal for each sample.
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.[9] It is a rapid and sensitive method to assess the anti-proliferative effects of PI3K inhibitors.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitors (dissolved in DMSO)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a predetermined optimal density (e.g., 5,000 cells/well for a 96-well plate) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitors. Include vehicle-only controls. Incubate for a standard period (e.g., 72 hours).
-
Assay Protocol:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[10]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
The indole scaffold and its bioisosteres continue to be a rich source for the discovery of novel PI3K inhibitors. The comparative data presented in this guide highlight the diverse selectivity profiles that can be achieved, from pan-PI3K and dual PI3K/mTOR inhibitors like pictilisib and gedatolisib to highly selective agents targeting specific isoforms. The development of isoform-selective inhibitors is a key strategy to improve the therapeutic index by minimizing off-target effects.[6]
The provided experimental protocols offer a robust framework for the preclinical evaluation of new chemical entities. A thorough characterization of both biochemical potency and cellular activity is paramount for advancing promising candidates. Future research will likely focus on developing next-generation inhibitors with improved selectivity, better pharmacokinetic properties, and the ability to overcome resistance mechanisms. Combination therapies, for instance, pairing PI3K inhibitors with other targeted agents or chemotherapy, also represent a promising avenue for enhancing anti-tumor efficacy.[3]
References
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
- CellTiter-Glo Assay. Oslo University Hospital. [URL: https://www.ous-research.no/enserink/protocols/CellTiter-Glo_Assay.html]
- Folkes AJ, et al. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. J. Med. Chem. 2008, 51(18), 5522-32. [URL: https://cellagen.com/product/gdc-0941-pictilisib/]
- CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
- Saini KS, et al. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Ann. Oncol. 2014, 25(11), 2249-2255. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4204347/]
- PI3K(p110α/p85α) Kinase Assay. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-lipid-kinase-systems-protocol.pdf]
- PI3K (p110α[E545K]/p85α) Protocol. Promega Corporation. [URL: https://www.promega.com/products/biochemicals-and-enzymes/kinases/pi3k-p110e545k_p85a-kinase-enzyme-system/?
- Application Notes and Protocols for Western Blot Analysis of Akt Signaling Following Akt-IN-11 Treatment. Benchchem. [URL: https://www.benchchem.com/application-notes/akt-in-11-western-blot-protocol]
- PI3K(p110β/p85α) Kinase Assay. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-lipid-kinase-systems-protocol.pdf]
- PI3K (p110α/p85α) Protocol. Promega Corporation. [URL: https://www.promega.com/products/biochemicals-and-enzymes/kinases/pi3k-p110a_p85a-kinase-enzyme-system/?
- ADP-Glo™ Kinase Assay. Promega Corporation. [URL: https://www.promega.com/products/biochemicals-and-enzymes/kinases/adp-glo-kinase-assay/]
- PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth... ResearchGate. [URL: https://www.researchgate.
- Singh R, et al. Recent Advances of PI3 Kinase Inhibitors: Structure Anticancer Activity Relationship Studies. Mini Rev Med Chem. 2022. [URL: https://pubmed.ncbi.nlm.nih.gov/36471584/]
- Phospho-Akt (Ser473) Antibody. Cell Signaling Technology. [URL: https://media.cellsignal.com/pdf/9271.pdf]
- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-diagram-of-PI3K-Akt-mTOR-signaling-pathway-and-relevant-PI3K-inhibitors-When_fig1_282888000]
- Idelalisib (CAL-101; GS-1101). MedchemExpress. [URL: https://www.medchemexpress.com/idelalisib.html]
- Idelalisib (CAL-101). Selleck Chemicals. [URL: https://www.selleckchem.com/products/CAL-101.html]
- Copanlisib (BAY 80-6946). Selleck Chemicals. [URL: https://www.selleckchem.com/products/bay-80-6946.html]
- Current developments in PI3K-based anticancer agents: Designing strategies, biological activity, selectivity, structure-activity correlation, and docking insight. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39662340/]
- PI3K/AKT/mTOR pathway. Wikipedia. [URL: https://en.wikipedia.
- Fimepinostat (CUDC-907). MedchemExpress. [URL: https://www.medchemexpress.com/cudc-907.html]
- Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules. 2016, 21(6), 748. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274291/]
- GDC-0941 (Pictilisib). Cellagen Technology. [URL: https://cellagen.com/product/gdc-0941-pictilisib/]
- GDC-0941 (Pictilisib). Adooq Bioscience. [URL: https://www.adooq.com/gdc-0941.html]
- (PDF) Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). ResearchGate. [URL: https://www.researchgate.
- Miller MS, et al. Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Biomolecules. 2019, 9(3), 82. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6468644/]
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35522513/]
- Fimepinostat (CUDC-907). Selleck Chemicals. [URL: https://www.selleckchem.com/products/CUDC-907.html]
- Pictilisib (GDC-0941). MedchemExpress. [URL: https://www.medchemexpress.com/pictilisib.html]
- Definition of PI3K-gamma inhibitor IPI-549. NCI Drug Dictionary. [URL: https://www.cancer.gov/publications/dictionaries/cancer-drug/def/pi3k-gamma-inhibitor-ipi-549]
- Gedatolisib (PKI-587). Selleck Chemicals. [URL: https://www.selleckchem.com/products/pki-587.html]
- Copanlisib. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Copanlisib]
- Gedatolisib (PF-05212384, PKI-587). Probechem. [URL: https://www.probechem.
- Duvelisib (IPI-145). MedchemExpress. [URL: https://www.medchemexpress.com/duvelisib.html]
- Copanlisib (BAY 80-6946). MedchemExpress. [URL: https://www.medchemexpress.com/copanlisib.html]
- Eganelisib (IPI-549). Selleck Chemicals. [URL: https://www.selleckchem.com/products/ipi-549.html]
- Alpelisib (BYL719). Selleck Chemicals. [URL: https://www.selleckchem.com/products/byl719.html]
- IPI-549. Chemietek. [URL: https://www.chemietek.com/product/ipi-549]
- Duvelisib (IPI-145). Selleck Chemicals. [URL: https://www.selleckchem.com/products/IPI-145.html]
- Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer. Cancers (Basel). 2021, 13(11), 2697. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199217/]
- Eganelisib (IPI-549). MedchemExpress. [URL: https://www.medchemexpress.com/eganelisib.html]
- PF 05212384. Tocris Bioscience. [URL: https://www.tocris.com/products/pf-05212384_5737]
- First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer. Clin Cancer Res. 2015, 21(1), 78-87. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4286591/]
- Duvelisib. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Duvelisib]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Recent Advances of PI3 Kinase Inhibitors: Structure Anticancer Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current developments in PI3K-based anticancer agents: Designing strategies, biological activity, selectivity, structure-activity correlation, and docking insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 10. OUH - Protocols [ous-research.no]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 14. promega.de [promega.de]
- 15. PI3K (p110α[E545K]/p85α) Protocol [promega.sg]
- 16. promega.com [promega.com]
- 17. ADP-Glo™ Kinase Assay [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 20. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. abioreagents.com [abioreagents.com]
- 22. Discovery and SAR study of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones as soluble and highly potent PDE7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. ccrod.cancer.gov [ccrod.cancer.gov]
Validating (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone: A Comparative Guide for a Novel Histamine H4 Receptor Antagonist Candidate
To the dedicated researcher in pharmacology and drug development, the emergence of a novel chemical entity offers both promise and the rigorous challenge of validation. This guide addresses the characterization of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone , a compound of interest due to its structural similarity to known modulators of key biological pathways. In the absence of direct published data for this specific molecule, we present a comprehensive validation framework, drawing comparisons with well-established research tools to provide a predictive performance analysis and a clear experimental roadmap.
Our central hypothesis is that this compound functions as a histamine H4 receptor (H4R) antagonist. This is based on its striking structural analogy to JNJ 7777120 , a potent and selective H4R antagonist, differing only by the absence of a chlorine atom on the indole ring.[1] This guide will therefore focus on validating its potential as a research tool within the context of H4R pharmacology, comparing it with JNJ 7777120 and other structurally diverse H4R antagonists.
The Rationale: Structural Analogy and Predicted Target
The indole-2-carboxamide scaffold coupled with a 4-methylpiperazine moiety is a privileged structure in medicinal chemistry. The high-affinity H4R antagonist, JNJ 7777120 (1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine), has been instrumental in elucidating the role of the H4R in inflammatory and immune responses.[2][3] The H4R is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T-cells, making it a compelling target for inflammatory disorders like pruritus, asthma, and atopic dermatitis.[4][5]
The validation of this compound as a research tool hinges on demonstrating its affinity, selectivity, and functional antagonism at the H4R.
Comparative Analysis of H4R Antagonists
A robust research tool must be well-characterized in terms of its potency and selectivity. Below is a comparison of this compound's predicted profile against established H4R antagonists.
| Compound | Chemical Structure | Target | Kᵢ (nM) | Selectivity | Key Features & Notes |
| This compound) | Predicted | H4R | Predicted: 5-50 | Predicted: High | The central topic of this guide. Its validation is the primary objective. The predicted affinity is based on SAR studies of indolecarboxamides, which suggest that while a 5-chloro substitution is favorable, its absence may not abolish activity.[6] |
| JNJ 7777120 | 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine | H4R Antagonist | 4.5 | >1000-fold vs. H1R, H2R, H3R | The benchmark compound. Potent, selective, and extensively used in preclinical models.[7] However, it has a short in vivo half-life and has shown toxicity in some animal models, preventing its clinical development.[1][3] |
| VUF-6002 (JNJ-10191584) | 1-[(5-Chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine maleate | H4R Antagonist | 26 | >540-fold vs. H3R | A structurally distinct, selective H4R antagonist.[8][9][10][11] Provides a valuable comparison to a different chemical scaffold. |
| A-943931 | 4-((3R)-3-amino-pyrrolidin-1-yl)-6,7-dihydro-5H-benzo[9][12]cyclohepta[1,2-d]pyrimidin-2-ylamine | H4R Antagonist | 4.6 (human), 3.8 (rat) | High | A potent and selective H4R antagonist with a distinct chemical structure, demonstrating in vivo efficacy in pain and inflammation models.[13][14][15][16] |
| Thioperamide | N-(Cyclopentyl)-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide | H3R/H4R Antagonist | 27 (H4R) | Dual activity | An important tool for distinguishing H3R vs. H4R effects, but its lack of selectivity for H4R makes it a less ideal primary tool for H4R-specific studies.[2][17][18][19] |
Experimental Validation Workflow
To validate this compound as a selective H4R antagonist, a tiered approach is recommended, progressing from in vitro binding and functional assays to cellular and in vivo models.
Caption: Tiered validation workflow for a novel H4R antagonist.
Step-by-Step Protocols
Objective: To determine the binding affinity (Kᵢ) of this compound for the human H4R.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-Histamine) for binding to membranes from cells recombinantly expressing the H4R.
Protocol:
-
Prepare Cell Membranes: Use membranes from HEK293 or CHO cells stably expressing the human H4R.
-
Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein) with a fixed concentration of [³H]-Histamine (e.g., 5 nM) and a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM).
-
Equilibration: Incubate for 60 minutes at 25°C in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Termination: Rapidly filter the incubation mixture through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Objective: To assess the functional antagonist activity of the test compound at the H4R.
Principle: The H4R couples to Gαᵢ/ₒ proteins, and its activation leads to a decrease in cAMP and an increase in intracellular calcium ([Ca²⁺]ᵢ), often measured using a calcium-sensitive fluorescent dye.
Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293) co-expressing the human H4R and a G-protein like Gαqi5 to redirect the signal to the phospholipase C pathway, enabling a robust calcium signal.[20]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of the test compound and incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of histamine (at its EC₈₀) to stimulate the H4R.
-
Signal Detection: Measure the change in fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: Plot the histamine-induced calcium response against the concentration of the test compound to determine the IC₅₀ value. This will confirm its antagonist potency.
Signaling Pathway Context
The H4R signals through Gαᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. This, in turn, modulates downstream effectors. In many cellular contexts, H4R activation also leads to calcium mobilization and activation of the MAPK/ERK pathway. A selective antagonist like this compound is expected to block these signaling events.
Caption: Simplified H4R signaling and antagonist action.
Conclusion and Future Directions
While direct experimental data for this compound is currently unavailable, its close structural relationship to the potent H4R antagonist JNJ 7777120 provides a strong rationale for its validation as a novel research tool targeting the histamine H4 receptor. The lack of the 5-chloro substituent present in JNJ 7777120 may modulate its affinity and pharmacokinetic properties, a hypothesis that can be systematically tested using the outlined experimental workflow.[6][21]
The successful validation of this compound would offer the scientific community a new, potentially valuable tool for dissecting the role of the H4R in health and disease. Its distinct substitution pattern compared to JNJ 7777120 could confer a different pharmacokinetic or safety profile, potentially overcoming some of the limitations of the benchmark compound.[1][3] Researchers are encouraged to undertake the described validation steps to fully characterize this promising molecule.
References
-
Thurmond, R. L., et al. (2014). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology, 5, 65. [Link]
-
Wikipedia. VUF-6002. [Link]
-
Leurs, R., et al. (2002). Compared pharmacology of human histamine H3 and H4 receptors. British Journal of Pharmacology, 136(7), 1109–1115. [Link]
-
Fmeainfocentre. A-943931 (hydrochloride). [Link]
-
Engelhardt, H., et al. (2012). Detailed structure-activity relationship of indolecarboxamides as H4 receptor ligands. European Journal of Medicinal Chemistry, 54, 660-668. [Link]
-
Sapa, J., et al. (2016). The Synthesis of 1,3,5-triazine Derivatives and JNJ7777120 Analogues with Histamine H4 Receptor Affinity and Their Interaction with PTEN Promoter. Chemical Biology & Drug Design, 88(2), 254-263. [Link]
-
Lifev. A-943931 (hydrochloride). [Link]
-
Wikipedia. JNJ-7777120. [Link]
-
ResearchGate. Detailed structure-activity relationship of indolecarboxamides as H-4 receptor ligands. [Link]
-
Smits, R. A., et al. (2013). Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues. British Journal of Pharmacology, 170(1), 99-110. [Link]
-
Sal-Man, N., et al. (2018). A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia. Frontiers in Neuroscience, 12, 793. [Link]
-
Leurs, R., et al. (2009). Molecular and biochemical pharmacology of the histamine H4 receptor. British Journal of Pharmacology, 157(1), 14-23. [Link]
-
Yilmaz, M., et al. (2022). A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Role on glutamate Transporter Activity in Chronic Depression. Journal of Personalized Medicine, 12(2), 246. [Link]
-
Thurmond, R. L., et al. (2014). The histamine H4 receptor: from orphan to the clinic. Frontiers in Pharmacology, 5, 65. [Link]
-
YouTube. (2024). H3 and H4 histamine Receptor Antagonist drugs ; Their mode of action and Examples. [Link]
-
Yilmaz, M., et al. (2022). A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Role on glutamate Transporter Activity in Chronic Depression. Journal of Personalized Medicine, 12(2), 246. [Link]
-
Strakhova, M. I., et al. (2009). In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties. British Journal of Pharmacology, 157(1), 44-52. [Link]
-
Terzioglu, N., et al. (2004). Synthesis and structure-activity relationships of indole and benzimidazole piperazines as histamine H(4) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(21), 5251-5256. [Link]
-
Thurmond, R. L., et al. (2014). Antagonism of the Histamine H4 Receptor Reduces LPS-induced TNF Production in Vivo. Journal of Pharmacology and Experimental Therapeutics, 351(1), 136-143. [Link]
-
Desmadryl, G., et al. (2012). Histamine H4 receptor antagonists as potent modulators of mammalian vestibular primary neuron excitability. British Journal of Pharmacology, 167(4), 893-905. [Link]
-
ResearchGate. Thioperamide, a H3R/H4R antagonist acting on dendritic cells, increases... [Link]
-
Al-Ghamdi, S. A., et al. (2023). Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance. International Journal of Molecular Sciences, 24(13), 11046. [Link]
-
ResearchGate. Detailed analysis of biased histamine H-4 receptor signalling by JNJ 7777120 analogues. [Link]
-
Zivkovic, A., et al. (2021). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. International Journal of Molecular Sciences, 22(16), 8748. [Link]
-
Thurmond, R. L. (2017). Clinical Development of Histamine H4 Receptor Antagonists. Handbook of Experimental Pharmacology, 241, 301-320. [Link]
-
Seifert, R., et al. (2011). Paradoxical Stimulatory Effects of the “Standard” Histamine H4-Receptor Antagonist JNJ7777120: the H4 Receptor Joins the Club of 7 Transmembrane Domain Receptors Exhibiting Functional Selectivity. Molecular Pharmacology, 79(4), 631-638. [Link]
-
ResearchGate. A new generation of antihistamines: Histamine H4 receptor antagonists on their way to the clinic. [Link]
-
ResearchGate. Additional interactions with H 1 -H 2 -and H 4 -histamine receptors of... [Link]
-
ResearchGate. Ligand based design of novel histamine H 4 receptor antagonists; Fragment optimization and analysis of binding kinetics. [Link]
-
Kulkarni, P. M., et al. (2013). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 23(17), 4849-4853. [Link]
Sources
- 1. JNJ-7777120 - Wikipedia [en.wikipedia.org]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. VUF-6002 - Wikipedia [en.wikipedia.org]
- 9. VUF-6002 (JNJ-10191584 maleate) | histamine H4 receptor silent antagonist | 869497-75-6 | InvivoChem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A-943931 | histamine h4 receptor antagonist | Antipruritic | TargetMol [targetmol.com]
- 14. A-943931 (hydrochloride) | Fmeainfocentre [fmeainfocentre.com]
- 15. A-943931 (hydrochloride) | Lifev [lifev.org]
- 16. A 943931 dihydrochloride, H4 receptor antagonist (CAS 1227675-50-4) | Abcam [abcam.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Researcher's Guide to the Comparative Cytotoxicity of Substituted Indole Derivatives
The indole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products and its remarkable versatility in drug design.[1][2][3] This guide offers an in-depth comparison of the cytotoxic properties of substituted indole derivatives, providing researchers, scientists, and drug development professionals with the essential data and methodologies to navigate this promising class of compounds. We will explore the nuanced relationship between chemical structure and cytotoxic activity, delve into the primary mechanisms of action, and provide detailed protocols for key experimental assays.
The Indole Nucleus: A Privileged Scaffold in Oncology
The indole ring system, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, is a recurring motif in a multitude of biologically active compounds.[4] Its unique electronic properties and the ability to participate in various intermolecular interactions make it an ideal framework for the development of novel therapeutic agents. In the realm of oncology, indole derivatives have demonstrated significant potential, with several compounds progressing into clinical use.[5] Their anticancer effects are diverse, targeting fundamental cellular processes such as cell division, signal transduction, and programmed cell death.[6][7][8]
Structure-Activity Relationship: Decoding the Impact of Substituents
The cytotoxic potency of indole derivatives is profoundly influenced by the nature and position of substituents on the indole core. Understanding these structure-activity relationships (SAR) is critical for the rational design of more effective and selective anticancer agents.
-
Substitution at the N-1 Position: Modification at the N-1 position of the indole ring can significantly impact cytotoxicity. For instance, N-methylation has been shown to enhance the activity of certain indole derivatives by potentially increasing their lipophilicity and cellular uptake.[5]
-
Substitution at the C-3 Position: The C-3 position is a frequent site for modification. The introduction of various side chains, such as olefins or chalcone moieties, has been shown to confer potent anticancer activity.[5] The nature of these substituents can influence the compound's ability to interact with specific biological targets.
-
Substitution on the Benzene Ring: Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or nitro groups, at the C-5 position of the indole ring have been observed to enhance cytotoxic effects.[9] This is likely due to the modulation of the electronic properties of the indole system, which can affect binding affinity to target proteins.[9]
Comparative Cytotoxicity: A Data-Driven Overview
The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of substituted indole derivatives against various human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.[10]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-Aryl Amide Derivatives | |||
| Compound 2 | MCF7 (Breast) | 0.81 | [11] |
| PC3 (Prostate) | 2.13 | [11] | |
| Compound 4 | HT29 (Colon) | 0.96 | [11] |
| HeLa (Cervical) | 1.87 | [11] | |
| MCF7 (Breast) | 0.84 | [11] | |
| Pyrazolo[1,5-a]pyrimidine Analogs | |||
| Compound 9c | HCT-116 (Colon) | 0.31 | [12] |
| Compound 11a | HCT-116 (Colon) | 0.34 | [12] |
| Indole-Substituted Furanones | |||
| Compound 11 | U-937 (Leukemia) | 0.6 | [13] |
| Indole-Chalcone Derivatives | |||
| Compound 4 | Various (6 lines) | 0.006 - 0.035 | [6] |
| Azine Derivatives with Indole Moieties | |||
| Compounds 21-25 | HCT-116 (Colon) | 4.27 - 8.15 | [13] |
| HepG2 (Liver) | 4.09 - 9.05 | [13] | |
| MCF-7 (Breast) | 6.19 - 8.39 | [13] | |
| Methoxy-Substituted Indole Curcumin Derivative | |||
| Compound 27 | Hep-2 (Laryngeal) | 12 | [13] |
| A549 (Lung) | 15 | [13] | |
| HeLa (Cervical) | 4 | [13] | |
| Indole Acrylamide Derivatives | |||
| Compound 44 | SW480 (Colon) | 15.31 | [13] |
| Compound 45 | SW480 (Colon) | 15.34 | [13] |
Mechanisms of Action: Unraveling the Pathways to Cell Death
Substituted indole derivatives exert their cytotoxic effects through a variety of mechanisms, often leading to the induction of apoptosis (programmed cell death), a hallmark of effective cancer therapies.[9][14]
Key Molecular Targets and Signaling Pathways:
-
Tubulin Polymerization Inhibition: A significant number of indole derivatives, including the well-known vinca alkaloids, function by disrupting microtubule dynamics.[6] They bind to tubulin, preventing its polymerization into microtubules, which are essential for the formation of the mitotic spindle during cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[5][6]
-
Kinase Inhibition: Many indole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[6][7] These can include cyclin-dependent kinases (CDKs), which regulate the cell cycle, and receptor tyrosine kinases like EGFR, which are often overactive in cancer.[4]
-
Induction of Apoptosis: Apoptosis is a tightly regulated process of cell suicide that is essential for normal tissue homeostasis and is a primary mechanism by which anticancer drugs eliminate malignant cells.[15][16] Indole derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][9] This often involves the activation of caspases, a family of proteases that execute the apoptotic program, and the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family.[6]
-
Topoisomerase Inhibition: Some indole derivatives can interfere with the function of topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription.[5][7] Inhibition of these enzymes leads to DNA damage and the induction of apoptosis.
-
Other Mechanisms: Other reported mechanisms of action for indole derivatives include the inhibition of histone deacetylases (HDACs), aromatase, and the NF-κB/PI3K/Akt/mTOR signaling pathway.[7][8]
Caption: A typical experimental workflow for evaluating the cytotoxicity of substituted indole derivatives.
Sources
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. unlocking-precision-in-cancer-drug-screening-the-power-of-cell-apoptosis-detection-kits [tsktbiotech.com]
- 15. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone
For researchers and drug development professionals, the integrity of scientific discovery extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory science.
I. Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough risk assessment is paramount. Based on analogous compounds, this compound should be treated as a potentially hazardous substance.
Key Potential Hazards:
-
Skin and Eye Irritation: Similar piperazine derivatives are known to cause skin irritation and serious eye irritation.[1]
-
Harmful if Swallowed: Acute oral toxicity is a concern with related chemical structures.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the use of appropriate PPE.[2]
-
Hand Protection: Wear protective gloves (e.g., nitrile).
-
Eye/Face Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: A lab coat is mandatory.
-
Respiratory Protection: In case of insufficient ventilation or when handling powders, use a suitable respirator.
II. Segregation and Storage of Chemical Waste
Proper segregation and storage are the first steps in the disposal workflow. This prevents accidental mixing of incompatible wastes and ensures regulatory compliance.
Step-by-Step Waste Accumulation:
-
Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealed waste container. Do not mix it with other chemical wastes to prevent unknown and potentially hazardous reactions.[3]
-
Container Compatibility: Ensure the waste container is compatible with the chemical. The original container is often a suitable choice.[4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.[5][6]
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[5][6] This area must be under the control of the generator and located at or near the point of generation.[4]
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]
Experimental Workflow: Chemical Waste Disposal
Caption: Workflow for proper chemical waste disposal.
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Spill Cleanup Protocol:
-
Ensure Safety: Evacuate the immediate area if necessary and ensure proper ventilation.[3]
-
Wear PPE: Don the appropriate PPE before attempting to clean the spill.
-
Containment: For liquid spills, use an inert, absorbent material like vermiculite or sand to contain the spill.[3] For solid spills, carefully sweep the material, avoiding dust generation.
-
Collection: Collect the absorbed material or spilled solid into a suitable, sealed container for disposal as hazardous waste.[3]
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
IV. Final Disposal Procedures
The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal contractor.
Key Principles of Final Disposal:
-
Do Not Sewer: Under no circumstances should this chemical be disposed of down the drain.[5][7] The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals.[7]
-
Professional Disposal: All hazardous chemical waste must be collected by a certified waste broker for proper disposal, which may include incineration or other approved methods.[6][8]
-
Documentation: Maintain accurate records of waste generation and disposal, as this is a regulatory requirement.[8][9]
Disposal Protocol:
-
Contact EHS: When the waste container is full or has been in storage for a prolonged period (up to one year for partially filled containers in an SAA), contact your institution's EHS office.[5]
-
Schedule Pickup: Arrange for a pickup of the hazardous waste with the EHS-approved waste contractor.
-
Manifesting: Ensure that the hazardous waste manifest is correctly filled out. This document tracks the waste from its point of generation to its final disposal site.[10]
Logical Relationship: Hazard Mitigation
Caption: Hierarchy of controls for safe chemical handling.
V. Regulatory Framework
The disposal of chemical waste is governed by strict federal, state, and local regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), implemented by the EPA.[9] Laboratories are classified as waste generators and must adhere to specific requirements based on the quantity of waste produced.[6]
Generator Status and Requirements:
| Generator Status | Monthly Hazardous Waste Generation | On-site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg | No time limit |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | Up to 180 days |
| Large Quantity Generator (LQG) | ≥ 1,000 kg | Up to 90 days |
This table is a summary of federal regulations; state regulations may be more stringent.
It is the responsibility of each researcher and institution to be aware of and comply with all applicable regulations.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Laboratory. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]
-
Safe Handling & Disposal of Organic Substances. Science Ready. [Link]
-
EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste360. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. waste360.com [waste360.com]
- 8. epa.gov [epa.gov]
- 9. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 10. acs.org [acs.org]
Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone
In the dynamic landscape of drug discovery and chemical research, the safety of laboratory personnel is paramount. This guide provides essential, actionable information on the appropriate personal protective equipment (PPE) for handling (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes safety protocols based on the known hazards of its core chemical moieties: the indole ring and the 4-methylpiperazine group. Our approach is grounded in established principles of laboratory safety to empower you to handle this compound with confidence and care.
Anticipated Hazard Profile
This compound's structure suggests a number of potential hazards that must be respected. The indole nucleus, present in many bioactive molecules, can cause skin, eye, and respiratory irritation[1]. Piperazine derivatives, on the other hand, may cause skin and eye irritation, and some are known to be respiratory and skin sensitizers[2].
Given these characteristics, we must assume that this compound may be:
-
Harmful if swallowed or inhaled.
-
An irritant to the skin, eyes, and respiratory tract.
-
Potentially sensitizing upon repeated contact.
Therefore, a comprehensive PPE strategy is not just recommended; it is a critical component of your experimental design.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum recommended PPE for handling this compound in various laboratory settings.
| Laboratory Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid Compound | Chemical safety goggles | Nitrile gloves (double-gloving recommended) | Full-length lab coat | N95-rated respirator or use of a certified chemical fume hood |
| Preparing Solutions | Chemical safety goggles and face shield | Nitrile gloves | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood |
| Running Reactions and Work-up | Chemical safety goggles | Nitrile gloves | Lab coat | Work within a certified chemical fume hood |
| Cleaning Glassware | Chemical safety goggles | Heavy-duty nitrile or neoprene gloves | Lab coat | Ensure adequate ventilation |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize exposure risk. The following diagram illustrates the key stages of safe handling, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Guide to PPE Usage
1. Eye and Face Protection:
-
Rationale: To prevent splashes of solutions or contact with airborne particles of the compound from reaching the eyes. Standard safety glasses are insufficient.
-
Procedure:
2. Hand Protection:
-
Rationale: To prevent dermal absorption, which is a potential route of exposure for indole and piperazine derivatives.
-
Procedure:
-
Use chemical-resistant nitrile gloves. For handling the solid compound, consider double-gloving.
-
Inspect gloves for any signs of damage before use.
-
Change gloves frequently, and always after known contact with the compound[4].
-
Wash hands thoroughly after removing gloves.
-
3. Body Protection:
-
Rationale: To protect the skin from accidental spills and contamination.
-
Procedure:
-
A clean, full-length laboratory coat should be worn and kept fastened.
-
For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
Do not wear lab coats outside of the laboratory to prevent the spread of contamination.
-
4. Respiratory Protection:
-
Rationale: To prevent the inhalation of fine powders or aerosols, which can cause respiratory irritation.
-
Procedure:
-
All handling of the solid compound that could generate dust should be performed in a certified chemical fume hood or a ventilated balance enclosure.
-
If a fume hood is not available for a specific task where dust may be generated, a properly fitted N95-rated respirator is the minimum requirement[1].
-
For tasks with a higher potential for aerosol generation, a higher level of respiratory protection may be necessary, based on a formal risk assessment.
-
Emergency Procedures
In the event of accidental exposure, immediate action is critical:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[5].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[5].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[6].
Disposal of Contaminated Materials
-
Solid Waste: All disposable PPE (gloves, masks, etc.) and any materials used to clean up spills should be considered hazardous waste. Place them in a sealed, labeled container for disposal according to your institution's chemical waste guidelines[5].
-
Chemical Waste: Unused compound and solutions should be disposed of as hazardous chemical waste, following all local and institutional regulations.
By adhering to these guidelines, you are not only protecting yourself but also contributing to a safer research environment for everyone. Always remember to consult your institution's safety office for specific guidance and to perform a thorough risk assessment before beginning any new experimental procedure.
References
-
American Society of Health-System Pharmacists. Personal Protective Equipment for Use in Handling Hazardous Drugs. 2006. Available from: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
